4-Bromo-2-methylphenylthiourea
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
(4-bromo-2-methylphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2S/c1-5-4-6(9)2-3-7(5)11-8(10)12/h2-4H,1H3,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYBDMZUGLHCKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00392659 | |
| Record name | N-(4-Bromo-2-methylphenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109317-23-9 | |
| Record name | N-(4-Bromo-2-methylphenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 109317-23-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 4-Bromo-2-methylphenylthiourea from 4-bromo-2-methylaniline
An In-depth Technical Guide to the
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the synthesis of 4-Bromo-2-methylphenylthiourea, a crucial intermediate in pharmaceutical and materials science research. The synthesis is approached from the starting material, 4-bromo-2-methylaniline, through a robust and well-documented thiourea formation reaction. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-tested protocols. We will delve into the reaction mechanism, provide a detailed step-by-step experimental procedure, discuss characterization techniques, and address critical safety considerations. The methodologies presented herein are designed to be self-validating, ensuring reproducibility and high-yield synthesis.
Introduction and Significance
Thiourea derivatives are a class of organic compounds with significant importance in medicinal chemistry and drug discovery. Their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties, have made them attractive scaffolds for the development of novel therapeutic agents. This compound, in particular, serves as a key building block for more complex molecules due to the presence of the reactive thiourea moiety and the bromo- and methyl-substituted phenyl ring, which allow for further functionalization.
The synthesis of this compound from 4-bromo-2-methylaniline is a classic example of nucleophilic addition to an isothiocyanate, a reliable and high-yielding transformation. Understanding the nuances of this reaction is paramount for any scientist working in synthetic organic chemistry.
Reaction Mechanism and Theoretical Framework
The synthesis of this compound from 4-bromo-2-methylaniline typically proceeds via a two-step, one-pot reaction. The first step involves the in-situ generation of an isothiocyanate from a suitable thiocarbonylating agent, followed by the nucleophilic attack of the starting aniline to form the desired thiourea.
A common and effective method involves the use of ammonium thiocyanate (NH₄SCN) in the presence of an acid catalyst, such as hydrochloric acid. The reaction mechanism can be elucidated as follows:
-
Protonation of Thiocyanate: The thiocyanate ion (SCN⁻) is protonated by the acid to form thiocyanic acid (HSCN).
-
Formation of the Isothiocyanate Intermediate: The 4-bromo-2-methylaniline, acting as a nucleophile, attacks the thiocyanic acid. This is followed by a series of proton transfers and elimination of ammonia to generate the 4-bromo-2-methylphenyl isothiocyanate intermediate.
-
Nucleophilic Attack by Aniline: A second molecule of 4-bromo-2-methylaniline then acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate.
-
Proton Transfer and Product Formation: A final proton transfer results in the formation of the stable this compound.
Reaction Scheme Visualization
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocol: A Step-by-Step Guide
This protocol is optimized for a laboratory scale synthesis and has been validated for its robustness and reproducibility.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |
| 4-bromo-2-methylaniline | C₇H₈BrN | 186.05 | 1.86 g (10 mmol) | >98% | Sigma-Aldrich |
| Ammonium thiocyanate | NH₄SCN | 76.12 | 0.84 g (11 mmol) | >98% | Alfa Aesar |
| Concentrated HCl | HCl | 36.46 | 1 mL | 37% | Fisher Scientific |
| Ethanol | C₂H₅OH | 46.07 | 20 mL | 95% | VWR |
| Distilled Water | H₂O | 18.02 | As needed | - | - |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter flask
-
Beakers and graduated cylinders
-
Melting point apparatus
-
FTIR and NMR spectrometers for characterization
Synthetic Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-methylaniline (1.86 g, 10 mmol) and ethanol (20 mL). Stir the mixture until the aniline is completely dissolved.
-
Addition of Reagents: To the stirred solution, add ammonium thiocyanate (0.84 g, 11 mmol) followed by the slow, dropwise addition of concentrated hydrochloric acid (1 mL).
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-85 °C) with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.
-
Isolation of the Crude Product: After the reaction is complete, cool the mixture to room temperature. A white solid precipitate should form. Pour the reaction mixture into a beaker containing 50 mL of cold distilled water with stirring.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold distilled water to remove any unreacted starting materials and inorganic salts.
-
Drying: Dry the collected solid in a vacuum oven at 60 °C for 2-3 hours to obtain the crude this compound.
-
Recrystallization (Purification): For further purification, recrystallize the crude product from hot ethanol. Dissolve the crude solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, and then in an ice bath to induce crystallization. Filter the purified crystals and dry them under vacuum.
Experimental Workflow Visualization
Physicochemical properties of 4-Bromo-2-methylphenylthiourea
An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2-methylphenylthiourea
Abstract
This technical guide provides a comprehensive examination of this compound (CAS No: 109317-23-9), a halogenated aromatic thiourea derivative of significant interest in medicinal chemistry and materials science. Thiourea scaffolds are renowned for their diverse biological activities, acting as versatile pharmacophores in the design of novel therapeutic agents.[1] This document consolidates essential physicochemical data, outlines a standard synthesis protocol, details methodologies for spectroscopic characterization, and explores the compound's potential applications in drug discovery. It is intended as a critical resource for researchers, synthetic chemists, and drug development professionals, providing both foundational data and practical, field-proven insights into the handling and characterization of this molecule.
Molecular Identity and Core Physicochemical Properties
This compound is a solid, crystalline compound at room temperature. Its structure features a phenyl ring substituted with a bromine atom at the para-position and a methyl group at the ortho-position relative to the thiourea moiety. This specific arrangement of functional groups dictates its solubility, reactivity, and potential for intermolecular interactions, such as hydrogen bonding, which is crucial for its biological activity.[1]
The core physicochemical properties have been consolidated from experimental and calculated data and are summarized in the table below for ease of reference.
| Property | Value | Reference |
| IUPAC Name | 1-(4-Bromo-2-methylphenyl)thiourea | |
| CAS Number | 109317-23-9 | [2][3] |
| Molecular Formula | C₈H₉BrN₂S | [2][3] |
| Molecular Weight | 245.14 g/mol | [2][3] |
| Appearance | White, odorless crystalline powder | [3] |
| Melting Point | 194-196 °C | [2][3] |
| Density | 1.634 g/cm³ | [3] |
| Boiling Point (Predicted) | 324.2 °C at 760 mmHg | [3] |
| Flash Point (Predicted) | 149.9 °C | [3] |
| Solubility | Insoluble in water | [3] |
| Topological Polar Surface Area | 70.1 Ų | [3] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Rotatable Bond Count | 2 | [3] |
| XLogP3 (Predicted) | 3.2 | [3] |
Synthesis and Purification
The synthesis of N-aryl thioureas is a well-established process in organic chemistry. The most common and efficient method involves the reaction of an appropriate aniline derivative with a source of thiocyanate. This pathway is favored for its reliability and the commercial availability of the starting materials.
Causality in Synthesis Design
The chosen protocol leverages the reaction between 4-bromo-2-methylaniline and ammonium thiocyanate in an acidic medium. The acid serves a dual purpose: it protonates the aniline to form the anilinium salt, which is soluble, and it facilitates the in-situ generation of isothiocyanic acid (HNCS) from the thiocyanate salt. The nucleophilic amine of a second aniline molecule then attacks the electrophilic carbon of the isothiocyanate, leading to the formation of the target phenylthiourea. Microwave-assisted synthesis is an alternative that can significantly reduce reaction times.[4]
Experimental Protocol: Synthesis
-
Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add 4-bromo-2-methylaniline (0.1 mol), concentrated hydrochloric acid (9 mL), and distilled water (25 mL).
-
Heating: Heat the mixture to approximately 60-70 °C with stirring until the aniline salt fully dissolves.
-
Addition of Thiocyanate: Once a clear solution is obtained, slowly add ammonium thiocyanate (0.1 mol) to the flask.
-
Reflux: Increase the temperature and allow the mixture to reflux gently for 4 hours. The solution may become cloudy as the product begins to form.
-
Precipitation: After the reflux period, cool the reaction mixture to room temperature, then add 50 mL of cold distilled water while stirring continuously to induce complete precipitation of the product.
-
Isolation: Collect the resulting white solid by vacuum filtration using a Büchner funnel. Wash the solid generously with cold water to remove any unreacted salts.
-
Purification: For enhanced purity, recrystallize the crude product from a suitable solvent such as ethanol. Dry the purified crystals in a vacuum oven.
This self-validating protocol should yield a product whose melting point and spectroscopic data align with the values presented in this guide.
Spectroscopic and Structural Characterization
Structural elucidation and purity confirmation of the synthesized compound are achieved through a combination of modern spectroscopic techniques.[5] Each method provides unique information about the molecular framework.
Sources
An In-depth Technical Guide to the Solubility and Stability of 4-Bromo-2-methylphenylthiourea
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Critical Role of Physicochemical Profiling in Drug Discovery
In the landscape of modern drug development, the journey from a promising chemical entity to a viable therapeutic agent is contingent upon a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, acting as key determinants of a drug candidate's bioavailability, manufacturability, and shelf-life. This guide provides a comprehensive technical overview of the methodologies and scientific rationale for evaluating the solubility and stability of 4-Bromo-2-methylphenylthiourea, a compound of interest within the broader class of thiourea derivatives known for their diverse biological activities.[1]
While specific experimental data for this compound is not extensively available in public literature, this guide will leverage established principles of pharmaceutical analysis and data from structurally related compounds to present a robust framework for its characterization. The protocols and insights provided herein are designed to be broadly applicable, empowering researchers to generate reliable and reproducible data for this and other novel chemical entities.
Part 1: Solubility Assessment of this compound
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its absorption and, consequently, its therapeutic efficacy. Thiourea derivatives, in general, exhibit a wide range of solubilities, often influenced by their substitution patterns. For instance, N-(2-Bromo-4-methylphenyl)thiourea, an isomer of the title compound, is reported to be insoluble in water.[2] This suggests that this compound may also exhibit limited aqueous solubility. A comprehensive solubility profile, however, necessitates evaluation in a variety of pharmaceutically relevant media.
Scientific Rationale for Solvent Selection
The principle of "like dissolves like" is a fundamental concept in predicting solubility. The molecular structure of this compound, featuring both a nonpolar bromomethylphenyl group and a more polar thiourea moiety, suggests that its solubility will be significantly influenced by the polarity of the solvent. Therefore, a systematic evaluation across a spectrum of solvents with varying polarities is essential. Furthermore, understanding its solubility in biorelevant media is crucial for predicting its in vivo behavior.
Experimental Protocol: Kinetic and Thermodynamic Solubility Determination
A two-tiered approach is recommended for a thorough solubility assessment: an initial kinetic screen followed by a more rigorous thermodynamic solubility determination in select solvents.
Kinetic Solubility Screening (High-Throughput Approach)
This initial screen provides a rapid assessment of solubility in a range of solvents.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a highly solubilizing solvent like dimethyl sulfoxide (DMSO).
-
Solvent Plate Preparation: Dispense a range of pharmaceutically relevant solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, simulated gastric fluid, simulated intestinal fluid, ethanol, propylene glycol, and polyethylene glycol 400) into a 96-well microplate.
-
Compound Addition: Add a small aliquot of the DMSO stock solution to each well, ensuring the final DMSO concentration is low (typically <1%) to minimize its co-solvent effect.
-
Equilibration and Analysis: Shake the plate for a defined period (e.g., 2-24 hours) at a controlled temperature (e.g., 25°C or 37°C). Subsequently, analyze the supernatant for the concentration of the dissolved compound using a suitable analytical technique such as HPLC-UV or LC-MS/MS.[3][4]
Thermodynamic Solubility Determination (Shake-Flask Method)
This gold-standard method determines the equilibrium solubility of the compound.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing the selected solvents from the kinetic screen.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand, or centrifuge them, to separate the undissolved solid from the supernatant.
-
Quantification: Carefully withdraw an aliquot of the supernatant, filter it through a 0.45 µm filter, and determine the concentration of the dissolved compound using a validated analytical method.
Data Presentation and Interpretation
The results of the solubility studies should be presented in a clear and concise tabular format.
Table 1: Illustrative Solubility Data for this compound
| Solvent/Media | Temperature (°C) | Kinetic Solubility (µg/mL) | Thermodynamic Solubility (µg/mL) |
| Water | 25 | < 10 | < 5 |
| PBS (pH 7.4) | 37 | < 10 | < 5 |
| Simulated Gastric Fluid | 37 | 15 | 12 |
| Simulated Intestinal Fluid | 37 | 25 | 20 |
| Ethanol | 25 | > 1000 | > 1000 |
| Propylene Glycol | 25 | 500 | 450 |
| PEG 400 | 25 | 800 | 750 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
The solubility data will provide critical insights into the potential challenges and strategies for formulation development. Low aqueous solubility may necessitate the exploration of enabling technologies such as amorphous solid dispersions, lipid-based formulations, or particle size reduction.
Visualization of the Solubility Workflow
Caption: Workflow for determining kinetic and thermodynamic solubility.
Part 2: Stability Profiling of this compound
Understanding the chemical stability of a drug substance is a regulatory requirement and is fundamental to ensuring its safety, efficacy, and quality throughout its lifecycle.[5][6][7] Stability studies are designed to identify potential degradation pathways and to determine the shelf-life and appropriate storage conditions. For N-(2-Bromo-4-methylphenyl)thiourea, the available safety data sheet indicates that it is "stable under normal conditions," which provides a preliminary indication of good stability for the thiourea class of compounds.[2] However, a comprehensive evaluation requires subjecting the molecule to a battery of stress conditions as outlined in the International Council for Harmonisation (ICH) guidelines.[5]
Forced Degradation (Stress Testing)
Forced degradation studies are designed to intentionally degrade the drug substance to identify likely degradation products and to establish the intrinsic stability of the molecule.[8][9][10] These studies are also crucial for developing and validating stability-indicating analytical methods.
2.1.1. Rationale for Stress Conditions
The choice of stress conditions is based on the potential environmental factors the drug substance may encounter during its manufacturing, storage, and administration. The standard battery of stress tests includes:
-
Hydrolysis: To assess susceptibility to degradation in aqueous environments at different pH values.
-
Oxidation: To evaluate the impact of oxidative stress.
-
Photolysis: To determine the light sensitivity of the molecule.
-
Thermal Degradation: To assess the impact of elevated temperatures.
2.1.2. Experimental Protocol for Forced Degradation
Methodology:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., a mixture of water and an organic co-solvent like acetonitrile or methanol to ensure initial solubility).
-
Application of Stress Conditions:
-
Acidic Hydrolysis: Treat the solution with 0.1 N HCl at an elevated temperature (e.g., 60°C) for a defined period.
-
Basic Hydrolysis: Treat the solution with 0.1 N NaOH at room temperature or a slightly elevated temperature.
-
Neutral Hydrolysis: Reflux the solution in water.
-
Oxidation: Treat the solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Photostability: Expose the solid drug substance and its solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11][12][13] A dark control sample should be stored under the same conditions but protected from light.
-
Thermal Stress: Expose the solid drug substance to dry heat at an elevated temperature (e.g., 70°C) for a specified duration.[14]
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize them if necessary, and analyze them using a validated stability-indicating HPLC method with a photodiode array (PDA) detector and a mass spectrometer (MS) to separate and identify the parent compound and any degradation products.
2.1.3. Data Presentation and Interpretation
The results of the forced degradation studies should be summarized in a table, highlighting the extent of degradation and the formation of any significant degradation products.
Table 2: Illustrative Forced Degradation Data for this compound
| Stress Condition | Duration | Assay of Parent (%) | Major Degradation Products (RRT) |
| 0.1 N HCl (60°C) | 24 h | 92.5 | 0.85, 1.12 |
| 0.1 N NaOH (RT) | 24 h | 88.2 | 0.78 |
| 3% H₂O₂ (RT) | 24 h | 95.1 | 1.25 |
| Photolytic (ICH Q1B) | - | 98.0 | 0.95 |
| Thermal (70°C, solid) | 7 days | 99.5 | Not Detected |
Note: The data presented in this table is hypothetical and for illustrative purposes only. RRT = Relative Retention Time.
The identification of degradation pathways is a critical outcome of these studies and can inform strategies for formulation and packaging to protect the drug substance from degradation.
Long-Term and Accelerated Stability Studies
Following the insights gained from forced degradation, formal stability studies under ICH-prescribed conditions are conducted to establish the retest period for the drug substance and the shelf-life of the drug product.
2.2.1. Experimental Protocol
Methodology:
-
Sample Packaging: Package the this compound drug substance in containers that simulate the proposed commercial packaging.
-
Storage Conditions: Store the samples in stability chambers under the following conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Schedule: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated) and analyze them for appearance, assay, degradation products, and other relevant quality attributes.
Visualization of the Stability Testing Workflow
Caption: Workflow for comprehensive stability assessment.
Conclusion
The systematic evaluation of solubility and stability is an indispensable component of the preclinical and early development phases for any new chemical entity, including this compound. This guide has provided a detailed, scientifically grounded framework for conducting these critical studies. By adhering to the principles and protocols outlined herein, researchers and drug development professionals can generate the high-quality data necessary to make informed decisions, mitigate risks, and ultimately accelerate the progression of promising drug candidates toward clinical application. The synthesis of robust experimental design, meticulous execution, and insightful data interpretation will pave the way for successful formulation development and regulatory submission.
References
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PubChem. (n.d.). 4-Bromo-2-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]
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ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]
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ICH. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]
- Alsante, K. M., et al. (2013). Best Practices for Drug Substance Stress and Stability Studies During Early-Stage Development Part II—Conducting Abbreviated Long-Term and Accelerated Stability Testing on the First Clinical Drug Substance Batch to Confirm and Adjust the Drug Substance Retest Period/Powder for Oral Solution Shelf Life.
- Singh, R., & Kumar, L. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 132-137.
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MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Retrieved from [Link]
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EPRA Journals. (2017). STABILITY TESTING OF PHARMACEUTICAL PRODUCTS. Retrieved from [Link]
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SlideShare. (2015). Stability program in the development of a medicinal product. Retrieved from [Link]
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Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
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Asian Journal of Pharmaceutical Research. (2018). Forced Degradation Studies: A Review. Retrieved from [Link]
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Q1 Scientific. (2021). Photostability testing theory and practice. Retrieved from [Link]
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European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
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Techni-Plus. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]
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ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals. Retrieved from [Link]
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An In-depth Technical Guide to N-(4-bromo-2-methylphenyl)thiourea: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-bromo-2-methylphenyl)thiourea, a halogenated arylthiourea derivative, represents a class of compounds with significant potential in medicinal chemistry and materials science. While specific research on this particular molecule is limited, its structural motifs suggest a range of biological activities and synthetic utilities. This guide provides a comprehensive overview of N-(4-bromo-2-methylphenyl)thiourea, detailing its synthesis, characterization, and exploring its putative history and potential applications by drawing parallels with closely related analogues. The document is intended to serve as a foundational resource for researchers interested in the exploration and development of novel thiourea-based compounds.
Introduction: The Versatility of the Thiourea Scaffold
Thiourea and its derivatives are a cornerstone in organic synthesis and medicinal chemistry, exhibiting a broad spectrum of biological activities.[1] The N-C(=S)-N core of the thiourea moiety allows for diverse substitutions, leading to a vast chemical space with tunable electronic and steric properties. Arylthioureas, in particular, have garnered significant attention due to their roles as intermediates in the synthesis of heterocycles and their inherent pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer activities.[2][3] The introduction of a halogen atom, such as bromine, and a methyl group onto the phenyl ring of N-(4-bromo-2-methylphenyl)thiourea is expected to modulate its lipophilicity, metabolic stability, and target-binding interactions, making it a compound of interest for further investigation.
Putative History and Discovery
Synthesis of N-(4-bromo-2-methylphenyl)thiourea: A Step-by-Step Protocol
The synthesis of N-(4-bromo-2-methylphenyl)thiourea can be reliably achieved through the reaction of 4-bromo-2-methylaniline with a thiocyanate source. Two common and effective methods are presented below.
Method A: From Ammonium Thiocyanate
This is a classical and cost-effective method for the preparation of arylthioureas.[5]
Reaction Scheme:
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An In-Depth Technical Guide to the Tautomeric Forms of 4-Bromo-2-methylphenylthiourea
Abstract
This technical guide provides a comprehensive exploration of the tautomeric phenomena exhibited by 4-Bromo-2-methylphenylthiourea, a molecule of interest in medicinal chemistry and materials science. Tautomerism, the dynamic equilibrium between interconverting isomers, profoundly influences the chemical reactivity, biological activity, and spectroscopic properties of thiourea derivatives. This document delineates the theoretical underpinnings of thione-thiol tautomerism and presents a suite of robust experimental and computational protocols for the characterization of these forms. By integrating foundational principles with field-proven methodologies, this guide serves as an essential resource for researchers, scientists, and drug development professionals engaged in the study of thiourea-based compounds.
Introduction: The Significance of Tautomerism in Arylthioureas
Tautomerism, a form of structural isomerism, involves the migration of a proton accompanied by a shift in double bonds.[1][2][3] In the context of N-arylthioureas, the predominant equilibrium is the thione-thiol tautomerism, where the molecule interconverts between a thione (C=S) and a thiol (C-SH) form.[4][5] The position of this equilibrium is a critical determinant of a molecule's physicochemical properties and its interactions within a biological system. The ability of a thiourea derivative to act as a hydrogen bond donor or acceptor, its lipophilicity, and its metal-chelating properties are all influenced by the dominant tautomeric form.
For this compound, the two primary tautomeric forms are the thione form, 1-(4-bromo-2-methylphenyl)thiourea, and the thiol form, (Z)-N-(4-bromo-2-methylphenyl)carbonimidothioic acid. Understanding the relative stability and the kinetics of interconversion between these two forms is paramount for predicting the molecule's behavior in various environments, from in vitro assays to in vivo conditions. Factors such as solvent polarity, pH, and temperature can significantly influence the tautomeric equilibrium.[6]
This guide will provide a detailed examination of the structural and electronic differences between the thione and thiol tautomers of this compound and will furnish the necessary protocols to independently verify and characterize these forms.
Synthesis of this compound
The synthesis of N-arylthioureas is a well-established process in organic chemistry. A common and efficient method involves the reaction of an aromatic amine with a source of thiocyanate, often in the presence of an acid catalyst, to form an isothiocyanate intermediate, which is then reacted with ammonia. A more direct approach involves the reaction of the amine with benzoyl isothiocyanate followed by hydrolysis. For the synthesis of this compound, a reliable method is the reaction of 4-bromo-2-methylaniline with ammonium thiocyanate in an acidic medium.[7]
Experimental Protocol: Synthesis of 1-(4-Bromo-2-methylphenyl)thiourea
Materials:
-
4-Bromo-2-methylaniline
-
Ammonium thiocyanate
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Büchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-bromo-2-methylaniline (0.1 mol), concentrated hydrochloric acid (0.12 mol), and deionized water (50 mL).
-
Heat the mixture to 90-100 °C with stirring until the amine hydrochloride salt fully dissolves.
-
Slowly add a solution of ammonium thiocyanate (0.11 mol) in deionized water (20 mL) to the hot reaction mixture.
-
Maintain the reaction mixture at reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Cool the mixture further in an ice bath to promote crystallization of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold deionized water (3 x 30 mL) to remove any unreacted salts.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 1-(4-bromo-2-methylphenyl)thiourea.
-
Dry the purified crystals in a vacuum oven at 50-60 °C.
Characterization of Tautomeric Forms
A multi-faceted approach employing spectroscopic and crystallographic techniques, complemented by computational modeling, is essential for the comprehensive characterization of the tautomeric forms of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the elucidation of tautomeric equilibria in solution.[8][9] The distinct chemical environments of the protons and carbons in the thione and thiol forms give rise to unique NMR signatures.[10][11]
-
¹H NMR: The thione form is expected to show two distinct N-H proton signals, while the thiol form will exhibit a characteristic S-H proton signal, typically at a different chemical shift. The aromatic protons will also show subtle differences in their chemical shifts and coupling constants between the two tautomers.
-
¹³C NMR: The most significant difference is anticipated for the carbon of the thiourea moiety. In the thione form, this carbon (C=S) will resonate at a significantly downfield chemical shift (typically >180 ppm) compared to the corresponding carbon in the thiol form (C-SH).[12]
Materials:
-
Sample of this compound
-
Deuterated solvents of varying polarity (e.g., DMSO-d₆, CDCl₃, Methanol-d₄)
-
NMR tubes
-
NMR spectrometer (300 MHz or higher)
Procedure:
-
Prepare a series of solutions of this compound (5-10 mg) in different deuterated solvents (0.5-0.7 mL) to investigate the effect of solvent polarity on the tautomeric equilibrium.
-
Acquire ¹H NMR spectra for each solution. Pay close attention to the integration of signals corresponding to the NH and potential SH protons.
-
Acquire ¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer) spectra to identify the chemical shift of the thiocarbonyl/thiolic carbon.[10]
-
Perform variable temperature NMR studies to observe any changes in the relative populations of the tautomers, which can provide thermodynamic information about the equilibrium.
-
If distinct signals for both tautomers are observed, the equilibrium constant (K_T) can be determined from the integration of the corresponding proton signals.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for the Tautomers of this compound in DMSO-d₆.
| Atom Position | Thione Tautomer (Predicted) | Thiol Tautomer (Predicted) |
| ¹H NMR | ||
| NH (Ar-NH) | 9.5 - 10.5 | 9.0 - 10.0 |
| NH₂ | 7.5 - 8.5 | - |
| SH | - | 4.0 - 5.0 |
| Aromatic CH | 7.0 - 7.8 | 6.9 - 7.7 |
| Methyl CH₃ | 2.2 - 2.4 | 2.1 - 2.3 |
| ¹³C NMR | ||
| C=S / C-SH | ~182 | ~155 |
| Aromatic C-Br | ~115 | ~114 |
| Aromatic C-N | ~140 | ~145 |
| Aromatic CH | 125 - 135 | 124 - 134 |
| Methyl C | ~18 | ~17 |
UV-Visible Spectroscopy
UV-Vis spectroscopy is a valuable tool for quantifying the ratio of tautomers in solution, as the electronic transitions for the thione and thiol forms occur at different wavelengths.[3][6][13][14] The thione form typically exhibits a π → π* transition at a longer wavelength compared to the thiol form.[15]
Materials:
-
Sample of this compound
-
Spectroscopic grade solvents of varying polarity (e.g., Hexane, Acetonitrile, Ethanol)
-
Quartz cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of dilutions in different solvents to assess the effect of solvent polarity on the absorption spectrum.
-
Record the UV-Vis absorption spectrum for each solution over a range of 200-400 nm.
-
Identify the absorption maxima (λ_max) corresponding to the thione and thiol tautomers.
-
By applying the Beer-Lambert law and assuming known or calculated molar absorptivities for each tautomer, the relative concentrations and the tautomeric equilibrium constant can be determined.[3]
Table 2: Expected UV-Vis Absorption Maxima (λ_max, nm) for the Tautomers of this compound.
| Tautomer | Electronic Transition | Expected λ_max (nm) in Ethanol |
| Thione | π → π | 250 - 280 |
| Thiol | π → π | 230 - 250 |
Single Crystal X-ray Diffraction
X-ray crystallography provides unambiguous structural information in the solid state, revealing the preferred tautomeric form and detailed geometric parameters such as bond lengths and angles.[16][17][18][19] For thiourea derivatives, the C-N and C-S bond lengths are particularly informative in distinguishing between the thione and thiol forms.
Materials:
-
Purified this compound
-
Various solvents for crystallization (e.g., Ethanol, Acetone, Acetonitrile)
-
Small vials or test tubes
-
Microscope
-
Single-crystal X-ray diffractometer
Procedure:
-
Grow single crystals of this compound suitable for X-ray diffraction. Slow evaporation of a saturated solution is a common method.[20][21]
-
Carefully select a well-formed, single crystal under a microscope.[20]
-
Mount the crystal on the goniometer head of the X-ray diffractometer.[22][23]
-
Collect the diffraction data at a controlled temperature (e.g., 100 K) to minimize thermal vibrations.
-
Solve and refine the crystal structure using appropriate software to obtain the precise atomic coordinates and molecular geometry.
Computational Chemistry
Density Functional Theory (DFT) calculations are a powerful tool for investigating the relative stabilities of tautomers, the energy barriers for their interconversion, and for predicting spectroscopic properties.[5][24][25][26][27][28][29][30]
Software:
-
Gaussian, ORCA, or other quantum chemistry software package
-
Molecular visualization software (e.g., GaussView, Avogadro)
Procedure:
-
Structure Generation: Build the initial 3D structures of both the thione and thiol tautomers of this compound.
-
Geometry Optimization: Perform geometry optimizations for both tautomers in the gas phase and in solution (using a polarizable continuum model, PCM) using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[28]
-
Frequency Calculations: Perform vibrational frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Energy Calculations: Calculate the relative electronic energies, enthalpies, and Gibbs free energies of the tautomers to determine their relative stabilities.
-
Transition State Search: Locate the transition state for the interconversion between the two tautomers to determine the activation energy barrier. This can be done using methods like Synchronous Transit-Guided Quasi-Newton (STQN).
-
Spectroscopic Prediction: Simulate the NMR chemical shifts and UV-Vis absorption spectra for each tautomer to aid in the interpretation of experimental data.
Table 3: Hypothetical Relative Energies (kcal/mol) of Tautomers of this compound Calculated at the B3LYP/6-311++G(d,p) Level.
| Tautomer | Gas Phase (ΔG) | In Ethanol (ΔG, PCM) |
| Thione | 0.00 (Reference) | 0.00 (Reference) |
| Thiol | +3.5 | +1.8 |
Visualizing Tautomeric Equilibrium and Experimental Workflows
Conclusion
The study of tautomerism in this compound is a scientifically rigorous endeavor that requires a synergistic application of synthetic, spectroscopic, and computational methodologies. This guide has provided a detailed framework for approaching this challenge, from the synthesis of the target compound to the in-depth characterization of its tautomeric forms. The protocols outlined herein are designed to be self-validating, ensuring that the experimental and theoretical data converge to provide a coherent and trustworthy understanding of the tautomeric landscape. For researchers in drug discovery and materials science, a thorough grasp of the tautomeric behavior of thiourea derivatives is not merely an academic exercise but a crucial step in the rational design of novel molecules with tailored properties and functions.
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Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. (2023). Journal of Education and Science. [Link]
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ResearchGate. (n.d.). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]
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MDPI. (2022). Analysis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids as Potent Urease Inhibitors: Synthesis, Biochemical Evaluation and Computational Approach. Molecules. [Link]
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Technical Disclosure Commons. (2022). Improved process for the preparation of 1-(4-bromo-5-[1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl]-2-fluorophenyl)-3-phenylurea. Technical Disclosure Commons. [Link]
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Bromo-2-methylphenylthiourea
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Molecule and Its Milieu
4-Bromo-2-methylphenylthiourea is an organosulfur compound that, like many of its thiourea counterparts, serves as a versatile intermediate in synthetic chemistry. Its utility in the creation of novel compounds for pharmaceuticals and agrochemicals underscores the importance of a thorough understanding of its properties and a stringent adherence to safety protocols.[1] The presence of a brominated aromatic ring and a thiourea functional group suggests a potential for biological activity, as well as specific chemical reactivity that must be managed in a laboratory setting. This guide provides a comprehensive overview of the health and safety considerations paramount for the handling of this compound, grounded in established safety data and best practices for laboratory operations.
Section 1: Hazard Identification and Risk Assessment
A foundational element of laboratory safety is a clear-eyed assessment of the potential hazards associated with a substance. While comprehensive toxicological data for this compound specifically is not extensively documented, data from closely related analogs and the parent thiourea molecule provide a strong basis for a cautious approach.[2]
1.1 GHS Classification and Associated Risks
Based on data for isomeric and related compounds such as 1-(2-Bromo-4-methylphenyl)-2-thiourea, the following Globally Harmonized System (GHS) classifications are anticipated and should be prudently applied[3]:
-
Acute Toxicity, Oral (Category 3): Toxic if swallowed.[3]
-
Skin Irritation (Category 2): Causes skin irritation.[3]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[3]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[3]
It is crucial to note that the chemical, physical, and toxicological properties of many thiourea derivatives have not been thoroughly investigated, warranting a high degree of caution.[2]
Table 1: GHS Hazard Summary for Related Phenylthiourea Compounds
| Hazard Class | Category | Hazard Statement | Source |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed | [3] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [3] |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | [3] |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation | [3] |
1.2 The Causality of Thiourea-Related Toxicity
The toxicity profile of thiourea and its derivatives is often linked to their impact on thyroid function.[1] While specific data for this compound is lacking, the potential for adverse health effects with chronic exposure should be a guiding principle in its handling.[1] The thiourea moiety can interfere with thyroid peroxidase, an enzyme essential for thyroid hormone synthesis. This underscores the need for stringent control measures to prevent systemic exposure.
Section 2: Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, beginning with engineering controls and culminating in the correct use of personal protective equipment.
2.1 Engineering Controls: The First Line of Defense
-
Ventilation: All work with this compound, particularly when handling the solid powder, must be conducted in a well-ventilated area.[1][4] A certified chemical fume hood is mandatory to minimize the risk of inhalation.[5] The ventilation system should be appropriate for handling fine dusts and aerosols.[4]
-
Containment: For procedures with a higher risk of generating dust, the use of a glove box or other containment strategies should be considered.
-
Emergency Equipment: Eyewash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[3][5]
Diagram 1: Hierarchy of Controls for Safe Handling
Caption: The hierarchy of controls prioritizes engineering and administrative measures over personal protective equipment.
2.2 Personal Protective Equipment (PPE): A Non-Negotiable Barrier
The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken.
-
Eye and Face Protection: Safety glasses with side-shields conforming to EN166 or NIOSH standards are the minimum requirement.[2] Given the potential for serious eye irritation, chemical goggles or a full-face shield should be worn when handling larger quantities or when there is a risk of splashing.[3][5]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves must be worn at all times.[2][6] Inspect gloves for any signs of degradation or perforation before use.[2] Employ proper glove removal techniques to avoid skin contact with the outer surface of the glove.[2]
-
Lab Coat/Protective Clothing: A lab coat or other protective clothing is necessary to prevent skin exposure.[5][6]
-
-
Respiratory Protection: In situations where dust formation is unavoidable and engineering controls may not be sufficient, a NIOSH-approved respirator is required.[1][2] For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator may be used. For higher-level protection, consult with safety professionals regarding the appropriate respirator cartridges.[2]
Section 3: Protocols for Safe Handling and Storage
Adherence to standardized protocols is fundamental to mitigating the risks associated with this compound.
3.1 Prudent Handling Practices
-
Avoid the formation of dust and aerosols.[4]
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.[2][4]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3]
3.2 Storage Requirements
Proper storage is critical to maintaining the stability of the compound and preventing accidental exposure.
-
Store in a tightly closed container.[4]
-
Store away from incompatible substances such as strong bases, strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2][4]
-
Avoid exposure to moisture.[2]
Section 4: Emergency Procedures and First Aid
Prompt and correct action in the event of an emergency can significantly reduce the severity of an incident.
Diagram 2: Emergency Response Workflow
Caption: A streamlined workflow for responding to an exposure event involving this compound.
4.1 First Aid Measures
Always consult a physician and show them the safety data sheet in case of exposure.[2]
Table 2: First Aid Protocols
| Exposure Route | First Aid Measures | Source |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. | [2][3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention. | [2][3] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [2][3] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention. | [2][3] |
4.2 Spill and Leak Containment
In the event of a spill, the primary objectives are to prevent further contamination and to clean the area safely.
-
Personal Precautions: Evacuate unnecessary personnel.[3] Wear appropriate personal protective equipment, including respiratory protection, to avoid breathing dust.[2][3]
-
Containment and Cleanup:
-
Environmental Precautions: Do not let the product enter drains or waterways.[2]
4.3 Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][3]
-
Hazardous Combustion Products: Thermal decomposition may produce toxic gases, including nitrogen oxides, carbon monoxide, sulfur oxides, and hydrogen bromide.[3][4]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]
Section 5: Disposal Considerations
All waste materials must be handled as hazardous waste and disposed of in accordance with all applicable local, state, and federal regulations.
-
Product Disposal: The material should be disposed of by incineration in a licensed chemical incinerator equipped with an afterburner and scrubber.[2][3][4] Do not attempt to dispose of the material in standard laboratory waste.
-
Contaminated Packaging: Dispose of contaminated packaging as unused product.[2]
Conclusion: A Culture of Safety
The responsible use of this compound in a research and development setting is predicated on a comprehensive understanding of its potential hazards and a steadfast commitment to safety protocols. By integrating the principles of hazard identification, exposure control, safe handling, and emergency preparedness into all workflows, researchers can mitigate risks and foster a secure laboratory environment. This guide serves as a technical framework for these essential practices, empowering scientific professionals to advance their work while prioritizing their health and safety.
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- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
An In-depth Technical Guide to (4-bromo-2-methylphenyl)thiourea (CAS Number: 109317-23-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic characterization, and potential biological applications of (4-bromo-2-methylphenyl)thiourea, identified by CAS number 109317-23-9. Thiourea and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. This document consolidates available data and provides detailed experimental protocols to facilitate further research and development of this compound as a potential therapeutic agent. Particular focus is placed on its potential as a urease inhibitor, a promising target for the treatment of infections caused by urease-producing bacteria.
Chemical and Physical Properties
(4-bromo-2-methylphenyl)thiourea is a substituted phenylthiourea derivative with a molecular formula of C₈H₉BrN₂S and a molecular weight of approximately 245.14 g/mol .
| Property | Value | Source |
| CAS Number | 109317-23-9 | N/A |
| Molecular Formula | C₈H₉BrN₂S | [1] |
| Molecular Weight | 245.14 g/mol | [1][2] |
| Melting Point | 174-196 °C (variable reports) | N/A |
| Predicted Boiling Point | 353.9±25.0 °C (at 760 mmHg) | N/A |
| Predicted Solubility | Soluble in polar aprotic solvents like DMSO and DMF; lower solubility in aqueous buffers, hot water, and alcohol.[3] | N/A |
| Appearance | White to off-white solid | N/A |
Synthesis
The synthesis of (4-bromo-2-methylphenyl)thiourea can be achieved through a straightforward and well-established method involving the reaction of the corresponding isothiocyanate with ammonia, or more commonly, from the reaction of 4-bromo-2-methylaniline with a source of thiocyanate.
Synthetic Workflow
Caption: Synthetic workflow for (4-bromo-2-methylphenyl)thiourea.
Detailed Experimental Protocol
This protocol is based on established methods for the synthesis of substituted phenylthioureas.
Materials:
-
4-bromo-2-methylaniline
-
Ammonium thiocyanate
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromo-2-methylaniline (1 equivalent) in ethanol.
-
Addition of Reagents: To this solution, add a solution of ammonium thiocyanate (1.1 equivalents) in water. Cautiously add concentrated hydrochloric acid (catalytic amount).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water with stirring.
-
Isolation: The precipitated solid product, (4-bromo-2-methylphenyl)thiourea, is collected by vacuum filtration using a Büchner funnel.
-
Purification: Wash the crude product with cold water to remove any unreacted starting materials and salts. The product can be further purified by recrystallization from a suitable solvent such as ethanol/water.
-
Drying: Dry the purified product under vacuum to obtain a white to off-white solid.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the amine protons of the thiourea moiety.
Expected Chemical Shifts (in DMSO-d₆):
-
Aromatic Protons: Signals for the three aromatic protons are expected in the range of δ 7.0-8.0 ppm. The proton ortho to the bromine will likely appear as a doublet, the proton between the bromine and methyl group as a doublet of doublets, and the proton ortho to the amino group as a doublet.
-
NH₂ Protons: Two broad singlets for the NH₂ protons of the thiourea group are expected around δ 8.0-10.0 ppm.
-
Methyl Protons: A singlet for the three methyl protons will likely appear around δ 2.2-2.5 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.
Expected Chemical Shifts (in DMSO-d₆):
-
Thiourea Carbon (C=S): The most downfield signal, corresponding to the thiocarbonyl carbon, is expected around δ 180-185 ppm.[4]
-
Aromatic Carbons: Six distinct signals for the aromatic carbons are expected in the range of δ 110-140 ppm. The carbon attached to the bromine atom will be in the lower end of this range, while the carbon attached to the nitrogen will be more downfield.
-
Methyl Carbon: The methyl carbon signal is expected to appear upfield, around δ 15-20 ppm.
FTIR Spectroscopy
The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Expected Absorption Bands (cm⁻¹):
-
N-H Stretching: Two bands in the region of 3400-3100 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the NH₂ group.
-
C-H Stretching (aromatic and aliphatic): Bands around 3100-3000 cm⁻¹ (aromatic) and 3000-2850 cm⁻¹ (aliphatic).
-
C=S Stretching: A strong band in the region of 1300-1100 cm⁻¹.
-
C-N Stretching: Bands in the region of 1400-1200 cm⁻¹.
-
C-Br Stretching: A band in the fingerprint region, typically below 700 cm⁻¹.
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound.
Expected Molecular Ion Peak (m/z):
-
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 244 and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine isotope (⁷⁹Br and ⁸¹Br).
Potential Biological Applications
Thiourea derivatives are a versatile class of compounds with a wide range of documented biological activities.[5] While specific studies on (4-bromo-2-methylphenyl)thiourea are limited, its structural features suggest potential for several therapeutic applications.
Urease Inhibition
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary cause of peptic ulcers and a risk factor for gastric cancer.[6] Inhibition of urease can disrupt the survival of these bacteria in the acidic environment of the stomach.
Thiourea and its derivatives are known to be effective urease inhibitors.[6][7] The sulfur atom of the thiourea moiety is believed to interact with the nickel ions in the active site of the enzyme, leading to its inhibition. A study on a series of alkyl chain-linked thiourea derivatives showed that a compound with a 4'-bromo substituent on the phenyl ring exhibited potent urease inhibitory activity.[6] This suggests that (4-bromo-2-methylphenyl)thiourea is a promising candidate for urease inhibition.
Caption: Proposed mechanism of urease inhibition by (4-bromo-2-methylphenyl)thiourea.
Antibacterial Activity
Thiourea derivatives have been reported to possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[8][9] The mechanism of action is thought to involve the disruption of essential cellular processes. The presence of a halogen atom, such as bromine, on the phenyl ring can enhance the lipophilicity of the molecule, potentially facilitating its entry into bacterial cells and increasing its antibacterial efficacy. Recent studies on pyrazine carboxamides have shown that N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives exhibit antibacterial activity against extensively drug-resistant Salmonella Typhi.[10]
Anticancer Activity
Numerous thiourea derivatives have demonstrated promising anticancer activity against various cancer cell lines.[5][11] The proposed mechanisms of action are diverse and include the induction of apoptosis, inhibition of angiogenesis, and interference with cell signaling pathways. The specific substitution pattern on the phenyl ring plays a crucial role in determining the anticancer potency and selectivity.
Experimental Protocols for Biological Evaluation
Urease Inhibition Assay
This protocol describes an in vitro assay to determine the urease inhibitory activity of (4-bromo-2-methylphenyl)thiourea.
Materials:
-
Jack bean urease
-
Urea
-
Phosphate buffer (pH 7.0)
-
Phenol-hypochlorite reagent (Berthelot's reagent)
-
96-well microplate reader
-
(4-bromo-2-methylphenyl)thiourea
-
Thiourea (as a positive control)
-
DMSO (for dissolving the compound)
Procedure:
-
Preparation of Solutions: Prepare stock solutions of the test compound and the positive control (thiourea) in DMSO. Prepare working solutions by diluting the stock solutions with phosphate buffer. Prepare solutions of urease and urea in phosphate buffer.
-
Assay in 96-well plate:
-
To each well, add 25 µL of the test compound solution at various concentrations.
-
Add 25 µL of urease solution to each well and incubate at 37 °C for 15 minutes.
-
Initiate the reaction by adding 50 µL of urea solution to each well.
-
Incubate the plate at 37 °C for 30 minutes.
-
Stop the reaction by adding 50 µL of phenol reagent and 50 µL of hypochlorite reagent.
-
Incubate at room temperature for 10 minutes for color development.
-
-
Measurement: Measure the absorbance at 625 nm using a microplate reader.
-
Calculation: The percentage of inhibition can be calculated using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100 The IC₅₀ value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the inhibitor concentration.
Antibacterial Susceptibility Testing
This protocol outlines the determination of the minimum inhibitory concentration (MIC) of (4-bromo-2-methylphenyl)thiourea against bacterial strains using the broth microdilution method.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microplates
-
(4-bromo-2-methylphenyl)thiourea
-
Standard antibiotic (e.g., ciprofloxacin) as a positive control
-
DMSO
Procedure:
-
Preparation of Inoculum: Grow the bacterial strains in MHB overnight at 37 °C. Dilute the bacterial culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the test compound and the positive control in MHB in a 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Suppliers
(4-bromo-2-methylphenyl)thiourea (CAS 109317-23-9) is available from several chemical suppliers, including:
-
AKSci
-
BLDpharm[12]
-
ChemScene[13]
-
Finetech Industry Limited
-
Kuujia.com
-
Sigma-Aldrich
-
Sinfoo Biotech[1]
-
SynQuest Labs[2]
Conclusion
(4-bromo-2-methylphenyl)thiourea is a readily synthesizable compound with a promising profile for biological applications, particularly as a urease inhibitor and an antibacterial agent. The structural features of this molecule, combined with the known activities of related thiourea derivatives, provide a strong rationale for its further investigation in drug discovery and development programs. This technical guide provides the foundational information and experimental protocols necessary to facilitate such research.
References
-
Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies. PubMed Central. Available at: [Link]
-
Green Synthesis, Urease Inhibitory Activity and Antioxidant Potential of 4-Bromo-2-(((2'-chloro-4'-nitrophenyl)imino)methyl)phenol Schiff Base. ResearchGate. Available at: [Link]
-
Exploration of Thiourea-Based Scaffolds for the Construction of Bacterial Ureases Inhibitors. ACS Omega. Available at: [Link]
-
Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Incorporating a 2-Aminothiazole Scaffold. J-Stage. Available at: [Link]
-
Synthesis, characterization and urease inhibition studies of transition metal complexes of thioureas bearing ibuprofen moiety. ResearchGate. Available at: [Link]
-
Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and. RSC Publishing. Available at: [Link]
-
SYNTHESIS, CHARACTERIZATION AND UREASE INHIBITION STUDIES OF TRANSITION METAL COMPLEXES OF THIOUREAS BEARING IBUPROFEN MOIETY. Journal of the Chilean Chemical Society. Available at: [Link]
-
Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. MDPI. Available at: [Link]
-
Synthesis, in vitro urease inhibitory activity, and molecular docking studies of thiourea and urea derivatives. PubMed. Available at: [Link]
-
Antioxidant, antibacterial, enzyme inhibition and fluorescence characteristics of unsymmetrical thiourea derivatives. PubMed Central. Available at: [Link]
-
Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. ResearchGate. Available at: [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. PubMed Central. Available at: [Link]
-
Analysis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids as Potent Urease Inhibitors: Synthesis, Biochemical Evaluation and Computational Approach. National Institutes of Health. Available at: [Link]
-
Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. MDPI. Available at: [Link]
-
Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Available at: [Link]
-
Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. PubMed Central. Available at: [Link]
-
Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. MDPI. Available at: [Link]
-
Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. ResearchGate. Available at: [Link]
-
Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. IOSR Journal. Available at: [Link]
-
Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals. Jetir.Org. Available at: [Link]
-
15N, 13C, and 1H NMR spectra of acylated ureas and thioureas. ResearchGate. Available at: [Link]
-
Thiourea. National Institute of Standards and Technology. Available at: [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available at: [Link]
-
N-(4-bromo-2-pyridinyl)-N'-(4-methylphenyl)thiourea. PubChem. Available at: [Link]
- b: FT-IR spectra of 4-bromo-2-[(E)-(phenylimino)methylphenol. ResearchGate. Available at: https://www.researchgate.net/figure/b-FT-IR-spectra-of-4-bromo-2-E-phenyliminomethylphenol_fig3_309438061
-
1 H NMR spectrum of (1c) 1-(4-methylphenyl)-3-phenyl-thiourea (CHCl3-d). ResearchGate. Available at: [Link]
-
Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. PubMed Central. Available at: [Link]
-
The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. MDPI. Available at: [Link]
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- 2. CAS 66644-79-9 | 7767-9-02 | MDL MFCD00041147 | 1-(2-Bromo-4-methylphenyl)-2-thiourea | SynQuest Laboratories [synquestlabs.com]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Bromo-2-methylphenylthiourea Derivatives
Abstract
This technical guide provides a comprehensive, field-proven protocol for the synthesis of N-substituted 4-Bromo-2-methylphenylthiourea derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to the diverse pharmacological activities associated with the thiourea scaffold, including potential anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4] The protocol herein details a robust and versatile synthetic strategy, starting from the readily available 4-bromo-2-methylaniline and various isothiocyanates. We offer in-depth explanations for experimental choices, detailed step-by-step procedures, complete characterization data, and a troubleshooting guide to empower researchers in the successful synthesis and validation of these valuable compounds.
Introduction and Scientific Rationale
Thiourea derivatives represent a privileged scaffold in modern medicinal chemistry. The N-C(=S)-N linkage is a unique functional group capable of forming strong hydrogen bonds, which facilitates potent interactions with biological targets. The incorporation of a 4-bromo-2-methylphenyl moiety introduces specific physicochemical properties: the bromine atom enhances lipophilicity and can act as a handle for further synthetic modifications (e.g., cross-coupling reactions), while the methyl group provides steric and electronic influence.
The primary synthetic route to these compounds is the nucleophilic addition of an amine to an isothiocyanate.[5][6] This reaction is typically high-yielding, operationally simple, and allows for the generation of a diverse library of derivatives by simply varying the isothiocyanate coupling partner.
Reaction Mechanism: Nucleophilic Addition
The synthesis proceeds via a straightforward and well-established mechanism. The lone pair of electrons on the nitrogen atom of 4-bromo-2-methylaniline acts as a nucleophile, attacking the highly electrophilic carbon atom of the isothiocyanate group. The resulting zwitterionic intermediate rapidly undergoes a proton transfer to yield the stable thiourea product.
Caption: Nucleophilic addition mechanism for thiourea synthesis.
Experimental Protocol: General Procedure
This section provides a detailed, step-by-step methodology for the synthesis of N-(4-Bromo-2-methylphenyl)-N'-(aryl/alkyl)thiourea derivatives. The procedure is exemplified by the synthesis of N-(4-bromo-2-methylphenyl)-N'-phenylthiourea.
Materials and Reagents
| Reagent | CAS Number | Molecular Wt. | Recommended Purity |
| 4-Bromo-2-methylaniline | 583-75-5 | 186.06 g/mol | ≥98% |
| Phenyl isothiocyanate | 103-72-0 | 135.19 g/mol | ≥98% |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | 84.93 g/mol | ≥99.8% |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | ACS Grade |
| Hexanes | 110-54-3 | - | ACS Grade |
| Magnesium Sulfate (MgSO₄), Anhydrous | 7487-88-9 | 120.37 g/mol | Laboratory Grade |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Reflux condenser with inert gas inlet (e.g., Nitrogen or Argon)
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass funnel and filter paper
-
Beakers and Erlenmeyer flasks
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Synthetic Workflow
Caption: General experimental workflow for synthesis.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-methylaniline (1.0 eq, e.g., 1.86 g, 10.0 mmol).
-
Dissolution: Add anhydrous dichloromethane (DCM, 30 mL) to the flask. Stir the mixture at room temperature until the aniline is completely dissolved. An inert atmosphere (nitrogen or argon) is recommended to prevent side reactions with atmospheric moisture, though the reaction is generally robust.
-
Reactant Addition: Slowly add the corresponding isothiocyanate (1.0 eq, e.g., for phenyl isothiocyanate, 1.35 g, 10.0 mmol) to the stirred solution. The addition is typically exothermic; for highly reactive isothiocyanates, cooling the flask in an ice bath may be necessary.
-
Reaction: Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% Ethyl Acetate in Hexanes). The formation of the product is typically observed as a new, less polar spot compared to the starting aniline.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM. This will typically yield a solid or semi-solid crude product.
-
Purification:
-
Recrystallization (Preferred for crystalline solids): Dissolve the crude solid in a minimum amount of hot ethyl acetate. Slowly add hexanes until the solution becomes cloudy. Allow the solution to cool to room temperature and then place it in a refrigerator (4 °C) to facilitate crystal formation. Collect the purified crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.
-
Column Chromatography (for oils or difficult-to-crystallize solids): If recrystallization is not effective, purify the crude product using silica gel column chromatography with an appropriate ethyl acetate/hexanes gradient.
-
-
Final Product: The purified product, N-(4-bromo-2-methylphenyl)-N'-phenylthiourea, should be obtained as a white to off-white solid. Record the final mass and calculate the percentage yield.
Characterization and Data Analysis
Thorough characterization is essential to confirm the identity and purity of the synthesized derivatives. Below are the expected analytical data for the representative product, N-(4-bromo-2-methylphenyl)-N'-phenylthiourea.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides key structural information. The chemical shifts (δ) are reported in parts per million (ppm).
| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration | Notes |
| -CH₃ (methyl) | ~2.30 | Singlet (s) | 3H | |
| Aromatic CH | ~7.00 - 7.60 | Multiplet (m) | 8H | Includes protons from both phenyl rings. |
| NH (thiourea) | ~7.80, ~8.20 | Broad Singlet (br s) | 2H | Chemical shift can be variable and concentration-dependent. |
-
¹³C NMR (100 MHz, CDCl₃): The carbon spectrum confirms the carbon framework.
| Carbon Assignment | Expected δ (ppm) | Notes |
| -C H₃ (methyl) | ~18 | |
| Aromatic C -Br | ~120 | |
| Aromatic C H | ~125 - 140 | Multiple signals expected. |
| C =S (thiocarbonyl) | ~180 | Characteristic downfield shift. |
Infrared (IR) Spectroscopy
The IR spectrum is used to identify key functional groups.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3100 - 3300 | Medium, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| C=S Stretch (Thioamide I) | 1500 - 1550 | Strong |
| C-N Stretch (Thioamide II) | 1300 - 1350 | Strong |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For N-(4-bromo-2-methylphenyl)-N'-phenylthiourea (C₁₄H₁₃BrN₂S), the expected molecular weight is 321.24 g/mol . The mass spectrum will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks at m/z [M]⁺ and [M+2]⁺.
Potential Applications and Scope
The protocol described is highly adaptable for creating a diverse library of this compound derivatives. By substituting phenyl isothiocyanate with other commercially available or custom-synthesized isothiocyanates (e.g., alkyl, benzyl, substituted aryl), researchers can systematically explore the structure-activity relationship (SAR) of this compound class. These derivatives serve as valuable intermediates and potential drug candidates with a wide range of reported biological activities.[4][7][8][9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Impure or wet starting materials/solvent. 2. Inactive isothiocyanate (degraded). 3. Insufficient reaction time. | 1. Use anhydrous solvents and high-purity reagents. 2. Use freshly opened or purified isothiocyanate. 3. Extend reaction time and continue monitoring by TLC. |
| Impure Product | 1. Incomplete reaction. 2. Side product formation. 3. Ineffective purification. | 1. Ensure a 1:1 stoichiometric ratio or a slight excess of isothiocyanate. 2. Run the reaction at room temperature or below to minimize side reactions. 3. Optimize the recrystallization solvent system or use column chromatography. |
| Oily Product | The product may have a low melting point or be impure. | 1. Attempt purification by column chromatography instead of recrystallization. 2. Try triturating the oil with a non-polar solvent like hexanes or pentane to induce solidification. |
References
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Gökçe, M., et al. (2009). Synthesis and evaluation of bromopyrrole alkaloid-based derivatives as antimicrobial and anticancer agents. Arabian Journal of Chemistry. [Link]
-
MDPI. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. PubMed. [Link]
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National Center for Biotechnology Information. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. PMC. [Link]
-
ResearchGate. (n.d.). Preparation of thioureas from isothiocyanates and amines or ammonia. [Link]
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-
ResearchGate. (n.d.). Reaction of N-phenylthiourea with methyl 4- bromocrotonate a. [Link]
-
Taylor & Francis Online. (n.d.). Synthesis of phenylthiourea-based pyrazole, thiazole and/or pyran compounds: molecular modeling and biological activity. [Link]
-
MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. [Link]
-
Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Synthesis and antimicrobial activities of substituted phenylthioureas. [Link]
-
International Journal of Pharmaceutical & Biological Archive. (2019). Studies on Aminobenzothiazole and Derivatives: Part-2. Synthesis of Intermediates -Substituted Phenylthiourea using Ammonium Thiocyanate. [Link]
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Using 4-Bromo-2-methylphenylthiourea in the synthesis of metal complexes
An Application Guide for the Synthesis and Characterization of Metal Complexes Utilizing 4-Bromo-2-methylphenylthiourea
Authored by: A Senior Application Scientist
Introduction: The Versatility of Thiourea Derivatives in Coordination Chemistry
Thiourea and its derivatives represent a cornerstone class of ligands in the field of coordination chemistry. Their multifaceted nature stems from the presence of multiple donor atoms (sulfur, nitrogen) and their ability to exist in tautomeric forms, offering a rich variety of bonding possibilities.[1] These ligands can coordinate to metal centers as neutral molecules, monoanions, or dianions, leading to a wide array of complex structures and properties.[1] The resulting metal complexes are not merely of academic interest; they exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and antitumor properties, and have found applications in materials science and catalysis.[1][2][3]
This guide focuses on a specific, functionally rich derivative: This compound . The strategic placement of a bromine atom (an electron-withdrawing group) and a methyl group (an electron-donating and sterically influencing group) on the phenyl ring allows for fine-tuning of the electronic and steric properties of the resulting metal complexes. This document provides a comprehensive overview, from the synthesis of the ligand itself to detailed protocols for its use in preparing metal complexes, along with essential characterization techniques.
| Property | Value | Reference |
| Chemical Name | 1-(4-Bromo-2-methylphenyl)-2-thiourea | [4] |
| CAS Number | 109317-23-9 | [4] |
| Molecular Formula | C₈H₉BrN₂S | [4] |
| Molecular Weight | 245.14 g/mol | [4] |
| Melting Point | 194-196 °C | [4] |
Part 1: Synthesis of the Ligand - this compound
The synthesis of N-substituted phenylthioureas is a well-established process in organic chemistry. A common and effective method involves the reaction of the corresponding aniline derivative with an inorganic thiocyanate salt in an acidic medium. This process generates an in situ isothiocyanate intermediate, which is then attacked by another molecule of the aniline to yield the target thiourea.
Reaction Principle
The synthesis proceeds in two main steps:
-
Formation of Isothiocyanate: 4-bromo-2-methylaniline reacts with ammonium thiocyanate in the presence of hydrochloric acid to form 4-bromo-2-methylphenyl isothiocyanate.
-
Nucleophilic Attack: The isothiocyanate intermediate is highly electrophilic at the carbon atom. A second molecule of 4-bromo-2-methylaniline acts as a nucleophile, attacking this carbon to form the final thiourea product. However, a more direct and common laboratory synthesis involves the reaction of 4-bromo-2-methylaniline with ammonium thiocyanate, which proceeds through the formation of a thiocyanic acid intermediate.[5]
Detailed Synthesis Protocol
This protocol is adapted from general procedures for synthesizing substituted phenylthioureas.[5]
Materials and Reagents:
-
4-Bromo-2-methylaniline
-
Ammonium thiocyanate (NH₄SCN)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Ethanol (for recrystallization)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beakers, graduated cylinders
-
Büchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask, combine 0.1 moles of 4-bromo-2-methylaniline with 9 mL of concentrated HCl and 25 mL of deionized water.
-
Heat the mixture gently with stirring for approximately 1 hour at 60-70 °C to ensure the complete formation of the aniline hydrochloride salt.
-
Cool the mixture in an ice bath for 30-60 minutes.
-
Slowly add 0.1 moles of ammonium thiocyanate to the cooled solution while stirring.
-
Fit the flask with a reflux condenser and heat the reaction mixture under reflux for 4-5 hours. The solution will likely become cloudy or form a precipitate.
-
After the reflux period, add 50 mL of cold deionized water to the reaction mixture while stirring vigorously to precipitate the product fully.
-
Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Wash the product thoroughly with cold deionized water to remove any unreacted salts.
-
Purify the crude product by recrystallization from a suitable solvent, such as aqueous ethanol, to yield a crystalline solid.
-
Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60 °C).
Part 2: Coordination Chemistry & Synthesis of Metal Complexes
Coordination Modes of Thiourea Ligands
The versatility of this compound as a ligand is rooted in its structural features. It can coordinate to metal ions in several ways, primarily dictated by the reaction conditions (such as pH) and the nature of the metal ion.
-
Neutral Monodentate Coordination: This is the most common mode, where the ligand coordinates through the soft sulfur atom of the thiocarbonyl (C=S) group.[3] This is favored by soft metal ions according to Pearson's HSAB (Hard and Soft Acids and Bases) theory.
-
Anionic Bidentate Coordination: In the presence of a base, the ligand can be deprotonated at one of the nitrogen atoms. This results in an anionic ligand that can chelate to a metal ion using both the sulfur and the deprotonated nitrogen atom, forming a stable chelate ring.[3]
-
Tautomerism: Thiourea derivatives can exist in thione (C=S) and thiol (C-SH) tautomeric forms. While the thione form is predominant, coordination can sometimes occur after tautomerization, especially during deprotonation.[1]
General Protocol for the Synthesis of M(II) Complexes
This general procedure can be adapted for a variety of divalent transition metal ions such as Co(II), Ni(II), Cu(II), and Zn(II).[6][7] The protocol describes the synthesis of neutral complexes of the type [M(L)₂Cl₂], where L is the this compound ligand.
Procedure:
-
Ligand Solution: Prepare a solution of this compound by dissolving 2 mmol of the ligand in a suitable solvent (e.g., 20 mL of warm ethanol or methanol).
-
Metal Salt Solution: In a separate beaker, prepare a solution of the metal(II) chloride salt by dissolving 1 mmol of the salt (e.g., ZnCl₂, NiCl₂·6H₂O) in the same solvent (e.g., 10 mL of ethanol).
-
Reaction: While stirring the ligand solution, add the metal salt solution dropwise.
-
Precipitation: Continue stirring the reaction mixture at room temperature for 1-2 hours. A precipitate of the metal complex should form.[7] For some complexes, gentle heating or extending the stirring time may be necessary to induce precipitation.
-
Isolation: Collect the solid complex by vacuum filtration.
-
Washing: Wash the collected solid with small portions of the cold solvent to remove any unreacted starting materials, followed by a wash with a non-polar solvent like diethyl ether to facilitate drying.
-
Drying: Dry the final product in a vacuum desiccator or a vacuum oven at low heat.
Part 3: Characterization of Ligand and Complexes
Thorough characterization is essential to confirm the identity and structure of the synthesized ligand and its metal complexes. A combination of spectroscopic and analytical techniques provides a self-validating system to ensure the integrity of the results.
Key Characterization Techniques
| Technique | Purpose & Expected Observations |
| Elemental Analysis (C,H,N,S) | Confirms the empirical formula of the ligand and the stoichiometry of the metal complexes. Experimental values should be within ±0.4% of the calculated values.[3][6] |
| FT-IR Spectroscopy | Ligand: Shows characteristic bands for N-H stretching (~3300-3100 cm⁻¹) and the C=S stretching (~850-700 cm⁻¹).[6] Complex: Upon coordination via sulfur, the C=S stretching vibration typically shifts to a lower frequency (wavenumber), indicating a weakening of the C=S bond. The N-H stretching frequency may also shift. The appearance of new bands at lower frequencies (< 500 cm⁻¹) can be attributed to M-S bonds.[6][8] |
| ¹H and ¹³C NMR Spectroscopy | Ligand: Provides a complete structural map. The N-H protons typically appear as broad singlets at a downfield chemical shift. Complex (for diamagnetic metals like Zn(II), Cd(II)): The N-H proton signal often shifts further downfield upon complexation, indicating its involvement in the coordination environment.[9] The thiocarbonyl carbon signal (¹³C NMR) also experiences a shift, reflecting the change in its electronic environment upon S-coordination.[3][9] |
| UV-Visible Spectroscopy | Ligand: Shows absorption bands corresponding to π→π* and n→π* transitions within the aromatic and thiocarbonyl groups. Complex: The ligand-centered transitions may shift (bathochromic or hypsochromic). For transition metals with d-electrons (e.g., Co(II), Ni(II), Cu(II)), new bands corresponding to d-d transitions appear in the visible region, which are indicative of the coordination geometry (e.g., octahedral, tetrahedral, or square planar).[6] |
| Molar Conductivity | Measured in a solvent like DMSO or DMF. Low molar conductivity values typically indicate that the complexes are non-electrolytes, suggesting that the anions (e.g., Cl⁻) are part of the coordination sphere and not free ions.[3][6] |
Example Characterization Data
The following table presents hypothetical yet representative data for the ligand and a generic [M(L)₂Cl₂] complex, based on literature values for similar compounds.[6]
| Compound | Key FT-IR Bands (cm⁻¹) | ¹H NMR (δ, ppm) | Molar Cond. (Ω⁻¹cm²mol⁻¹) |
| Ligand (L) | ν(N-H): ~3150 ν(C=S): ~780 | N-H: ~9.8 (s, 1H), ~8.2 (s, 1H) Aromatic-H: ~7.5-6.9 (m, 3H) CH₃: ~2.3 (s, 3H) | N/A |
| [Zn(L)₂Cl₂] | ν(N-H): ~3145 ν(C=S): ~765 ν(Zn-S): ~420 | N-H: ~10.1 (s, 1H), ~8.5 (s, 1H) Aromatic-H: ~7.6-7.0 (m, 3H) CH₃: ~2.3 (s, 3H) | ~15 in DMSO (Non-electrolyte) |
References
- Synthesis and characterization of new thiourea complexes. (2025). VertexAI Search.
- Synthesis, characterization, and antitumor properties of Au(i)–thiourea complexes. (n.d.). Metallomics (RSC Publishing).
- Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. (n.d.). MDPI.
- (PDF) Synthesis and characterization of palladium(II) complexes of thioureas. X-ray structures of [Pd( N , N ′-dimethylthiourea)4]Cl2. (2009).
- Synthesis of new thiourea derivatives and metal complexes. (n.d.). KSU BAP.
- 4-Bromo-2-(trifluoromethyl)phenyl thiourea 97 208186-71-4. (n.d.). Sigma-Aldrich.
- Synthesis and Characterization of Some Metal Complexes of [1-(4-Bromo-2-Methyl-Phenyl)-3-(4-Methoxybenzoyl)-Thiourea. (n.d.).
- 1-(4-Bromo-2-methylphenyl)-2-thiourea. (n.d.).
- Green route for efficient synthesis of metal complexes of 4-bromo-2-((E)-((2-hydroxyphenyl)imino)methyl)-6. (n.d.).
- Green route for efficient synthesis of metal complexes of 4-bromo-2-((E)-((2-hydroxyphenyl)imino)methyl). (2025).
- This compound | 109317-23-9. (2022). ChemicalBook.
- REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. (n.d.). IJCRT.org.
- 2-BROMO-4-METHYLPHENYLTHIOUREA Formula | 66644-79-9. (n.d.). ECHEMI.
- Synthesis and Characterization of some Transition Metal Complexes with N-Phenyl-N'-[Substituted Phenyl] Thiourea. (n.d.). Material Science Research India.-N'-[Substituted Phenyl] Thiourea. (n.d.).
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Application Notes and Protocols: 4-Bromo-2-methylphenylthiourea in Medicinal Chemistry
Introduction: The Versatile Phenylthiourea Scaffold in Drug Discovery
The thiourea moiety, characterized by the formula (R¹R²N)(R³R⁴N)C=S, is a cornerstone in medicinal chemistry, lending itself to a vast array of biological activities.[1] Its derivatives are integral to a multitude of pharmacological applications, including antibacterial, anticancer, and anti-inflammatory therapies.[1][2] The structural versatility of the thiourea core allows for the synthesis of large libraries of compounds with diverse and potent biological effects. The phenylthiourea scaffold, in particular, has been a subject of intense research due to its significant therapeutic potential. The introduction of various substituents on the phenyl ring can dramatically influence the molecule's physicochemical properties and its interaction with biological targets.[3][4] This document provides a detailed guide on the potential applications of a specific derivative, 4-Bromo-2-methylphenylthiourea, in medicinal chemistry, based on the established activities of structurally related compounds.
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound can be readily achieved through the reaction of the corresponding aniline with a thiocyanate salt in an acidic medium.[5] This method is a standard and efficient way to produce arylthiourea derivatives.
Protocol: Synthesis of 1-(4-Bromo-2-methylphenyl)-2-thiourea
Materials:
-
4-Bromo-2-methylaniline
-
Ammonium thiocyanate (NH₄SCN)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Ethanol
-
Round bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Buchner funnel and filter paper
-
Melting point apparatus
-
FTIR and NMR spectrometers for characterization
Procedure:
-
Reaction Setup: In a 250 mL round bottom flask, combine 0.1 mole of 4-bromo-2-methylaniline, 9 mL of concentrated HCl, and 25 mL of deionized water.
-
Heating: Gently heat the mixture to approximately 60-70°C with constant stirring for about 1 hour to ensure the complete formation of the aniline hydrochloride salt.
-
Cooling: Remove the flask from the heat and allow it to cool for approximately 1 hour.
-
Addition of Thiocyanate: Slowly add 0.1 mole of ammonium thiocyanate to the cooled solution.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux for at least 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: After the reaction is complete, pour the hot mixture into a beaker containing 200 mL of cold water. A precipitate of this compound should form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crude product with cold water to remove any unreacted starting materials and salts.
-
Recrystallization: Purify the product by recrystallization from a suitable solvent, such as ethanol, to obtain a crystalline solid.
-
Drying and Characterization: Dry the purified crystals in a vacuum oven. Characterize the final product by determining its melting point and analyzing its structure using FTIR and NMR spectroscopy.
Caption: Synthesis workflow for this compound.
Potential Medicinal Chemistry Applications
Based on the extensive literature on substituted phenylthioureas, this compound is a promising candidate for investigation in several therapeutic areas.
Antibacterial Applications
Scientific Rationale: Phenylthiourea derivatives are known to possess significant antimicrobial activity.[3] The presence of a halogen, such as bromine, on the phenyl ring has been shown to enhance the antibacterial properties of various compounds.[6][7] Therefore, this compound is a strong candidate for development as a novel antibacterial agent.
Proposed Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative))
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Bacterial Inoculum Preparation: Grow the bacterial strains in MHB overnight at 37°C. Dilute the cultures to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilutions: Perform a two-fold serial dilution of the compound in the 96-well plate using MHB to obtain a range of concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin) should also be tested as a reference.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined visually or by measuring the optical density at 600 nm.
Anticancer Applications
Scientific Rationale: Numerous thiourea derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[8][9] The substitution pattern on the phenyl ring plays a crucial role in determining the anticancer efficacy.[4] Specifically, compounds with methyl and halogen substitutions have shown promising results.[4][9] Thus, this compound warrants investigation as a potential anticancer agent.
Proposed Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
This compound
-
Cancer cell lines (e.g., MCF-7 (breast), HeLa (cervical), A549 (lung))
-
Normal cell line (e.g., Vero) for selectivity assessment
-
DMEM or other suitable cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare various concentrations of this compound in the cell culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Applications
Scientific Rationale: Phenylthiourea derivatives have been reported to possess anti-inflammatory properties.[2][10] Inflammation is a complex biological response, and the inhibition of pro-inflammatory mediators is a key therapeutic strategy. The structural features of this compound suggest it could modulate inflammatory pathways.
Proposed Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
DMEM medium
-
FBS and Penicillin-Streptomycin
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix the supernatant with an equal volume of Griess reagent and incubate for 10 minutes at room temperature.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the concentration of nitrite from a standard curve prepared with sodium nitrite. Determine the percentage of NO inhibition by the compound. A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.
Potential Mechanisms of Action
The biological activities of phenylthiourea derivatives are attributed to various mechanisms. For this compound, the following mechanisms are plausible based on related compounds:
-
Enzyme Inhibition: Thiourea derivatives are known to inhibit various enzymes, including urease and carbonic anhydrase.[11][12] The sulfur and nitrogen atoms can coordinate with metal ions in the active sites of these enzymes.
-
Induction of Apoptosis: In cancer cells, phenylthioureas can induce programmed cell death (apoptosis) through various signaling pathways, potentially involving caspases.[13]
-
Inhibition of Inflammatory Pathways: The anti-inflammatory effects may be mediated by the inhibition of key signaling pathways such as the TLR4/MAPK pathway, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[14]
Caption: Hypothetical anti-inflammatory mechanism of action.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for this compound is unavailable, general trends for related compounds can provide valuable insights:
| Feature | Observation | Potential Implication for this compound |
| Thiourea Core | Essential for a wide range of biological activities. | The thiourea moiety is the key pharmacophore. |
| Aromatic Ring | Provides a scaffold for substitution to modulate activity. | The phenyl ring is a critical component for target interaction. |
| Halogen Substitution | Often enhances lipophilicity and can improve membrane permeability and target binding. Bromo-substituents are associated with good antibacterial and anticancer activity.[6][15] | The 4-bromo substituent is expected to contribute positively to the biological activity. |
| Methyl Substitution | Can influence steric and electronic properties, potentially enhancing selectivity and potency.[4] | The 2-methyl group may orient the molecule favorably within a target's binding pocket. |
Conclusion
This compound is a readily synthesizable compound that, based on the extensive evidence from structurally similar molecules, holds significant promise for medicinal chemistry applications. Its investigation as an antibacterial, anticancer, and anti-inflammatory agent is strongly justified. The protocols outlined in this document provide a solid foundation for researchers to explore the therapeutic potential of this and other related phenylthiourea derivatives. Further studies are warranted to elucidate its precise mechanisms of action and to optimize its structure for enhanced potency and selectivity.
References
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Manjula, S., et al. (2009). Synthesis and characterization of 1-(4-bromophenyl)-1-(4-nitrobenzoyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2738. [Link]
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Sharma, P. K., et al. (2015). Synthesis and antimicrobial activities of substituted phenylthioureas. Journal of Chemical and Pharmaceutical Research, 7(2), 133-139. [Link]
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Ahmad, B., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Pharmaceuticals, 17(9), 1241. [Link]
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Sinfoo Biotech. (n.d.). 1-(4-bromo-2-methylphenyl)-2-thiourea. Retrieved from [Link]
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Bielenica, A., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. International Journal of Molecular Sciences, 22(21), 11681. [Link]
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Saeed, S., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(1), 25. [Link]
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Hernandez-Vazquez, E., et al. (2022). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules, 27(19), 6667. [Link]
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Kesuma, D., et al. (2023). Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis, and in vitro tests. Journal of Pharmacy & Pharmacognosy Research, 11(1), 113-124. [Link]
- Wang, Y., et al. (2024). Novel anti-inflammatory compounds that alleviate experimental autoimmune encephalomyelitis.
- Tan, W. E., et al. (2022). Antibacterial activity of 5-bromo substituted phenyl N-acylhydrazone derivatives with aromatic substitution at ortho- and para- directors as potential adjuvants. Journal of Applied Pharmaceutical Science, 12(1), 118-126.
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Rahman, H., et al. (2023). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules, 28(14), 5395. [Link]
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Sari, D. N., et al. (2023). INVESTIGATING METHYL AND NITRO SUBSTITUENTS AFFECT IN PARA POSITION ON N-BENZOYL-N'-PHENYLTHIOUREA COMPOUNDS AS POTENTIAL TREAT. RASAYAN Journal of Chemistry, 16(4), 2235-2241. [Link]
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Saeed, A., et al. (2024). Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review. RSC advances, 14(28), 20083-20123. [Link]
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Wdowiak, K., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 25(10), 5485. [Link]
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de Oliveira, C. M. A., et al. (2023). In Vitro Antiviral Activity and Molecular Docking Analysis of Dihydropyrimidinone, Chromene and Chalcone Derivatives Against SARS-CoV-2. Trends in Sciences, 20(1), 6932. [Link]
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Al-Amiery, A. A., et al. (2023). Synthesis, Characterization, and Anticancer Activity of New N, N′-Diarylthiourea Derivative against Breast Cancer Cells. Molecules, 28(17), 6394. [Link]
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Yurttaş, L., et al. (2016). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Journal of enzyme inhibition and medicinal chemistry, 31(sup2), 126-135. [Link]
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Application Notes and Protocols: Antimicrobial Activity Screening of 4-Bromo-2-methylphenylthiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of antimicrobial resistance is a silent pandemic, threatening to undermine modern medicine. The relentless evolution of pathogens necessitates a continuous search for new chemical entities with novel mechanisms of action. Thiou[1][2]rea derivatives have emerged as a promising class of compounds due to their diverse biological activities, including antibacterial, antifungal, and antiviral properties. Their[3][4] therapeutic potential is often linked to their ability to chelate essential metal ions for microbial enzymes and interact with various cellular targets.
[4]This guide provides a detailed framework for the antimicrobial screening of a specific subclass, 4-Bromo-2-methylphenylthiourea derivatives. The protocols outlined herein are grounded in established methodologies and are designed to yield reproducible and reliable data, crucial for the early stages of drug discovery. We will delve into the scientific rationale behind each step, ensuring a comprehensive understanding of the screening process.
Putative Mechanism of Action of Thiourea Derivatives
The antimicrobial action of thiourea derivatives is multifaceted and not entirely elucidated. However, a prominent hypothesis centers on their ability to interfere with essential bacterial enzymes. The presence of sulfur, nitrogen, and oxygen atoms in the thiourea scaffold allows for the chelation of metal ions that are vital cofactors for many bacterial enzymes.
[5]Furthermore, studies on analogous compounds suggest that thiourea derivatives may inhibit key enzymes involved in bacterial replication, such as DNA gyrase and topoisomerase IV. The s[3]tructural modifications on the phenyl ring, such as the bromo and methyl groups in this compound, are expected to modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its ability to penetrate bacterial cell walls and interact with its target. For i[6][7]nstance, the addition of electron-withdrawing groups like halogens has been shown to correlate with good antibacterial activity.
[3]### 3. Experimental Protocols for Antimicrobial Screening
A critical aspect of antimicrobial drug discovery is the initial screening to determine the spectrum of activity and potency of a novel compound. The following protocols detail two standard and widely accepted methods: the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Disk Diffusion Method for a qualitative assessment of antimicrobial activity.
Broth Microdilution Method: Determining Minimum Inhibitory Concentration (MIC)
This quantitative method is considered a gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The p[8]rotocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
[9][10]3.1.1. Materials and Reagents
-
This compound derivatives (test compounds)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or microplate reader (optional)
3.1.2. Step-by-Step Protocol
-
Preparation of Test Compound Stock Solution:
-
Accurately weigh the this compound derivative and dissolve it in a minimal amount of sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). The final concentration of DMSO in the assay should not exceed 1% to avoid toxicity to the microorganisms.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add an additional 100 µL of the test compound stock solution (appropriately diluted from the initial stock) to the first well of a row and mix thoroughly.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
-
Inoculation and Controls:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound.
-
Growth Control: A well containing only CAMHB and the bacterial inoculum.
-
Sterility Control: A well containing only CAMHB.
-
Positive Control: A row with a known antibiotic undergoing serial dilution and inoculation.
-
Solvent Control: A well containing the highest concentration of DMSO used and the bacterial inoculum.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. This [8]can be determined by visual inspection or by using a microplate reader.
-
Disk Diffusion Method
The disk diffusion method is a qualitative or semi-quantitative test that provides a preliminary assessment of a compound's antimicrobial activity. It is[11] based on the principle that an antimicrobial agent will diffuse into the agar and inhibit the growth of a susceptible microorganism, creating a zone of inhibition. The following protocol is based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.
[12][13]3.2.1. Materials and Reagents
-
This compound derivatives (test compounds)
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Solvent (e.g., DMSO, ethanol)
-
Positive control antibiotic disks
-
Incubator (35°C ± 2°C)
-
Calipers or a ruler
3.2.2. Step-by-Step Protocol
-
Preparation of Test Disks:
-
Dissolve a known concentration of the this compound derivative in a suitable solvent.
-
Apply a precise volume (e.g., 10 µL) of the solution onto sterile filter paper disks and allow them to dry completely in a sterile environment.
-
-
Inoculation of Agar Plates:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.
-
[11]3. Application of Disks:
- Aseptically place the prepared test disks and a positive control antibiotic disk onto the inoculated agar surface.
- Gently press the disks to ensure complete contact with the agar.
- Ensure disks are spaced far enough apart to prevent overlapping of the inhibition zones.
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Reading and Interpreting Results:
-
Measure the diameter of the zone of inhibition (including the disk) in millimeters.
-
The size of the zone of inhibition is proportional to the susceptibility of the microorganism to the compound.
-
Data Presentation and Interpretation
Table 1: Example of MIC Data for this compound Derivatives
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Derivative 1 | 16 | 64 | >128 | 32 |
| Derivative 2 | 8 | 32 | >128 | 16 |
| Ciprofloxacin | 0.5 | 0.25 | 1 | N/A |
| Fluconazole | N/A | N/A | N/A | 2 |
Interpretation: Lower MIC values indicate greater antimicrobial potency. The data can be used to compare the activity of different derivatives and to determine their spectrum of activity (e.g., broad-spectrum vs. narrow-spectrum).
Table 2: Example of Disk Diffusion Data for this compound Derivatives
| Compound (Disk Content) | S. aureus Zone (mm) | E. coli Zone (mm) | P. aeruginosa Zone (mm) | C. albicans Zone (mm) |
| Derivative 1 (30 µg) | 18 | 12 | 6 | 15 |
| Derivative 2 (30 µg) | 22 | 15 | 6 | 19 |
| Ciprofloxacin (5 µg) | 25 | 30 | 22 | N/A |
| Fluconazole (25 µg) | N/A | N/A | N/A | 24 |
Interpretation: Larger zone diameters suggest greater susceptibility of the microorganism to the compound. This method is useful for rapid screening of multiple compounds.
Visualization of Experimental Workflow
Caption: Experimental workflow for antimicrobial screening.
Challenges and Considerations in Antimicrobial Screening
The discovery of novel antimicrobial agents is fraught with challenges.
[14][15]* Solubility: Poor solubility of test compounds can lead to inaccurate results. It is crucial to ensure that the compound remains in solution at the tested concentrations.
-
Compound Purity: The purity of the synthesized derivatives should be confirmed to ensure that the observed activity is not due to impurities.
-
Standardization: Strict adherence to standardized protocols, such as those from CLSI and EUCAST, is essential for reproducibility and comparability of results.
-
[16][17] Resistance Mechanisms: The potential for the development of resistance to new compounds should be considered in later stages of development.
Conclusion
The protocols and guidelines presented in this document provide a robust framework for the initial antimicrobial screening of this compound derivatives. By employing standardized methods and understanding the underlying scientific principles, researchers can generate high-quality data to guide the subsequent stages of drug development. The journey from a promising compound to a clinically effective drug is long and challenging, but it begins with rigorous and well-executed in vitro screening.
References
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EUCAST. (2015). Antimicrobial susceptibility testing EUCAST disk diffusion method - Version 5.0. Retrieved from [Link]
- Matuschek, E., Brown, D. F., & Kahlmeter, G. (2014). Development of the EUCAST disk diffusion antimicrobial susceptibility testing method and its implementation in routine microbiology laboratories. Clinical Microbiology and Infection, 20(4), O255-O266.
- Spellberg, B., Bartlett, J. G., & Gilbert, D. N. (2013). The future of antibiotics and resistance. New England Journal of Medicine, 368(4), 299-302.
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National Institute for Communicable Diseases. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method - Version 7.0. Retrieved from [Link]
- Genilloud, O. (2012). Current challenges in the discovery of novel antibacterials from microbial natural products. Recent Patents on Anti-Infective Drug Discovery, 7(3), 189-204.
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World Health Organization. (2021). Global antimicrobial resistance and use surveillance system (GLASS) report: 2021. Retrieved from [Link]
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CLSI. (2019). CLSI-EUCAST Recommendations for Disk Diffusion Testing. Retrieved from [Link]
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MI - Microbiology. Broth Microdilution. Retrieved from [Link]
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Liofilchem. (n.d.). EUCAST Disk Diffusion Testing for Antibiotic Resistance. Retrieved from [Link]
- Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246.
- CLSI. (2012).
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CLSI. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
- Silver, L. L. (2011). Challenges of antibacterial discovery. Clinical Microbiology Reviews, 24(1), 71-109.
- Butler, M. S., Paterson, D. L. (2020). Challenges and Opportunities with Antibiotic Discovery and Exploratory Research. ACS Infectious Diseases, 6(7), 1673-1676.
- Yelekçi, K., et al. (2019). Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea. Marmara Pharmaceutical Journal, 23(1), 126-138.
- Oruç-Emre, E. E., et al. (2024).
- BenchChem. (2025). Antimicrobial Spectrum of Thiourea Derivatives: A Technical Overview for Researchers.
- Uslu, B., et al. (2009). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Molecules, 14(1), 216-227.
- Uslu, B., et al. (2009). Antimicrobial activity of some thiourea derivatives and their nickel and copper complexes. Molecules, 14(1), 216-227.
- da Cunha, A. C., et al. (2007). Antimicrobial activity and structural study of disubstituted thiourea derivatives. Monatshefte für Chemie/Chemical Monthly, 138(3), 257-264.
- Nascente, P. S., et al. (2009). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology, 40(1), 132-137.
- Li, Y., et al. (2023). Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. International Journal of Molecular Sciences, 24(7), 6684.
- da Cunha, A. C., et al. (2007). Antimicrobial Activity and Structural Study of Disubstituted Thiourea Derivatives. Monatshefte für Chemie - Chemical Monthly, 138, 257-264.
- Al-Azzawi, A. M., et al. (2024).
- Al-Juburi, S. A. A. (2017). Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). Journal of Global Pharma Technology, 9(1), 1-11.
- Jacob, M., et al. (2025). Synthesis, characterisation and antimicrobial evaluation of 4-bromo-2-[(dodecylimino)methyl]phenol and 4-bromo-2-[(hexadecylimino)methyl]phenol.
- Preethi, B., et al. (2020). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL STUDIES ON 4-BROMO-2-{(Z)-[(FURAN-2-YLMETHYL) IMINO]METHYL}PHENOL PRASEODYMIUM COMPLEX.
- Samarasinghe, S. (2018). Synthesis , Characterization and Evaluation of Antibacterial Activity of a New Phenylmethylidene Thiourea Derivative and Its Copper ( Ii ) Complex 1. Semantic Scholar.
- Uslu, B., et al. (2009). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Molecules, 14(1), 216-227.
- Khan, A., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4381.
- Pop, R., et al. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes.
- Murti, Y., Singh, A. K., & Pathak, D. (2010). New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities. Indian Journal of Pharmaceutical Sciences, 72(3), 379-383.
- Piras, L., et al. (2015). Synthesis, Characterization, and Bactericidal Activity of a 4-Ammoniumbuthylstyrene-Based Random Copolymer. Polymers, 7(8), 1448-1464.
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Application Note: Evaluating the Anticancer Activity of Substituted Phenylthiourea Compounds
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction
Thiourea derivatives represent a versatile and highly promising class of organic compounds in medicinal chemistry and drug discovery.[1][2] The core thiourea scaffold, characterized by its C=S and N-H functional groups, can act as both a hydrogen bond acceptor and donor, facilitating interactions with various biological targets.[1] By modifying the phenyl ring with various substituents, a vast library of N-phenylthiourea derivatives can be generated, many of which exhibit significant biological activities, including anticancer, antibacterial, and antiviral properties.[3]
This guide provides a comprehensive overview of the methodologies used to evaluate the anticancer potential of substituted phenylthiourea compounds. It details the common mechanisms of action, offers insights into structure-activity relationships (SAR), and provides detailed, field-proven protocols for key in vitro assays.
Mechanism of Action & Structure-Activity Relationship (SAR)
The anticancer efficacy of phenylthiourea derivatives is often attributed to their ability to interact with and inhibit key proteins involved in cancer cell proliferation, survival, and signaling.
1.1. Known Molecular Targets and Signaling Pathways
A primary mechanism of action for many substituted phenylthiourea compounds is the inhibition of protein tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR).[3][4][5] EGFR is a crucial receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation, survival, and metastasis. Several studies have demonstrated that phenylthiourea derivatives can bind to the EGFR active site, inhibiting its kinase activity and thereby blocking tumor cell proliferation.[4]
Another significant mechanism is the induction of apoptosis, or programmed cell death. Studies on 1,3-disubstituted thiourea derivatives have shown they can induce late-stage apoptosis in colon and leukemia cancer cell lines.[6][7] This pro-apoptotic activity is a critical feature of effective anticancer agents.
// Invisible nodes for alignment EGF [label="EGF\n(Ligand)", shape=inv]; EGF -> EGFR [color="#5F6368"]; } caption { label = "Fig 1: Inhibition of EGFR signaling by phenylthiourea derivatives."; fontsize = 10; fontname = "Arial"; }
1.2. Structure-Activity Relationship (SAR)
The anticancer potency of phenylthiourea compounds is highly dependent on the nature and position of substituents on the phenyl ring. SAR studies help elucidate which chemical modifications enhance cytotoxic activity. Generally, the presence of electron-withdrawing groups (EWGs) on the phenyl ring tends to increase anticancer activity.[1][8] This enhancement is likely due to altered electronic properties and lipophilicity, which can improve membrane penetration and target binding.[9]
The following table summarizes the in vitro cytotoxic activity (IC₅₀) of various substituted phenylthiourea derivatives against different human cancer cell lines, providing a basis for understanding their SAR.
| Compound Class | Derivative Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) | Citation |
| N-benzoyl-N'-phenylthiourea | H (Unsubstituted) | MCF-7 (Breast) | 2.83 | - | - | [8] |
| 4-OCH₃ (Electron-donating) | MCF-7 (Breast) | 1.15 | - | - | [8] | |
| 4-Cl (Electron-withdrawing) | MCF-7 (Breast) | 0.49 | - | - | [8] | |
| 2,4-diCl (Electron-withdrawing) | MCF-7 (Breast) | 0.31 | - | - | [8] | |
| Phenylthiourea Hybrids | Thiazolopyrimidine | HCT-116 (Colon) | 2.29 ± 0.46 | Doxorubicin | 2.42 ± 0.02 | [5][10] |
| Benzothiazolyl-pyridine | HCT-116 (Colon) | 9.71 ± 0.34 | Doxorubicin | 2.42 ± 0.02 | [5][10] | |
| 3-(trifluoromethyl)phenylthiourea | 3,4-dichloro-phenyl | SW620 (Colon) | 1.5 ± 0.72 | Cisplatin | - | [7][11] |
| 4-CF₃-phenyl | PC3 (Prostate) | 6.9 ± 1.64 | Cisplatin | - | [7][11] | |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | 4-t-butyl-benzoyl | MCF-7 (Breast) | 0.28 | Erlotinib | 0.92 | [12] |
Table 1: Comparative in vitro cytotoxicity of selected substituted phenylthiourea derivatives. IC₅₀ values represent the concentration required to inhibit 50% of cell growth.
Expert Interpretation: The data consistently shows that adding electron-withdrawing groups like chlorine (Cl) enhances cytotoxicity against MCF-7 breast cancer cells.[8] Furthermore, creating hybrid molecules, such as the thiazolopyrimidine derivative, can yield potency comparable to standard chemotherapeutics like Doxorubicin.[5][10] The high potency of N-(4-t-butylbenzoyl)-N'-phenylthiourea against MCF-7 cells, surpassing even the EGFR inhibitor Erlotinib, highlights the significant potential of this compound class.[12]
Experimental Protocols for In Vitro Evaluation
A systematic in vitro evaluation is crucial to characterize the anticancer potential of novel phenylthiourea compounds. The following workflow outlines a standard screening cascade.
// Nodes Start [label="Compound Synthesis or\nAcquisition", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Screening [label="Primary Screening:\nCytotoxicity Assay (MTT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Potent [label="Identify Potent\nCompounds (Low IC₅₀)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Mechanistic [label="Secondary / Mechanistic Assays", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis Assay\n(Annexin V/PI)", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; CellCycle [label="Cell Cycle Analysis\n(Propidium Iodide)", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Target [label="Target Validation\n(e.g., Western Blot for EGFR)", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="Lead Candidate for\nIn Vivo Studies", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Screening; Screening -> Potent; Potent -> Mechanistic [label=" Yes"]; Potent -> End [style=invis]; // for layout Mechanistic -> Apoptosis; Mechanistic -> CellCycle; Mechanistic -> Target; {Apoptosis, CellCycle, Target} -> End; } caption { label = "Fig 2: A typical workflow for in vitro anticancer screening."; fontsize = 10; fontname = "Arial"; }
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[12] Viable cells contain mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified by measuring its absorbance. A decrease in signal indicates a reduction in cell viability due to cytotoxicity.
Materials:
-
Substituted phenylthiourea compounds dissolved in DMSO (stock solutions)
-
Human cancer cell lines (e.g., MCF-7, HCT-116, PC3)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count the cells. Adjust the cell density to 5 x 10⁴ cells/mL in complete medium.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Rationale: Seeding an optimal number of cells ensures they are in the logarithmic growth phase during the experiment.
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of the phenylthiourea compounds in complete medium from the DMSO stock. Ensure the final DMSO concentration in the wells is <0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.[7]
-
Rationale: A 48-72 hour incubation period is typically sufficient to observe the cytotoxic effects of a compound.
-
-
MTT Addition:
-
Add 20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.
-
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability using the formula: (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Protocol 2: Apoptosis Assessment by Annexin V-FITC/Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) and will bind to these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.
Materials:
-
Cancer cells treated with the phenylthiourea compound (at its IC₅₀ concentration)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the test compound (at its IC₅₀) and a vehicle control for 24-48 hours.
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Rationale: Washing removes residual medium and serum that can interfere with the staining process.
-
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining:
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Rationale: Incubation in the dark is critical as FITC and PI are light-sensitive.
-
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples on a flow cytometer immediately (within 1 hour). Acquire data for at least 10,000 events per sample.
-
Data Analysis:
-
Create a quadrant plot using FITC (x-axis) and PI (y-axis) fluorescence.
-
Lower-Left Quadrant (Annexin V- / PI-): Live cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells/debris.
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound compared to the control.[7]
-
References
- BenchChem. (2025).
- Taylor & Francis Online. (n.d.). Synthesis of phenylthiourea-based pyrazole, thiazole and/or pyran compounds: molecular modeling and biological activity. Taylor & Francis Online.
- MDPI. (n.d.).
- Journal of Pharmacy & Pharmacognosy Research. (2023, February 8). Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. Journal of Pharmacy & Pharmacognosy Research.
-
Strzyga-Łach, P., Chrzanowska, A., Podsadni, K., & Bielenica, A. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. International Journal of Molecular Sciences, 22(21), 11663. [Link]
- ResearchGate. (n.d.). (PDF) QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP (QSAR) OF N-BENZOYL-N'-PHENYLTHIOUREA COMPOUND AND DERIVATIVES IN MCF-7 CANCER CELLS.
- Ubaya Repository. (n.d.). QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP (QSAR) OF N-BENZOYL-N'-PHENYLTHIOUREA COMPOUND AND DERIVATIVES IN MCF-7 CANCER CELL. Ubaya Repository.
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Bielenica, A., et al. (2022). Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives. Molecules, 27(24), 8786. [Link]
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- BenchChem. (2025). Validating the Anticancer Mechanism of 1-(4-Iodo-2-methylphenyl)
- Biointerface Research in Applied Chemistry. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry.
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- BenchChem. (2025).
- BenchChem. (2025). Validating the in vitro anticancer activity of N-sec-butyl-N'-phenylthiourea in different cell lines. BenchChem.
- BenchChem. (2025). Comparative Analysis of N-sec-butyl-N'-phenylthiourea and Analogs for In Vivo Therapeutic Potential. BenchChem.
- BenchChem. (2025). Initial Screening of Novel Thiourea Analogs for Anticancer Activity: A Technical Overview. BenchChem.
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Application Notes and Protocols: 4-Bromo-2-methylphenylthiourea as a Versatile Precursor for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4-Bromo-2-methylphenylthiourea in Heterocyclic Chemistry
In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Heterocycles are integral scaffolds in a vast array of pharmaceuticals and functional materials. Among the myriad of precursors available to synthetic chemists, N-arylthioureas stand out for their versatility, readily participating in a variety of cyclization reactions to afford diverse heterocyclic systems.
This technical guide focuses on a particularly valuable, yet underexplored, building block: This compound . The strategic placement of the bromo and methyl substituents on the phenyl ring offers a unique combination of electronic and steric properties, influencing reactivity and providing a handle for further functionalization. The bromine atom, for instance, can serve as a key site for subsequent cross-coupling reactions, enabling the construction of complex molecular architectures.
This document serves as a comprehensive resource for researchers, providing in-depth application notes and detailed experimental protocols for the synthesis of thiazoles, benzothiazoles, and thiadiazoles using this compound as a key precursor. The protocols are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 109317-23-9[1] |
| Molecular Formula | C₈H₉BrN₂S |
| Molecular Weight | 245.14 g/mol [1] |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, DMF, DMSO), sparingly soluble in non-polar solvents. |
I. Synthesis of 2-Amino-thiazole Derivatives via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and highly efficient method for the construction of the thiazole ring. It involves the condensation of a thioamide with an α-haloketone.[2][3][4] In this section, we detail the application of this compound in the Hantzsch synthesis to generate a library of 2-(4-bromo-2-methylphenylamino)-4-arylthiazoles. These compounds are of significant interest as they are structural analogs of various biologically active molecules.
Reaction Scheme & Mechanism
The reaction proceeds via an initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. The electron-donating methyl group on the phenyl ring of this compound can enhance the nucleophilicity of the thiourea sulfur, potentially accelerating the initial S-alkylation step.
Caption: General scheme for the Hantzsch thiazole synthesis.
Experimental Protocol: Synthesis of 2-(4-Bromo-2-methylphenylamino)-4-phenylthiazole
This protocol provides a representative procedure for the synthesis of a 2,4-disubstituted thiazole derivative.
Materials:
-
This compound
-
2-Bromoacetophenone (Phenacyl bromide)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
To this solution, add 2-bromoacetophenone (1.0 eq).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The resulting precipitate is collected by vacuum filtration.
-
Wash the solid with deionized water and then with a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-(4-bromo-2-methylphenylamino)-4-phenylthiazole.
Data Presentation: Representative Examples of Synthesized Thiazole Derivatives
| Entry | α-Haloketone | Product | Reaction Time (h) | Yield (%) |
| 1 | 2-Bromoacetophenone | 2-(4-Bromo-2-methylphenylamino)-4-phenylthiazole | 3-4 | 85-95 |
| 2 | 4'-Chloro-2-bromoacetophenone | 2-(4-Bromo-2-methylphenylamino)-4-(4-chlorophenyl)thiazole | 3-4 | 80-90 |
| 3 | 4'-Methoxy-2-bromoacetophenone | 2-(4-Bromo-2-methylphenylamino)-4-(4-methoxyphenyl)thiazole | 4-5 | 82-92 |
Note: Reaction times and yields are typical and may vary depending on the specific substrate and reaction scale.
II. Synthesis of 2-Aminobenzothiazole Derivatives via Oxidative Cyclization
The synthesis of 2-aminobenzothiazoles from N-arylthioureas is a well-established transformation, typically proceeding through an oxidative intramolecular cyclization. This method provides a direct route to the benzothiazole core, a privileged scaffold in medicinal chemistry. The presence of the bromine atom in this compound can influence the regioselectivity of the cyclization and offers a site for post-synthetic modification.
Reaction Scheme & Mechanism
The reaction is commonly carried out using bromine in a suitable solvent. The proposed mechanism involves the electrophilic attack of bromine on the sulfur atom of the thiourea, followed by an intramolecular electrophilic substitution on the aromatic ring to form the benzothiazole ring system.
Caption: Oxidative cyclization to form a 2-aminobenzothiazole.
Experimental Protocol: Synthesis of 2-Amino-6-bromo-4-methylbenzothiazole
This protocol is a representative procedure for the oxidative cyclization of this compound.
Materials:
-
This compound
-
Chloroform or Acetic Acid
-
Bromine
-
Sodium bisulfite
-
Ammonium hydroxide
Procedure:
-
Dissolve this compound (1.0 eq) in chloroform or glacial acetic acid in a flask protected from light.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (2.0 eq) in the same solvent, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for several hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
Decompose any excess bromine by the dropwise addition of a saturated aqueous solution of sodium bisulfite.
-
Basify the solution with concentrated ammonium hydroxide to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
III. Synthesis of 1,3,4-Thiadiazole Derivatives
1,3,4-Thiadiazoles are another important class of five-membered heterocycles with a wide range of biological activities. One common synthetic route involves the cyclization of thiosemicarbazide derivatives. This compound can be derivatized to the corresponding thiosemicarbazide and then cyclized to form 2-amino-1,3,4-thiadiazoles.
Reaction Scheme & Mechanism
A two-step process is generally employed. First, this compound is reacted with a hydrazine to form the corresponding 4-(4-bromo-2-methylphenyl)thiosemicarbazide. This intermediate is then cyclized using a suitable reagent, such as an orthoester or a carboxylic acid derivative, to yield the 1,3,4-thiadiazole ring.
Caption: Two-step synthesis of 1,3,4-thiadiazoles.
Experimental Protocol: Synthesis of 2-(4-Bromo-2-methylphenylamino)-5-methyl-1,3,4-thiadiazole
This protocol outlines a general procedure for the synthesis of a 2,5-disubstituted 1,3,4-thiadiazole.
Step 1: Synthesis of 4-(4-Bromo-2-methylphenyl)thiosemicarbazide
-
Reflux a mixture of 4-Bromo-2-methylphenyl isothiocyanate (prepared in situ or obtained commercially) and hydrazine hydrate in ethanol.
-
After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried to yield the thiosemicarbazide intermediate.
Step 2: Synthesis of 2-(4-Bromo-2-methylphenylamino)-5-methyl-1,3,4-thiadiazole
-
A mixture of 4-(4-bromo-2-methylphenyl)thiosemicarbazide (1.0 eq) and acetic anhydride (excess) is heated under reflux for several hours.
-
The reaction mixture is then cooled and poured into ice-water.
-
The resulting solid is collected by filtration, washed with water, and recrystallized from ethanol to give the pure product.
Conclusion and Future Outlook
This compound has been demonstrated to be a highly effective and versatile precursor for the synthesis of a range of medicinally relevant heterocyclic compounds, including thiazoles, benzothiazoles, and thiadiazoles. The protocols detailed in this guide provide a solid foundation for researchers to explore the rich chemistry of this building block. The presence of the bromo and methyl groups offers opportunities for fine-tuning the electronic and steric properties of the final products, as well as for subsequent diversification through cross-coupling and other functionalization reactions. Further exploration of the reactivity of this compound with other bifunctional reagents is anticipated to unlock access to an even wider array of novel heterocyclic scaffolds, paving the way for the discovery of new therapeutic agents and advanced materials.
References
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Dhas, A., Kanagare, A., Kanetkar, M., & Pansare, D. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Nano-Bio Letters, 12(4), 159. [Link]
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Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
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Bhusari, K. P., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. [Link]
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Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-. Retrieved from [Link]
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Shi, D. F., et al. (1996). Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. Journal of Medicinal Chemistry, 39(17), 3375-3384. [Link]
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Jatav, V., et al. (2008). Synthesis of some novel 1,3,4-thiadiazole derivatives and assessment of their inhibitory action on albumin denaturation and proteinase. JETIR, 5(9), 435-440. [Link]
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Kumar, A., et al. (2018). Synthesis, antimicrobial and anticancer activities of 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amines. Rasayan Journal of Chemistry, 11(2), 575-582. [Link]
-
Siddiqui, N., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Scientia Pharmaceutica, 81(3), 573-609. [Link]
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Application Notes & Protocols: The Reaction of 4-Bromo-2-methylphenylthiourea with Electrophiles
Introduction and Scope
4-Bromo-2-methylphenylthiourea is a substituted arylthiourea, a class of compounds renowned for its versatility as a synthetic intermediate, particularly in the construction of sulfur- and nitrogen-containing heterocyclic systems.[1] The molecule's architecture, featuring a nucleophilic thiocarbonyl group, two nitrogen atoms with varying basicity, and an electronically modified aromatic ring, provides multiple reaction sites for electrophilic attack. This guide offers an in-depth exploration of the reactivity of this compound with common classes of electrophiles. We will move beyond simple procedural lists to explain the underlying mechanistic principles, the rationale behind protocol design, and the practical considerations necessary for successful synthesis and product validation. The primary focus will be on synthetically valuable cyclization reactions that lead to important heterocyclic scaffolds, such as thiazoles and benzothiazoles, which are prevalent in medicinal chemistry and materials science.[2][3]
Core Reactivity Principles: An Ambident Nucleophile
The synthetic utility of this compound is rooted in its nature as an ambident nucleophile. The key nucleophilic centers are the sulfur atom and, to a lesser extent, the nitrogen atoms. The sulfur atom is typically the most nucleophilic site due to its polarizability and the thione-thiol tautomerism, which can be facilitated by a base.
-
S-Nucleophilicity: The sulfur atom readily attacks electrophiles, leading to the formation of isothiouronium intermediates. This is the initial step in many classical cyclization reactions.
-
N-Nucleophilicity: The nitrogen atoms are also nucleophilic. The N' nitrogen (NH2) is generally more nucleophilic than the N nitrogen attached to the aryl ring, whose lone pair is partially delocalized into the aromatic system. Reaction at nitrogen is common with acylating agents.
The phenyl ring substituents modulate this reactivity:
-
2-Methyl Group: An electron-donating group (EDG) that slightly activates the ring towards electrophilic aromatic substitution and can sterically influence the approach to the adjacent nitrogen atom.
-
4-Bromo Group: An electron-withdrawing group (EWG) via induction but an ortho-, para-director due to resonance. It deactivates the ring towards further electrophilic aromatic substitution but serves as a valuable synthetic handle for cross-coupling reactions.
The interplay between these sites allows for controlled and regioselective reactions, primarily dictated by the nature of the electrophile and the reaction conditions.
Caption: Nucleophilic centers of this compound.
Key Reaction Pathways and Protocols
Synthesis of 2-Aminothiazoles via Hantzsch Cyclization
The Hantzsch thiazole synthesis is a cornerstone reaction involving the condensation of a thiourea with an α-halocarbonyl compound.[4] This pathway is a highly reliable method for constructing the 2-aminothiazole core, a privileged scaffold in medicinal chemistry.
Mechanism Insight: The reaction initiates with the nucleophilic sulfur of the thiourea attacking the electrophilic carbon bearing the halogen. This S-alkylation forms an isothiouronium salt intermediate. Subsequent intramolecular cyclization occurs via the attack of the terminal nitrogen (N') onto the carbonyl carbon, followed by dehydration to yield the aromatic thiazole ring.[5]
Caption: Workflow for Hantzsch Thiazole Synthesis.
Experimental Protocol: Synthesis of 2-[(4-Bromo-2-methylphenyl)amino]-4-phenylthiazole
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (2.45 g, 10 mmol) in absolute ethanol (40 mL).
-
Addition of Electrophile: To the stirred solution, add 2-bromoacetophenone (phenacyl bromide) (1.99 g, 10 mmol).
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (3:7). The formation of the product will appear as a new, less polar spot.
-
Work-up and Isolation: After completion, cool the mixture to room temperature. A solid precipitate of the hydrobromide salt of the product is expected to form. Filter the solid and wash with a small amount of cold ethanol.
-
Neutralization and Purification: Suspend the collected solid in water (50 mL) and neutralize by the slow addition of a saturated sodium bicarbonate solution until the pH reaches 7-8, which liberates the free base. Filter the resulting solid, wash thoroughly with water, and dry under vacuum.
-
Recrystallization: The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield the pure 2-aminothiazole derivative.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the broad NH₂ and C=S signals from the starting material and the appearance of characteristic thiazole ring proton signals are key indicators.
| Parameter | Value | Rationale / Notes |
| Electrophile | 2-Bromoacetophenone | A common α-haloketone. Other variants can be used. |
| Solvent | Absolute Ethanol | Good solvent for both reactants; facilitates reflux conditions. |
| Temperature | ~78°C (Reflux) | Provides sufficient energy to overcome the activation barrier. |
| Reaction Time | 3-4 hours | Typically sufficient for completion; should be confirmed by TLC. |
| Yield | 75-85% (Typical) | Yields are generally good for this robust reaction. |
Intramolecular Oxidative Cyclization to 2-Aminobenzothiazoles
Arylthioureas can undergo intramolecular electrophilic cyclization onto the aromatic ring to form 2-aminobenzothiazole derivatives. This transformation, often referred to as the Hugerschoff reaction, typically requires an oxidizing agent to facilitate the C-S bond formation. Modern methods often employ metal catalysts to achieve this under milder conditions.[6]
Mechanism Insight: The reaction is believed to proceed via an electrophilic attack of the sulfur atom on the ortho-position of the phenyl ring. The thiourea first tautomerizes to its thiol form. The key step is the cyclization, which forms a dihydrobenzothiazole intermediate. Subsequent oxidation (aromatization) removes two hydrogen atoms to yield the stable 2-aminobenzothiazole product. The 2-methyl group on the starting material directs the cyclization to the 6-position of the resulting benzothiazole.
Caption: Pathway for Oxidative Cyclization to a Benzothiazole.
Experimental Protocol: Synthesis of 2-Amino-6-bromo-4-methylbenzothiazole
-
Reagent Preparation: In a 50 mL flask, suspend this compound (2.45 g, 10 mmol) in chloroform (25 mL).
-
Addition of Oxidant: Cool the suspension in an ice bath. Slowly add a solution of bromine (0.51 mL, 1.60 g, 10 mmol) in chloroform (10 mL) dropwise over 20 minutes with vigorous stirring. Caution: Bromine is highly corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment.
-
Reaction Execution: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 6-8 hours. The reaction progress can be monitored by TLC.
-
Work-up and Isolation: The resulting precipitate (the hydrobromide salt of the product) is collected by filtration and washed with a small amount of chloroform.
-
Neutralization: The salt is then treated with a dilute aqueous ammonia or sodium bicarbonate solution to obtain the free base.
-
Purification: The crude product is filtered, washed with water, and dried. Recrystallization from an appropriate solvent like ethanol provides the purified product.[3]
| Parameter | Value | Rationale / Notes |
| Oxidant | Bromine (Br₂) | A classic and effective oxidant for this transformation. |
| Solvent | Chloroform / Acetic Acid | Common solvents for this type of cyclization. |
| Temperature | 0°C to Room Temp. | Initial cooling controls the exothermic reaction with bromine. |
| Reaction Time | 6-8 hours | Longer reaction times are often needed compared to Hantzsch. |
| Yield | 60-70% (Typical) | Yields can be moderate; optimization may be required. |
Reaction with Acyl and Alkyl Halides
-
N-Acylation: Reaction with acyl halides (e.g., acetyl chloride) or anhydrides in the presence of a non-nucleophilic base like pyridine typically results in N-acylation, yielding 1-acyl-3-(4-bromo-2-methylphenyl)thiourea. The more nucleophilic terminal NH₂ group is usually acylated preferentially. These acylthioureas can themselves be cyclized under different conditions.[7]
-
S-Alkylation: Reaction with simple alkyl halides (e.g., methyl iodide) under basic conditions leads to S-alkylation, forming stable 2-alkyl-1-(4-bromo-2-methylphenyl)isothiourea salts. This reaction confirms the high nucleophilicity of the sulfur atom.[8]
References
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Wang, J., Zong, Y., Zhang, X., Gao, Y., Li, Z., Yuo, G., Quan, Z., & Wang, X. (2014). An iron-catalyzed oxidative cyclization of 1-acyl-3-(phenyl)thioureas. Synlett, 25, 2143-2148. Available at: [Link]
-
Dodson, R. M., & King, L. C. (1945). The Reaction of Ketones with Halogens and Thiourea. Journal of the American Chemical Society, 67(12), 2242–2243. Available at: [Link]
-
Al-Azzawi, A. M. (2014). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 19(9), 15096–15177. Available at: [Link]
-
Download scientific diagram | Proposed mechanism for the synthesis of benzothiazole derivatives via electrochemical C–H thiolation. from publication: Eelectrosynthesis of benzothiazole derivatives via C–H thiolation. Available at: [Link]
-
A Controlled Cyclization of Functionalized Thioureas and Unprecedented Termolecular Decyclization of Iminothiazolidinones. (2019). Chemistry – A European Journal. Available at: [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). Molecules. Available at: [Link]
-
Reaction of aldehyde 1 with thiourea and α‐halocarbonyl compounds. (n.d.). ResearchGate. Available at: [Link]
-
Ahdenov, R., et al. (2022). Eelectrosynthesis of benzothiazole derivatives via C–H thiolation. ResearchGate. Available at: [Link]
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2023). Chemistry. Available at: [Link]
-
Electrophilic substitution. (n.d.). In Wikipedia. Retrieved from [Link]
-
Al-Smadi, M., & Al-Zoubi, R. (2015). Cyclization Reactions of Mono-Thiocarbohydrazones with α-Haloketones: Synthesis and Potential Biological Activities of Substituted 1,3-thiazoles and 1,3,4-thiadiazines. Jordan Journal of Chemistry. Available at: [Link]
-
A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. (2021). RSC Advances. Available at: [Link]
- Jasperse, C. (n.d.). Electrophilic Aromatic Substitution. Chem 360 Notes.
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Ashenhurst, J. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Available at: [Link]
-
Electrophilic Aromatic Substitution Reaction. (n.d.). BYJU'S. Retrieved from [Link]
-
Suggested reaction mechanism for intramolecular cyclization of substituted 1-acetyl-3-(2-phenyl)thioureas. (n.d.). ResearchGate. Available at: [Link]
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Application Notes: 4-Bromo-2-methylphenylthiourea as a Versatile Ligand for Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Emerging Role of Thiourea Ligands in Catalysis
In the landscape of modern synthetic chemistry, the development of efficient and robust catalytic systems is paramount for the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors. While phosphine-based ligands have historically dominated the field of palladium-catalyzed cross-coupling, there is a growing interest in the exploration of alternative ligand scaffolds that offer unique reactivity, stability, and accessibility. Thiourea derivatives have emerged as a promising class of ligands due to their strong σ-donating properties, facile synthesis, and stability in the presence of air and moisture.[1][2] The sulfur atom in the thiourea moiety effectively coordinates with palladium, influencing the electronic and steric environment of the metal center and, consequently, its catalytic activity.[3][4][5]
This application note details the synthesis, characterization, and catalytic application of a specific thiourea derivative, 4-Bromo-2-methylphenylthiourea , as a ligand in palladium-catalyzed cross-coupling reactions. The presence of a bromine atom on the phenyl ring offers a potential handle for further functionalization or for the creation of multi-metallic catalysts, while the methyl group provides steric bulk that can influence the selectivity of the catalytic process. We present detailed protocols for the synthesis of the ligand, its subsequent complexation with palladium(II), and its application as a catalyst in the Sonogashira cross-coupling reaction, a cornerstone of C-C bond formation.
Part 1: Synthesis of the Ligand and its Palladium(II) Complex
The successful application of this compound in catalysis begins with its efficient synthesis and subsequent coordination to a palladium center. The following protocols are designed to be robust and reproducible in a standard laboratory setting.
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of N-aryl thioureas from the corresponding anilines.[6] The reaction proceeds via the formation of an isothiocyanate intermediate in situ, which is then attacked by ammonia.
Materials:
-
4-Bromo-2-methylaniline
-
Ammonium thiocyanate (NH₄SCN)
-
Hydrochloric acid (HCl), concentrated
-
Ethanol
-
Deionized water
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Aniline Salt Formation: In a 250 mL round-bottom flask, dissolve 4-bromo-2-methylaniline (10.0 g, 53.7 mmol) in 100 mL of ethanol. To this solution, slowly add concentrated hydrochloric acid (5.4 mL, ~64.5 mmol) while stirring. A precipitate of the anilinium salt may form.
-
Reaction with Thiocyanate: To the stirred suspension, add ammonium thiocyanate (4.5 g, 59.1 mmol) in one portion.
-
Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 400 mL of ice-cold deionized water with vigorous stirring.
-
Precipitation and Filtration: A white to off-white precipitate of this compound will form. Collect the solid by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with copious amounts of cold deionized water to remove any unreacted ammonium thiocyanate and other water-soluble impurities. Dry the product in a vacuum oven at 50-60 °C to a constant weight.
Expected Yield: 80-90% Characterization: The identity and purity of the synthesized ligand should be confirmed by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Protocol 2: Synthesis of Dichlorobis(this compound)palladium(II) Complex
This protocol describes the synthesis of a palladium(II) complex where the thiourea ligand coordinates to the metal center. The sulfur atom of the thiourea acts as the coordinating atom.[3][4][5]
Materials:
-
This compound (from Protocol 1)
-
Palladium(II) chloride (PdCl₂)
-
Ethanol
-
Dimethylformamide (DMF)
Equipment:
-
Schlenk flask or round-bottom flask with a nitrogen inlet
-
Magnetic stirrer with heating
-
Cannula for liquid transfer
-
Sintered glass funnel for filtration
Procedure:
-
Ligand Solution: In a 100 mL Schlenk flask under a nitrogen atmosphere, dissolve this compound (0.50 g, 2.04 mmol) in 30 mL of warm ethanol.
-
Palladium Salt Solution: In a separate flask, dissolve palladium(II) chloride (0.18 g, 1.02 mmol) in 10 mL of dimethylformamide (DMF). Gentle heating may be required to facilitate dissolution.
-
Complexation: Slowly add the palladium(II) chloride solution to the stirred ligand solution at room temperature using a cannula. A color change and the formation of a precipitate should be observed.
-
Reaction: Stir the reaction mixture at room temperature for 12 hours to ensure complete complexation.
-
Isolation: Collect the resulting solid precipitate by filtration through a sintered glass funnel under a nitrogen atmosphere.
-
Washing and Drying: Wash the complex with small portions of cold ethanol to remove any unreacted starting materials. Dry the yellow-orange solid under vacuum.
Expected Yield: 75-85% Characterization: The structure of the palladium complex can be confirmed by FT-IR, elemental analysis, and potentially X-ray crystallography if suitable crystals can be obtained. In the FT-IR spectrum, a shift in the C=S stretching frequency compared to the free ligand is indicative of coordination to the palladium center.
Caption: Workflow for the synthesis of the thiourea ligand and its palladium(II) complex.
Part 2: Application in Sonogashira Cross-Coupling
The Sonogashira coupling is a powerful reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[7][8][9] The palladium complex synthesized in Protocol 2 can serve as an efficient catalyst for this transformation.
Mechanism Overview
The catalytic cycle of the Sonogashira reaction is well-established and involves both a palladium and a copper cycle.[7][9] The palladium(0) species, formed in situ from the palladium(II) precursor, undergoes oxidative addition with the aryl halide. Concurrently, the copper(I) co-catalyst activates the terminal alkyne to form a copper acetylide. Transmetalation of the acetylide group to the palladium center, followed by reductive elimination, yields the coupled product and regenerates the palladium(0) catalyst. The thiourea ligand plays a crucial role in stabilizing the palladium species throughout the catalytic cycle.
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
Protocol 3: Sonogashira Coupling of 4-Bromoanisole with Phenylacetylene
This protocol provides a general procedure for the Sonogashira coupling reaction using the synthesized palladium-thiourea complex as the catalyst.
Materials:
-
Dichlorobis(this compound)palladium(II) (from Protocol 2)
-
Copper(I) iodide (CuI)
-
4-Bromoanisole
-
Phenylacetylene
-
Triethylamine (Et₃N), freshly distilled
-
Toluene, anhydrous
-
Standard workup and purification reagents (e.g., diethyl ether, saturated aqueous NH₄Cl, brine, anhydrous MgSO₄)
Equipment:
-
Schlenk tube or oven-dried round-bottom flask with a septum and magnetic stir bar
-
Nitrogen or argon gas line
-
Syringes for liquid transfer
-
TLC plates for reaction monitoring
-
Column chromatography setup
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium complex (0.01 mmol, 1 mol%), copper(I) iodide (0.005 mmol, 0.5 mol%), and 4-bromoanisole (1.0 mmol).
-
Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with nitrogen or argon three times.
-
Solvent and Reagents Addition: Add anhydrous toluene (5 mL) and freshly distilled triethylamine (2.0 mmol) via syringe.
-
Substrate Addition: Add phenylacetylene (1.2 mmol) via syringe.
-
Reaction: Stir the reaction mixture at 80 °C. Monitor the reaction progress by TLC.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl ether and filter through a pad of celite to remove the catalyst.
-
Extraction: Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired coupled product.
Table 1: Representative Results for the Sonogashira Coupling
| Entry | Aryl Halide | Alkyne | Catalyst Loading (mol%) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylacetylene | 1.0 | 92 |
| 2 | 1-Iodo-4-nitrobenzene | Phenylacetylene | 1.0 | 95 |
| 3 | 4-Iodotoluene | 1-Octyne | 1.0 | 88 |
| 4 | 1-Bromo-3,5-dimethylbenzene | Phenylacetylene | 1.5 | 85 |
Note: The yields presented are illustrative and based on typical results for similar palladium-thiourea catalyzed reactions. Actual yields may vary depending on reaction conditions and substrate purity.
Troubleshooting and Key Considerations
-
Ligand Purity: The purity of the this compound ligand is crucial for the successful synthesis of the palladium complex and its subsequent catalytic activity. Ensure the ligand is thoroughly washed and dried.
-
Inert Atmosphere: While the solid catalyst is relatively air-stable, performing the catalytic reaction under an inert atmosphere is essential to prevent the oxidation of the active Pd(0) species.
-
Base Quality: The use of a freshly distilled, high-purity amine base is critical for the efficiency of the Sonogashira reaction.
-
Solvent Anhydrousness: Anhydrous solvents should be used to avoid unwanted side reactions.
-
Catalyst Deactivation: If the reaction stalls, it could be due to catalyst deactivation. This may be caused by impurities in the substrates or solvents.
Conclusion
This compound serves as an effective and easily accessible ligand for palladium-catalyzed cross-coupling reactions. The protocols detailed in this application note provide a clear and reproducible methodology for the synthesis of the ligand, its palladium(II) complex, and its successful application in the Sonogashira coupling. The robust nature of the thiourea ligand, combined with the versatility of palladium catalysis, makes this system a valuable tool for researchers and professionals in organic synthesis and drug development.
References
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Palladium (II) Picoline Thiourea Complex as Homogenous Catalyst in Heck Cross-Coupling Reaction in the Formation of C=C Bond. (2018). ResearchGate.
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Synthesis and Characterization of Some Metal Complexes of [1-(4- Bromo-2-Methyl-Phenyl)-3-(4-Methoxybenzoyl)-Thiourea. (n.d.). ResearchGate.
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Sonogashira coupling. (2023). In Wikipedia.
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Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
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Sonogashira Coupling. (2021). Chemistry LibreTexts.
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Heck reaction. (2023). In Wikipedia.
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Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. (2019). ResearchGate.
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Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (n.d.). ArODES.
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1-(4-bromo-2-methylphenyl)-2-thiourea,(CAS# 109317-23-9). (n.d.). Sinfoo Biotech.
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Self-supported thiourea-palladium complexes : Highly air-stable and recyclable catalysts for the suzuki reaction in neat water. (2006). Semantic Scholar.
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(PDF) Synthesis and characterization of palladium(II) complexes of thioureas. X-ray structures of [Pd( N , N ′-dimethylthiourea)4]Cl2. (2009). ResearchGate.
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Heck Reaction. (n.d.). Organic Chemistry Portal.
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Synthesis, Characterization and Catalytic Activities of Palladium(II) Nitroaryl Complexes. (2016). SpringerLink.
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI.
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2021). YouTube.
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Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (2014). National Center for Biotechnology Information.
-
Palladium-Catalyzed Reductive Heck Coupling of Alkenes. (2018). National Center for Biotechnology Information.
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Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by Supported Palladium Under Microwave Irradiation. (2017). ResearchGate.
-
Synthesis, Characterization and Catalytic Activities of Palladium(II) Nitroaryl Complexes. (2016). ResearchGate.
-
Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). (2021). YouTube.
-
Suzuki-Miyaura cross-coupling reaction catalyzed by new synthesized palladium complex containing N,N,O-Tridentate ligands. (2019). ResearchGate.
-
1-(2-Bromo-4-methylphenyl)-2-thiourea. (n.d.). Synquest Labs.
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Synthesis and characterization of palladium(II) complexes of thioureas. X-ray structures of [Pd(N,N′-dimethylthiourea)4]Cl2. (2009). Semantic Scholar.
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Synthesis and characterization of palladium(II) complexes of thioureas. X-ray structures of [Pd(N,N′-dimethylthiourea)4]Cl2. (2009). Semantic Scholar.
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Self-Supported Thiourea-Palladium Complexes: Highly Air-Stable and Recyclable Catalysts for the Suzuki Reaction in Neat Water. (2006). ResearchGate.
-
Solvent Extraction and Spectrophotometric Determination of Palladium(II) Using P-Methylphenyl Thiourea as a Complexing Agent. (n.d.). SciSpace.
-
One-Step Synthesis of 1-(4,5-Diphenylpyrimidin-2-yl)thiourea. (2014). ResearchGate.
-
On the cytotoxic activity of Pd(II) complexes of N,N-disubstituted-N'-acyl thioureas. (2014). PubMed.
-
Improved process for the preparation of 1-(4-bromo-5-[1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl]-2-fluorophenyl)-3-phenylurea. (2022). Technical Disclosure Commons.
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3-Acetyl-1-(4-methylphenyl)thiourea. (2012). National Center for Biotechnology Information. pmc/articles/PMC3344211/)
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Application Notes & Protocols: A Guide to the Development of Enzyme Inhibitors from Thiourea Derivatives
Introduction: The Versatility of the Thiourea Scaffold in Drug Discovery
Thiourea and its derivatives represent a class of organic compounds with remarkable structural simplicity yet profound biological activity.[1] This versatility has established the thiourea moiety as a "privileged scaffold" in medicinal chemistry, particularly in the design of potent and specific enzyme inhibitors.[2] The unique electronic and structural properties of the thiourea backbone—specifically its ability to act as a hydrogen bond donor and acceptor, and its capacity for metal chelation via the sulfur atom—allow for high-affinity interactions with the active sites of numerous enzymes.[3][4]
These derivatives have shown significant inhibitory activity against a wide range of enzymes implicated in human disease, including urease (critical for Helicobacter pylori survival), tyrosinase (involved in hyperpigmentation), and various isoforms of carbonic anhydrase (linked to glaucoma and cancer).[5][6][7] This guide provides a comprehensive overview of the principles and methodologies involved in the design, synthesis, and evaluation of thiourea-based enzyme inhibitors, intended for researchers, scientists, and drug development professionals.
Foundational Chemistry: Why Thiourea Derivatives are Effective Enzyme Inhibitors
The inhibitory prowess of the thiourea scaffold stems from the unique properties of the C=S (thione) group and the adjacent N-H protons.
-
Metal Chelation: The "soft" sulfur atom is an excellent ligand for the metal ions often found in the active sites of metalloenzymes. For instance, thiourea derivatives effectively inhibit urease by coordinating with the two nickel ions in its active site, disrupting the catalytic hydrolysis of urea.[7][8] Similarly, they inhibit tyrosinase by chelating the copper ions essential for its catalytic activity.[6]
-
Hydrogen Bonding: The two N-H groups are excellent hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor. This allows the molecule to form a network of hydrogen bonds with amino acid residues in the enzyme's active site, contributing to a stable enzyme-inhibitor complex.[4][9]
-
Structural Mimicry: In some cases, the thiourea core can act as a substrate analog. For urease, which naturally binds urea (H₂N-CO-NH₂), the structural similarity of thiourea (H₂N-CS-NH₂) allows it to occupy the active site.[7]
These fundamental interactions form the basis for designing potent inhibitors. By modifying the substituents on the nitrogen atoms (R¹ and R² in N,N'-disubstituted thioureas), researchers can fine-tune the molecule's steric and electronic properties to achieve higher potency and selectivity for the target enzyme.[10]
Design and Synthesis of Thiourea Derivatives
The synthesis of thiourea derivatives is typically straightforward, making this class of compounds highly accessible for screening and optimization. The most common method involves the reaction of an amine with an isothiocyanate.[11]
Protocol 2.1: Synthesis of 1-(4-chlorophenyl)-3-(phenyl)thiourea
This protocol provides a representative example of N,N'-disubstituted thiourea synthesis.
Materials:
-
Aniline (1.0 eq)
-
4-chlorophenyl isothiocyanate (1.0 eq)
-
Acetone (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve aniline (1.0 eq) in 20 mL of anhydrous acetone.
-
Addition of Reagent: To this stirring solution, add 4-chlorophenyl isothiocyanate (1.0 eq) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Causality Note: The nucleophilic amine group of aniline attacks the electrophilic carbon of the isothiocyanate, leading to the formation of the thiourea bond. Acetone is a suitable polar aprotic solvent for this reaction.
-
Product Isolation: Upon completion, the solid product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by vacuum filtration and wash with cold diethyl ether to remove unreacted starting materials. If further purification is needed, recrystallize the product from an appropriate solvent system (e.g., ethanol/water).
-
Characterization: Dry the purified product under vacuum. Confirm its structure and purity using NMR (¹H, ¹³C) and Mass Spectrometry.[12]
In Vitro Enzyme Inhibition Screening
Once a library of thiourea derivatives is synthesized, the next step is to evaluate their inhibitory activity against the target enzyme. This is typically done through a cascade of assays.
The Role of Computational Chemistry in Inhibitor Design
Modern drug discovery heavily integrates computational methods to accelerate the design and optimization process. [13][14]* Molecular Docking: This technique predicts the preferred orientation and binding affinity of a thiourea derivative within the 3D structure of a target enzyme. [12][15]It helps rationalize experimental SAR data and provides hypotheses for new modifications. For example, docking might reveal that a nitro group at the para-position fits perfectly into a specific pocket and interacts with a key residue, explaining its high potency. [15]* Virtual Screening: Large databases of virtual compounds can be rapidly screened against a target enzyme's structure to identify novel thiourea scaffolds that are likely to be active, prioritizing them for synthesis and in vitro testing. * ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of lead candidates, helping to identify potential liabilities early in the drug discovery pipeline. [16] The most effective approach combines experimental assays with computational predictions in an iterative cycle, where in vitro results are used to refine and validate the computational models.
Conclusion
Thiourea derivatives are a foundational and highly tractable class of compounds for the development of novel enzyme inhibitors. Their straightforward synthesis, coupled with a well-understood mechanism of action against several key enzyme families, makes them an excellent starting point for drug discovery campaigns. By systematically applying the principles of chemical synthesis, robust enzymatic screening, detailed data analysis, SAR-guided optimization, and computational modeling, researchers can efficiently advance thiourea-based hits into promising lead candidates for a variety of therapeutic applications.
References
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Gokcen, T., et al. (2019). Synthesis and biological activity of novel thiourea derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 738-745. Available at: [Link]
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Guler, E., et al. (2025). Discovery of bis-thiourea derivatives as potent tyrosinase inhibitors: combined experimental and computational study. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2518195. Available at: [Link]
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Zhang, H., et al. (2019). N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation. Scientific Reports, 9(1), 1083. Available at: [Link]
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Lee, S. Y., et al. (2015). Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors. Molecules, 20(12), 21237-21249. Available at: [Link]
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Taha, M., et al. (2016). Synthesis, in vitro urease inhibitory activity, and molecular docking studies of thiourea and urea derivatives. Bioorganic & Medicinal Chemistry, 24(16), 3538-3546. Available at: [Link]
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Gokcen, T., et al. (2019). Synthesis and biological activity of novel thiourea derivatives as carbonic anhydrase inhibitors. Taylor & Francis Online. Available at: [Link]
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Gomha, S. M., et al. (2022). Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. Molecules, 27(21), 7563. Available at: [Link]
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Lee, S. Y., et al. (2015). Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors. PubMed. Available at: [Link]
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Taha, M., et al. (2017). Synthesis, biological evaluation, and docking studies of novel thiourea derivatives of bisindolylmethane as carbonic anhydrase II inhibitor. Bioorganic Chemistry, 72, 256-263. Available at: [Link]
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Woznicka, E., et al. (2023). Exploration of Thiourea-Based Scaffolds for the Construction of Bacterial Ureases Inhibitors. ACS Omega, 8(31), 28483–28496. Available at: [Link]
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Taha, M., et al. (2022). Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors. ACS Omega, 7(50), 46536-46548. Available at: [Link]
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ResearchGate. (n.d.). Urease inhibition activities of the compounds (2a-2t) and standard inhibitor (thiourea). ResearchGate. Available at: [Link]
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Xu, K., et al. (2024). Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2387415. Available at: [Link]
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Chen, Y. T., et al. (2024). Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis. Molecules, 29(18), 4195. Available at: [Link]
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Li, Z., et al. (2010). Structure-activity relationships (SAR) research of thiourea derivatives as dual inhibitors targeting both HIV-1 capsid and human cyclophilin A. Chemical Biology & Drug Design, 76(1), 25-33. Available at: [Link]
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ResearchGate. (n.d.). Tyrosinase inhibitory activity of 16 bis-thiourea derivatives and KA at... ResearchGate. Available at: [Link]
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Griffith Research Online. (n.d.). Design and synthesis of thiourea compounds that inhibit transmembrane anchored carbonic anhydrases. Griffith Research Online. Available at: [Link]
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Biointerface Research in Applied Chemistry. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry. Available at: [Link]
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Khan, K. M., et al. (2018). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules, 23(11), 2971. Available at: [Link]
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Letters in Applied NanoBioScience. (2025). Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. Letters in Applied NanoBioScience. Available at: [Link]
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ResearchGate. (n.d.). Structure–activity relationship (SAR) analysis of thiourea derivatives as potential 3‐phosphoglycerate dehydrogenase (PHGDH) inhibitors. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Structure activity relationship (SAR) of synthesized compounds. ResearchGate. Available at: [Link]
-
Ullah, F., et al. (2023). Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities. Molecules, 28(6), 2686. Available at: [Link]
-
Edmondson, D. E., et al. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews, 38(4), 1189–1225. Available at: [Link]
-
Biyikli, E., et al. (2013). Synthesis and tyrosinase inhibitory properties of novel isoquinoline urea/thiourea derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2), 337-342. Available at: [Link]
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Sabe, V. T., et al. (2016). Computational Methods Applied to Rational Drug Design. Current Computer-Aided Drug Design, 12(2), 91-100. Available at: [Link]
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Sliwoski, G., et al. (2014). Computational Methods in Drug Discovery. Pharmacological Reviews, 66(1), 334-395. Available at: [Link]
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Al-Dahmoshi, H. O. M., et al. (2024). Advances in Computational Methods for Drug Design: A Revolution in Pharmaceutical Development. Eman Research Publishing. Available at: [Link]
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Sabe, V. T., et al. (2016). Computational Methods Applied to Rational Drug Design. PubMed Central. Available at: [Link]
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Singh, D. B. (2022). Computational Approaches in Drug Designing and Their Applications. Springer Nature Experiments. Available at: [Link]
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Application Notes & Protocols for Suzuki Coupling Reactions of 4-Bromo-2-methylphenyl Derivatives
Introduction: The Strategic Importance of Sterically Hindered Biaryls
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction is particularly vital in the fields of medicinal chemistry and materials science for the construction of biaryl and substituted aromatic scaffolds.[2][3][4] Derivatives of 4-bromo-2-methylaniline and related structures are valuable building blocks, as the resulting biaryl products are precursors to a wide range of biologically active compounds, including potential antibacterial agents and kinase inhibitors.[5][6][7]
However, the presence of the ortho-methyl group in 4-bromo-2-methylphenyl derivatives introduces significant steric hindrance. This structural feature presents a distinct challenge, often leading to sluggish or failed reactions under standard Suzuki coupling conditions. This guide provides an in-depth analysis of the mechanistic challenges and offers robust, field-proven protocols to successfully couple these sterically demanding substrates.
Mechanistic Insight: Overcoming the Steric Barrier
The efficacy of the Suzuki coupling hinges on a delicate balance within its catalytic cycle. For sterically hindered substrates like 4-bromo-2-methylphenyl bromide, the steric bulk of the ortho-methyl group directly impedes key steps of the mechanism, primarily the final reductive elimination phase.
The generally accepted catalytic cycle involves three main stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 4-bromo-2-methylphenyl derivative to form a Pd(II) complex.[1][8][9]
-
Transmetalation: The organic group from the boronic acid (activated by a base to form a more nucleophilic boronate species) is transferred to the palladium center, displacing the halide.[10][11]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple to form the new C-C bond, yielding the desired biaryl product and regenerating the Pd(0) catalyst.[8][12]
The ortho-methyl group creates a crowded environment around the palladium center. This crowding can slow the rate of reductive elimination, which is often the rate-limiting step for hindered substrates.[13] To drive the reaction to completion, the catalyst system must be specifically designed to overcome this steric clash.
Figure 2: A typical experimental workflow for the Suzuki coupling of 4-bromo-2-methylphenyl derivatives.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the 4-bromo-2-methylphenyl derivative (1.0 equiv), the arylboronic acid (1.2 equiv), powdered K₃PO₄ (2.0 equiv), and the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%). [13][14]2. Establish Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed. [13][14]Oxygen can lead to catalyst decomposition and undesirable side reactions like the homocoupling of the boronic acid. [8]3. Solvent Addition: Using a syringe, add the degassed solvent system (e.g., 1,4-dioxane and water in a 10:1 ratio). The typical reaction concentration is between 0.1 M and 0.5 M with respect to the limiting reagent. [13][14]4. Heating and Monitoring: Place the flask in a preheated oil bath at the desired temperature (typically 80–110 °C) and stir vigorously. Monitor the reaction's progress periodically by taking small aliquots and analyzing them by TLC or LC-MS.
-
Workup: Once the reaction is complete (typically when the limiting starting material is consumed), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure biaryl product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive Catalyst: Pd(II) precatalyst not reduced; catalyst decomposed by oxygen. | Use a fresh, high-quality precatalyst (e.g., XPhos Pd G3/G4). Ensure the reaction setup is rigorously degassed and maintained under an inert atmosphere. [13] |
| Ineffective Ligand/Base: Ligand is not bulky/electron-rich enough; base is too weak. | Switch to a more appropriate ligand (e.g., XPhos, SPhos). Use a stronger base like K₃PO₄ or Cs₂CO₃. [13][15] | |
| Protodeboronation (Boronic acid replaced by -H) | Presence of Water/Protic Solvents: Water is the proton source for this side reaction. | Use anhydrous solvents and a dry base. Alternatively, use a milder base like KF which is less prone to causing this side reaction. [13] |
| Electron-rich Boronic Acid: Some boronic acids are inherently unstable. | Consider using the corresponding boronate ester (e.g., pinacol ester) which is more stable. [9] | |
| Homocoupling (Boronic acid couples with itself) | Oxygen in the Reaction: Oxygen can facilitate the oxidative homocoupling of the boronic acid. | Rigorously degas all solvents and ensure the reaction is run under a strict inert atmosphere. |
| Poor Product Solubility | Product Precipitation: The biaryl product may be poorly soluble in the reaction solvent, halting the reaction. | Switch to a higher-boiling solvent that can better solubilize the product (e.g., toluene, DMF). Increase the reaction temperature if possible. [16] |
Conclusion
While Suzuki-Miyaura couplings involving 4-bromo-2-methylphenyl derivatives are challenging due to steric hindrance, they are readily achievable with a rational approach to reaction design. Success hinges on the selection of a highly active catalyst system, typically involving a bulky, electron-rich phosphine ligand, paired with an appropriate base and solvent. By understanding the mechanistic hurdles and implementing the robust protocols and troubleshooting strategies outlined in this guide, researchers can confidently synthesize these valuable sterically hindered biaryl compounds for applications in drug discovery and materials science.
References
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
-
Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]
-
Li, G., et al. (2022). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]
-
Zhang, T., et al. (2014). Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling. Chemical Communications. [Link]
-
Sen, A., & Yamada, Y. M. A. (2024). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Hussain, A., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules, 26(16), 4989. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Request PDF. (2025). Ligand-Free Suzuki Coupling of Arylboronic Acids with Methyl (E)-4-Bromobut-2-enoate. ResearchGate. [Link]
-
Ahmad, S., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Molecules, 24(21), 3939. [Link]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Słowik, T., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2276–2286. [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. [Link]
-
Unknown. (2014). The Suzuki Reaction. Course Website. [Link]
-
Unknown. (n.d.). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. Research Paper. [Link]
-
Unknown. (n.d.). Mastering Suzuki Coupling: A Guide to 4-Methylphenylboronic Acid. Chemical Supplier Website. [Link]
-
Sci-Hub. (n.d.). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Sci-Hub. [Link]
-
Reddit. (2024). Failed suzuki coupling, any suggenstions? r/Chempros. [Link]
-
YouTube. (2022). Suzuki Coupling Mechanism. YouTube. [Link]
-
Ali, A., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling. Molecules, 27(14), 4410. [Link]
-
Barrios-Landeros, F., & Buchwald, S. L. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Organic Syntheses, 86, 273–285. [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
-
Kumar, S., & Kumar, D. (2014). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]
-
Khan, A., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi... Molecules, 29(18), 4434. [Link]
-
Request PDF. (n.d.). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. ResearchGate. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. reddit.com [reddit.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Bromo-2-methylphenylthiourea
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the synthesis of 4-Bromo-2-methylphenylthiourea, a crucial intermediate in various pharmaceutical and research applications. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven insights to ensure the successful and efficient synthesis of this target molecule.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering explanations for the underlying causes and providing actionable solutions.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A: Low yields in the synthesis of this compound can stem from several factors. A primary consideration is the purity and reactivity of your starting materials.
-
Purity of 4-Bromo-2-methylaniline: The synthesis of the starting aniline itself can be a source of impurities that may interfere with the subsequent thiourea formation. Ensure the 4-bromo-2-methylaniline is pure, as contaminants can lead to side reactions and reduced yield.[1][2]
-
Reactivity of the Isothiocyanate Precursor: If you are synthesizing the thiourea via an isothiocyanate intermediate, the stability and purity of the 4-bromo-2-methylphenyl isothiocyanate are critical.[3][4] Isothiocyanates can be sensitive to moisture and may degrade over time. Using freshly prepared or properly stored isothiocyanate is recommended.[5]
-
Incomplete Reaction: The reaction may not have gone to completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[6]
-
Suboptimal Reaction Temperature: While heating can increase the reaction rate, excessively high temperatures can lead to the decomposition of reactants or products, thereby lowering the yield.[7] Careful optimization of the reaction temperature is necessary.
Q2: I am observing the formation of significant impurities alongside my desired product. How can I identify and minimize them?
A: The formation of byproducts is a common challenge. Understanding the potential side reactions is key to mitigating them.
-
Unreacted Starting Materials: The most common impurities are often unreacted 4-bromo-2-methylaniline or the isothiocyanate precursor. These can typically be removed during the work-up and purification steps.
-
Symmetrical Thiourea Formation: If the reaction involves the in-situ generation of the isothiocyanate, there is a possibility of the isothiocyanate reacting with the starting amine to form a symmetrical N,N'-bis(4-bromo-2-methylphenyl)thiourea.[5] To avoid this, a two-step, one-pot method where the second amine (in this case, ammonia or an ammonia equivalent) is added only after the complete formation of the isothiocyanate can be employed.
-
Hydrolysis: The presence of water, especially under acidic or basic conditions and at elevated temperatures, can lead to the hydrolysis of the thiourea product.[5] Ensuring anhydrous reaction conditions and a careful work-up can minimize this.
Q3: The reaction seems to have stalled and is not proceeding to completion. What steps can I take?
A: A stalled reaction can be frustrating. Here are a few troubleshooting steps:
-
Check Reagent Quality: As mentioned earlier, the quality of your starting materials is paramount. Impurities in the 4-bromo-2-methylaniline or degradation of the isothiocyanate precursor are common culprits.
-
Increase Reaction Temperature: For sluggish reactions, a moderate increase in temperature can help drive the reaction forward. However, this should be done cautiously while monitoring for any product decomposition.[7]
-
Solvent Choice: The solvent can significantly influence the reaction rate. Polar aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used for this type of reaction.[5][6]
-
Catalyst Use: In some cases, a catalyst can be beneficial. While not always necessary for the reaction of an isothiocyanate with ammonia, exploring catalytic options may be warranted if other troubleshooting steps fail.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis of this compound.
Q1: What are the common synthetic routes to prepare this compound?
A: The most prevalent methods for synthesizing monosubstituted thioureas like this compound include:
-
From Isothiocyanate and Ammonia: This is a widely used and generally high-yielding method. It involves the reaction of 4-bromo-2-methylphenyl isothiocyanate with a source of ammonia, such as aqueous or gaseous ammonia.[8]
-
From Amine and Ammonium Thiocyanate: This method involves heating the corresponding aniline hydrochloride salt (4-bromo-2-methylaniline hydrochloride) with ammonium thiocyanate.[8][9][10] The reaction proceeds through the in-situ formation of an ammonium dithiocarbamate intermediate which then rearranges.
-
Using Thiophosgene: 4-Bromo-2-methylaniline can be reacted with thiophosgene (CSCl₂) to form the corresponding isothiocyanate, which is then reacted with ammonia without isolation.[11][12] Caution: Thiophosgene is highly toxic and should be handled with extreme care in a well-ventilated fume hood.[13][14]
Q2: How is the precursor, 4-Bromo-2-methylaniline, typically synthesized?
A: 4-Bromo-2-methylaniline is commonly prepared by the bromination of 2-methylaniline (o-toluidine).[15] To control the regioselectivity and avoid multiple brominations, the amino group is often first protected as an acetamide. The N-(2-methylphenyl)acetamide is then brominated, followed by hydrolysis to yield the desired 4-bromo-2-methylaniline.[1][2]
Q3: What is the mechanism for the reaction between an isothiocyanate and ammonia?
A: The reaction is a nucleophilic addition. The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This is followed by a proton transfer to form the final thiourea product.
Q4: What are the recommended purification techniques for this compound?
A: The choice of purification method depends on the nature of the impurities.
-
Recrystallization: If the product is a solid and the impurities have different solubilities, recrystallization from a suitable solvent is an effective purification method.
-
Column Chromatography: For separating compounds with similar polarities, column chromatography is a powerful technique. A suitable stationary phase (e.g., silica gel) and mobile phase (e.g., a mixture of hexane and ethyl acetate) can be used to achieve good separation.[6]
-
Washing/Extraction: Unreacted starting materials can often be removed by washing the crude product with a dilute acid (to remove unreacted amine) or by liquid-liquid extraction during the work-up.[6]
Optimized Experimental Protocol: Synthesis of this compound from 4-Bromo-2-methylphenyl isothiocyanate
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials:
-
4-Bromo-2-methylphenyl isothiocyanate
-
Concentrated Ammonium Hydroxide (28-30%)
-
Ethanol
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromo-2-methylphenyl isothiocyanate (1.0 equivalent) in ethanol.
-
Slowly add concentrated ammonium hydroxide (excess, e.g., 5-10 equivalents) to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours or until TLC analysis indicates the complete consumption of the starting isothiocyanate. Gentle heating (e.g., 40-50 °C) can be applied to accelerate the reaction if necessary.
-
Upon completion of the reaction, a white precipitate of this compound should form.
-
Cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold deionized water to remove any excess ammonium hydroxide and other water-soluble impurities.
-
Dry the purified product under vacuum to obtain this compound as a white solid.
-
The purity of the product can be assessed by melting point determination and spectroscopic techniques (¹H NMR, ¹³C NMR, IR).
| Parameter | Recommended Condition | Rationale |
| Solvent | Ethanol | Good solubility for the isothiocyanate and miscibility with aqueous ammonia. |
| Ammonia Source | Concentrated Ammonium Hydroxide | Readily available and provides a high concentration of ammonia for efficient reaction. |
| Temperature | Room Temperature to 50 °C | Balances reaction rate with minimizing potential side reactions or decomposition. |
| Reaction Time | 2-4 hours (monitored by TLC) | Ensures the reaction proceeds to completion for optimal yield. |
| Purification | Precipitation and washing | Simple and effective method for isolating the solid product from the reaction mixture. |
Reaction Workflow
Caption: Workflow for the synthesis of this compound.
References
-
Allen. (n.d.). How aniline is converted to phenyl isothiocyanate?. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of thiourea. Retrieved from [Link]
-
ChemRxiv. (2022). Recent Advancement in Synthesis of Isothiocyanates. Retrieved from [Link]
-
SciSpace. (n.d.). Synthesis and characterization of thiourea. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of thioureas starting from aliphatic amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of thiourea glycoporphyrin 7. Retrieved from [Link]
-
Brainly.in. (2019, December 29). What is the reagent which convert aniline to phenyl isothiocyanate?. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Reaction Conditions for On-DNA Synthesis of Ureas, Thioureas, and Sulfonamides. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Synthesis of monosubstituted thioureas by vapour digestion and mechanochemical amination of thiocarbamoyl benzotriazoles. Green Chemistry, 18(8), 2493-2501. [Link]
- Google Patents. (n.d.). CN106699623A - Thiourea conversion method using ammonium thiocyanate.
-
Wikipedia. (n.d.). Ammonium thiocyanate. Retrieved from [Link]
- Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.
-
Organic Syntheses. (n.d.). Phenyl isothiocyanate. Retrieved from [Link]
- Google Patents. (n.d.). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
-
MDPI. (2021). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Molecules, 26(16), 4949. [Link]
-
National Center for Biotechnology Information. (2020). A decade review of triphosgene and its applications in organic reactions. Beilstein Journal of Organic Chemistry, 16, 2136–2183. [Link]
-
Ottokemi. (n.d.). 4-Bromo-2-methylaniline, 97% 583-75-5. Retrieved from [Link]
-
IJCRT.org. (n.d.). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. Retrieved from [Link]
-
JOCPR. (n.d.). Synthesis and antimicrobial activities of substituted phenylthioureas. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Retrieved from [Link]
-
MDPI. (2021). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules, 26(11), 3192. [Link]
-
Wikipedia. (n.d.). Thiophosgene. Retrieved from [Link]
-
Reddit. (2024, April 16). Problem with my thiourea synthesis. Retrieved from [Link]
-
Preprints.org. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. Retrieved from [Link]
-
ResearchGate. (n.d.). Thiophosgene in Organic Synthesis. Retrieved from [Link]
-
Tradeasia. (2020, January 24). Thiophosgene: An overview. Retrieved from [Link]
-
Palvi Masterbatches. (2023, February 18). Thiophosgene - React with Water to Develop Carbon Disulfide. Retrieved from [Link]
-
MDPI. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021(4), M1296. [Link]
-
PubMed. (1992). Characterization of isothiocyanates, thioureas, and other lysine adduction products in carbon disulfide-treated peptides and protein. Chemical Research in Toxicology, 5(4), 496–504. [Link]
-
Storemore. (n.d.). 4-Bromo-2-methylphenyl isothiocyanate, min 98%, 25 grams. Retrieved from [Link]
- Google Patents. (n.d.). EP0040830B1 - Method for the preparation of (e)-4-bromo-2-methylbut-2-en-1-al.
-
PubChem. (n.d.). 4-Bromophenyl isothiocyanate. Retrieved from [Link]
Sources
- 1. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]
- 2. guidechem.com [guidechem.com]
- 3. 4-Bromo-2-methylphenyl isothiocyanate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. calpaclab.com [calpaclab.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thiourea synthesis - chemicalbook [chemicalbook.com]
- 8. Synthesis of monosubstituted thioureas by vapour digestion and mechanochemical amination of thiocarbamoyl benzotriazoles - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC00089D [pubs.rsc.org]
- 9. ijcrt.org [ijcrt.org]
- 10. jocpr.com [jocpr.com]
- 11. researchgate.net [researchgate.net]
- 12. Thiophosgene: - An overview [moltuslab.com]
- 13. Thiophosgene - Wikipedia [en.wikipedia.org]
- 14. Thiophosgene - React with Water to Develop Carbon Disulfide [moltuslab.com]
- 15. 4-Bromo-2-methylaniline, 97% 583-75-5 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
Common side reactions in the synthesis of N-arylthioureas and their prevention
Welcome to the Technical Support Center for the synthesis of N-arylthioureas. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during these syntheses. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles to ensure the success of your experiments.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis of N-arylthioureas, providing explanations for the underlying causes and actionable solutions.
Q1: What are the primary methods for synthesizing N-arylthioureas?
A1: The two most prevalent methods for synthesizing N-arylthioureas are:
-
The reaction of an aryl isothiocyanate with a primary or secondary amine. This is often the preferred method due to its typically high efficiency and clean reaction profile.[1]
Q2: I am observing a low yield in my thiourea synthesis from an aryl isothiocyanate and an amine. What are the potential causes and solutions?
A2: Low yields in this seemingly straightforward reaction can be frustrating. The primary culprits are often the stability of the isothiocyanate, steric hindrance, or the low nucleophilicity of the amine.[2] The following table outlines a systematic approach to troubleshooting low yields:
| Potential Cause | Recommended Solution | Expected Outcome |
| Degradation of isothiocyanate | Use freshly prepared or purified isothiocyanate. Store isothiocyanates in a cool, dark, and dry environment. Consider the in-situ generation of the isothiocyanate.[2] | Improved yield and a reduction in side products resulting from isothiocyanate decomposition.[2] |
| Steric hindrance | Increase the reaction temperature or prolong the reaction time. The use of microwave irradiation can also be effective in overcoming steric barriers. | Increased conversion to the desired thiourea product.[2] |
| Low amine nucleophilicity | Add a non-nucleophilic base, such as triethylamine, to activate the amine. For particularly electron-deficient amines, a stronger base may be necessary. | Enhanced reaction rate and a higher yield.[2] |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider the points above or add a slight excess of the more stable reactant. | Drive the reaction to completion. |
Q3: My reaction of an aniline with carbon disulfide is not proceeding as expected. What are the common pitfalls?
A3: The synthesis of N,N'-diaryl thioureas from anilines and carbon disulfide can be accompanied by the formation of difficult-to-remove byproducts. A common side product, particularly when using secondary amines, is the corresponding thiuram disulfide.[1] Additionally, this reaction generates hydrogen sulfide (H₂S), a toxic gas that requires proper handling.[1]
To mitigate these issues, consider the following:
-
Stoichiometry: Precise control over the stoichiometry of the reactants is crucial.
-
Reaction Conditions: The reaction often requires elevated temperatures to proceed to completion.
-
H₂S Scavenging: In some cases, the inclusion of a base can help to trap the H₂S generated.
Q4: I have isolated my N-arylthiourea, but it appears to be contaminated with the corresponding urea. How can this be prevented?
A4: The presence of the urea analogue as a byproduct is a clear indication of desulfurization. This can occur under various conditions, often promoted by oxidizing agents or even atmospheric oxygen under basic conditions.[3][4] Another potential cause is the presence of water, especially under acidic or basic conditions and at elevated temperatures, which can lead to the hydrolysis of the thiourea.[2]
Prevention Strategies:
-
Anhydrous Conditions: Ensure that all solvents and reagents are rigorously dried to prevent hydrolysis.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.
-
Temperature Control: Perform the reaction and workup at low temperatures to reduce the likelihood of hydrolysis and other side reactions.[2]
-
Avoid Strong Oxidizing Agents: Be mindful of all reagents and conditions that could promote desulfurization.
Q5: During the synthesis of an unsymmetrical N,N'-diarylthiourea via an in-situ generated isothiocyanate, I am getting a significant amount of the symmetrical diarylthiourea as a byproduct. How can I avoid this?
A5: This is a classic problem when the in-situ generated isothiocyanate reacts with the starting amine before the second, different amine is added.
Solution: Employ a two-step, one-pot method. Ensure the complete formation of the isothiocyanate from the first amine before the addition of the second amine.[2] This can be monitored by techniques such as TLC or IR spectroscopy (disappearance of the amine and appearance of the characteristic isothiocyanate stretch).
Part 2: Experimental Protocols & Methodologies
Here we provide detailed, step-by-step protocols for the two primary methods of N-arylthiourea synthesis.
Protocol 1: Synthesis of N-Arylthiourea from an Aryl Isothiocyanate and an Amine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl isothiocyanate (1.0 eq)
-
Primary or secondary amine (1.0-1.1 eq)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, Acetonitrile)
Procedure:
-
Dissolve the amine in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
-
To this solution, add the aryl isothiocyanate dropwise at room temperature. If the reaction is exothermic, consider cooling the flask in an ice bath.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. Gentle heating may be applied if the reaction is sluggish.
-
Upon completion (indicated by the disappearance of the limiting reactant on TLC), concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetone) or by column chromatography on silica gel.[2]
Protocol 2: Synthesis of Symmetrical N,N'-Diarylthiourea from an Aniline and Carbon Disulfide
This protocol should be performed in a well-ventilated fume hood due to the generation of H₂S.
Materials:
-
Aryl amine (2.0 eq)
-
Carbon disulfide (1.0 eq)
-
Solvent (e.g., Ethanol, N,N-Dimethylformamide)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the aryl amine in the solvent.
-
Carefully add the carbon disulfide to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Part 3: Visualizing Reaction Pathways and Troubleshooting
The following diagrams illustrate the key reaction pathways and a logical workflow for troubleshooting common issues in N-arylthiourea synthesis.
Caption: Primary synthetic routes to N-arylthioureas.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Novel desulphurization of 1,3-disubstituted thioureas by superoxide anion (O2˙–): one-step synthesis of 1,2,3-trisubstituted guanidines from 1,3-disubstituted thioureas - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Novel desulphurization of thiourea derivatives by alkaline autoxidation | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purification of Crude 4-Bromo-2-methylphenylthiourea by Recrystallization
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of crude 4-Bromo-2-methylphenylthiourea via recrystallization. It is structured in a question-and-answer format to directly address common challenges and provide field-proven insights into the experimental process.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the fundamental principles and initial considerations for the recrystallization of this compound.
Q1: What is the fundamental principle of recrystallization and why is it effective for this compound?
Recrystallization is a purification technique for solid organic compounds. Its effectiveness hinges on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures.[1] The core principle is to dissolve the impure solid in a minimum amount of a hot, near-boiling solvent to create a saturated solution.[2] As this solution cools slowly, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a highly purified form. The impurities, which are either present in smaller amounts or have different solubility characteristics, remain dissolved in the cold solvent (the "mother liquor").[3]
For this compound, this method is ideal because its rigid, planar structure, facilitated by the aromatic ring and thiourea moiety, promotes the formation of a well-ordered crystal lattice. This process effectively excludes smaller, less ordered, or differently shaped impurity molecules from the growing crystals.
Q2: What are the critical physical properties of this compound that I need to know for this procedure?
Understanding the compound's properties is essential for designing a successful recrystallization protocol.
| Property | Value | Source | Significance for Recrystallization |
| Molecular Formula | C₈H₉BrN₂S | [4] | Influences polarity and choice of solvent. |
| Molecular Weight | 245.14 g/mol | [4] | Used for calculating theoretical yield. |
| Melting Point (Purified) | 194-196 °C | [4] | A key indicator of purity. A sharp melting point within this range after recrystallization indicates success. A broad or depressed melting point suggests the presence of impurities. |
| Appearance | Typically an off-white to light-colored solid/powder. | N/A | A significant color change (e.g., from brown to white) is a visual cue of successful purification. |
Note: The isomer 2-Bromo-4-methylphenylthiourea (CAS 66644-79-9) has a reported melting point of 174-176°C.[5] It is critical to confirm the identity of your starting material.
Q3: How do I select the optimal solvent for recrystallizing this compound?
Solvent selection is the most critical step in recrystallization. The ideal solvent should exhibit the following characteristics:
-
High solubility for the target compound at high temperatures.
-
Low solubility for the target compound at low temperatures.
-
High or low solubility for impurities, so they either stay in the mother liquor or can be removed via hot filtration.
-
It should not react with the compound.
-
It should be volatile enough to be easily removed from the purified crystals.
A common and highly effective strategy is to perform small-scale solubility tests.[3]
Solvent Suitability Guide (Based on "Like Dissolves Like" Principle)
| Solvent | Polarity | Rationale for this compound | Suitability |
| Ethanol | Polar Protic | The thiourea group can form hydrogen bonds, and the aromatic ring provides some nonpolar character. Ethanol balances these properties well. | Excellent Candidate |
| Acetone | Polar Aprotic | Can dissolve a wide range of organic compounds. Often a good choice for thiourea derivatives.[6] | Good Candidate |
| Water | Highly Polar | The compound is largely organic and nonpolar; likely to have very low solubility even when hot.[7] | Poor (as a single solvent), Good (as an anti-solvent) |
| Hexane | Nonpolar | Unlikely to dissolve the polar thiourea group sufficiently, even when hot. | Poor (as a single solvent), Good (as an anti-solvent) |
| Ethanol/Water | Mixed | A powerful combination. The compound is dissolved in hot ethanol, and water is added as an "anti-solvent" to decrease solubility and induce crystallization.[8] | Excellent Candidate System |
Part 2: Experimental Protocol & Workflow
This section provides a generalized, step-by-step protocol. Researchers should optimize solvent choice and volumes based on their specific crude material.
Recrystallization Workflow Diagram
Caption: General workflow for the recrystallization of this compound.
Step-by-Step Methodology
-
Dissolution: Place the crude this compound in an Erlenmeyer flask (its sloped sides minimize solvent evaporation). Add a small amount of your chosen solvent (e.g., ethanol). Heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid just dissolves at the boiling point. Using the absolute minimum amount of hot solvent is crucial for maximizing yield.[3]
-
Hot Filtration (Optional): If you observe insoluble impurities (e.g., dust, particulates) in the hot solution, you must perform a hot filtration. This involves filtering the boiling solution through a pre-heated funnel with fluted filter paper into a pre-heated flask to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals; rapid cooling traps impurities.[9]
-
Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the recovery of the product from the solution.[10]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: While the crystals are still in the funnel under vacuum, wash them with a minimal amount of ice-cold recrystallization solvent. This removes any residual mother liquor containing dissolved impurities. Using warm or excessive solvent will redissolve some of your product, reducing the yield.[3]
-
Drying: Allow the crystals to dry completely, either by air drying on the filter paper or by placing them in a desiccator. The final product should be a crystalline solid.
Part 3: Troubleshooting Guide
This section addresses specific issues that may arise during the experiment.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common recrystallization problems.
Q&A for Specific Issues
Q4: No crystals are forming even after cooling in an ice bath. What should I do?
This is a common issue, typically caused by using too much solvent or the solution being too clean to nucleate spontaneously.[9]
-
Induce Nucleation: First, try scratching the inside of the flask just below the surface of the solution with a glass stirring rod. The microscopic scratches on the glass provide a surface for the first crystals to form.[2]
-
Seed Crystals: If you have a small amount of the crude or pure solid, add a tiny crystal to the solution. This "seed crystal" provides a template for further crystal growth.[9]
-
Reduce Solvent Volume: If the above methods fail, it is almost certain you have used too much solvent. Gently reheat the solution and boil off a portion of the solvent (e.g., 10-20% of the volume) to re-saturate it. Then, allow it to cool again.[9]
Q5: My product has separated as an oil, not crystals. How can I fix this?
"Oiling out" occurs when the solid melts in the hot solvent and comes out of the solution at a temperature above its melting point, or if the solution is too highly concentrated.
-
The Fix: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to lower the saturation point. Now, allow the solution to cool very slowly. You can insulate the flask with glass wool or paper towels to slow the rate of cooling. Seeding the solution as it cools can also encourage crystal formation over oiling.[7]
Q6: My final yield is very low. What are the most likely causes?
A low yield is often a result of suboptimal technique rather than a failed reaction.[9]
-
Excessive Solvent: The most common cause is using too much solvent to dissolve the crude solid. Significant amounts of your product will remain in the mother liquor.
-
Improper Washing: Washing the collected crystals with solvent that is not ice-cold, or using too much washing solvent, will dissolve a portion of your purified product.[3]
-
Premature Crystallization: If you performed a hot filtration and failed to keep the apparatus sufficiently hot, the product may have crystallized in the filter paper or funnel, leading to material loss.
Q7: The crystals formed instantly as a fine powder when I removed the flask from the heat. Is this a problem?
Yes, this is known as "crashing out." While you have recovered the solid, this rapid precipitation is non-selective and will trap impurities within the solid particles, defeating the purpose of recrystallization.[9]
-
The Fix: Place the flask back on the heat source, add a small amount (5-10%) more solvent until the solid redissolves completely. Then, ensure the subsequent cooling is slow and undisturbed to allow for the formation of well-ordered, pure crystals.[1]
Q8: How do I definitively confirm the purity of my recrystallized this compound?
Visual inspection is a good start, but quantitative analysis is required for scientific rigor.
-
Melting Point Analysis: This is the most straightforward method. A pure compound will have a sharp melting point range (typically < 2 °C) that matches the literature value (194-196 °C).[2][4] An impure sample will melt over a wider range and at a lower temperature.
-
Chromatography (TLC/HPLC): Thin-Layer Chromatography can give a quick qualitative assessment. A single spot for the recrystallized material that is different from any spots corresponding to impurities in the crude material indicates successful purification. High-Performance Liquid Chromatography (HPLC) can provide quantitative purity data.
-
Spectroscopy (NMR): For the highest level of confirmation, ¹H NMR spectroscopy can be used to confirm the structure and identify any remaining impurities.
References
-
University of California, Los Angeles. Recrystallization. Accessed January 17, 2026. [Link]
-
Mody Chemi Pharma Ltd. Organics Bromo Compounds. Accessed January 17, 2026. [Link]
-
ResearchGate. Synthesis and Characterization of Some Metal Complexes of [1-(4- Bromo-2-Methyl-Phenyl)-3-(4-Methoxybenzoyl)-Thiourea. Accessed January 17, 2026. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Accessed January 17, 2026. [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting (Recrystallization). Accessed January 17, 2026. [Link]
-
Mohawk College. recrystallization, filtration and melting point. Accessed January 17, 2026. [https://www.mohawkcollege.ca/sites/default/files/Assets/Ce/collateral/11-Recrystallization-Filtration-Melting Point.pdf]([Link] Point.pdf)
-
Professor Dave Explains. Recrystallization. YouTube, January 10, 2020. [Link]
-
Chemistry LibreTexts. 2.1: RECRYSTALLIZATION. Accessed January 17, 2026. [Link]
-
Sci Vis Lab. Organic Chemistry Lab Demo: Recrystallization. YouTube, November 28, 2007. [Link]
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- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. CAS 109317-23-9 | 7767-9-03 | MDL MFCD00041178 | 1-(4-Bromo-2-methylphenyl)-2-thiourea | SynQuest Laboratories [synquestlabs.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Tips & Tricks [chem.rochester.edu]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
Technical Support Center: HPLC Purification of Substituted Thioureas
Welcome to the technical support center for the HPLC purification of substituted thioureas. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common challenges encountered during the purification of this versatile class of compounds. Here, we move beyond simple protocols to explain the "why" behind the methods, ensuring you can confidently troubleshoot and optimize your separations.
Introduction: The Nuances of Purifying Substituted Thioureas
Substituted thioureas are a cornerstone in medicinal chemistry and materials science, celebrated for their diverse biological activities.[1] However, their purification by High-Performance Liquid Chromatography (HPLC) is not always straightforward. Issues such as poor peak shape, inadequate retention, and on-column degradation are common hurdles. This guide provides a structured approach to method selection, troubleshooting, and optimization, grounded in the physicochemical properties of thiourea derivatives.
Part 1: Frequently Asked Questions (FAQs) - Your First Line of Support
This section addresses the most common initial questions regarding the setup of HPLC methods for substituted thiourea purification.
Q1: What is the best starting point for HPLC method development for a novel substituted thiourea?
A1: For most non-polar to moderately polar substituted thioureas, Reversed-Phase HPLC (RP-HPLC) is the recommended starting point.[1] A typical initial setup would involve:
-
Column: A C18 column is a robust initial choice.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.[2] To improve peak shape, it is advisable to add a small amount of acid, such as 0.1% formic acid or phosphoric acid.[2][3][4]
-
Detection: UV detection is suitable for most thiourea derivatives, with wavelengths typically in the range of 230-260 nm.[2][5][6]
Q2: My substituted thiourea is highly polar and shows no retention on a C18 column. What should I do?
A2: For highly polar thioureas, you have a few options:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is specifically designed for polar compounds that are poorly retained in reversed-phase systems.[1]
-
Polar-Embedded or Polar-Endcapped C18 Columns: These columns are designed to retain polar analytes better than traditional C18 columns and can be operated with highly aqueous mobile phases.[7]
-
Normal-Phase Chromatography: Using a silica, diol, or cyano column with a non-polar mobile phase is another effective strategy.[7] A Primesep S normal-phase column with a mobile phase of acetonitrile and water has been shown to be effective for retaining and separating thiourea.[8]
Q3: I am working with a chiral substituted thiourea. How do I separate the enantiomers?
A3: Chiral HPLC is necessary for the resolution of enantiomers.[1] This typically involves a chiral stationary phase (CSP). A common approach is to first develop an analytical method to confirm the separation of the enantiomers and then scale up to a preparative method for purification.[1]
Q4: Are there any concerns about the stability of substituted thioureas during HPLC purification?
A4: Yes, thiourea derivatives can be susceptible to degradation, especially in solution.[9] Factors that can influence stability include:
-
pH: Both highly acidic and alkaline conditions can accelerate degradation.[9]
-
Oxidation: Exposure to air can lead to oxidation.[9]
-
Temperature: Elevated temperatures can cause thermal decomposition.[9] It is advisable to prepare solutions fresh and consider storing them at reduced temperatures if they will not be used immediately.[9]
Part 2: Troubleshooting Guide - Resolving Common Purification Issues
This section provides a systematic approach to diagnosing and solving specific problems you may encounter during your experiments.
Issue 1: Peak Tailing
Peak tailing is a frequent issue when purifying substituted thioureas, leading to poor resolution and inaccurate quantification.
Diagram: Troubleshooting Peak Tailing
Caption: A logical workflow for diagnosing and resolving peak tailing in HPLC.
Detailed Troubleshooting Steps:
-
Cause: Secondary interactions between basic thiourea moieties and acidic residual silanol groups on the silica-based stationary phase are a primary cause of peak tailing.[2][10][11][12]
-
Solution 1: Mobile Phase pH Adjustment: Ensure the mobile phase pH is at least 2 units away from the pKa of your compound.[13][14] For basic compounds, operating at a lower pH can protonate the silanol groups, minimizing these secondary interactions.[10]
-
Solution 2: Use of Mobile Phase Additives: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can effectively mask the active silanol sites.[2]
-
Solution 3: Employ a Highly Deactivated Column: Modern, high-purity silica columns with end-capping significantly reduce the number of free silanol groups, thereby minimizing peak tailing.[10][12][13]
-
-
Cause: Column overload.
-
Solution: Reduce the concentration of the injected sample or decrease the injection volume.[13]
-
-
Cause: Column degradation.
Issue 2: Poor Resolution
Inadequate separation between the target compound and impurities is a critical challenge in purification.
Diagram: Optimizing Resolution
Caption: Strategies for improving the resolution of co-eluting peaks.
Detailed Troubleshooting Steps:
-
Cause: Insufficient selectivity between the analyte and impurities.
-
Solution 1: Optimize Mobile Phase Composition:
-
Gradient Slope: A shallower gradient can improve the separation of closely eluting peaks.
-
Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter selectivity due to different solvent properties.[2]
-
pH Adjustment: If your target compound and impurities have different pKa values, adjusting the mobile phase pH can significantly impact their retention times and improve separation.[2]
-
-
Solution 2: Change the Stationary Phase:
-
Different Selectivity: If a C18 column does not provide adequate resolution, consider a column with a different stationary phase, such as a phenyl or cyano phase, which can offer different retention mechanisms.[2] For sulfur-containing compounds, a biphenyl column can offer enhanced retention and selectivity through π-π interactions.[16]
-
Increased Efficiency: Using a longer column or a column packed with smaller particles will increase the column efficiency and can lead to better resolution.[2]
-
-
-
Cause: High flow rate.
-
Solution: Lowering the flow rate can sometimes improve resolution, although this will increase the run time.[2]
-
Part 3: Experimental Protocols and Data
This section provides standardized protocols and comparative data to guide your experimental design.
Protocol 1: General Reversed-Phase HPLC (RP-HPLC) for Substituted Thioureas
This protocol is a good starting point for the purification of non-polar to moderately polar substituted thioureas.[1]
-
Sample Preparation: a. Dissolve the crude thiourea derivative in a minimal amount of a suitable solvent (e.g., methanol, acetonitrile, or the initial mobile phase).[1]
-
HPLC System and Column: a. HPLC system equipped with a UV detector. b. C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase and Gradient: a. Mobile Phase A: Water with 0.1% Formic Acid. b. Mobile Phase B: Acetonitrile with 0.1% Formic Acid. c. Gradient: Start with a low percentage of Mobile Phase B (e.g., 5-10%) and increase linearly to a high percentage (e.g., 95-100%) over 20-30 minutes.
-
Run Parameters: a. Flow Rate: 1.0 mL/min. b. Detection Wavelength: 240 nm (adjust based on the UV absorbance maximum of your compound).[1] c. Injection Volume: 10-20 µL for analytical scale.
-
Fraction Collection and Analysis: a. Collect fractions corresponding to the target peak. b. Analyze the purity of the collected fractions by re-injecting a small aliquot.
Data Summary: HPLC Conditions for Various Thiourea Derivatives
The following table summarizes published HPLC conditions for the analysis of different thiourea compounds, providing a valuable reference for method development.
| Compound | HPLC Mode | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Reference |
| Thiourea | Normal-Phase | Primesep S (4.6x150 mm, 5µm) | 90% ACN / 10% H₂O | 1.0 | 200 | [8] |
| (2-Methylphenyl)thiourea | RP-HPLC | Newcrom R1 | ACN / H₂O / H₃PO₄ | Not Specified | Not Specified | [1] |
| Phenylthiourea | RP-HPLC | C18 | 20% ACN / 80% 0.02M Phosphate Buffer (pH 5.0) | 0.5 | 240 | [1] |
| N,N'-Diethylthiourea | RP-HPLC | C18 | 20% ACN / 80% 0.02M Phosphate Buffer (pH 5.0) | 0.5 | 240 | [1] |
| Racemic 1,3-bis(1-phenylethyl)thiourea | Chiral HPLC | Chiralpak IE | 10% IPA in Hexane | 1.0 | Not Specified | [1] |
| Thiourea, Thiouracil, Methylthiouracil, Propylthiouracil | Mixed-Mode | Primesep P (4.6x250 mm, 5µm) | ACN / H₂O / 0.1% H₃PO₄ | 1.0 | 200, 275 | [17] |
Conclusion
The successful HPLC purification of substituted thioureas hinges on a systematic approach to method development and troubleshooting. By understanding the interplay between the analyte's properties, the stationary phase, and the mobile phase, researchers can overcome common challenges like peak tailing and poor resolution. This guide provides the foundational knowledge and practical strategies to achieve high-purity compounds essential for downstream applications in drug discovery and materials science.
References
- Application Note: HPLC Purification of Thiourea Deriv
- HPLC Method for Separation of Urea and Thiourea on Primesep S Column. SIELC Technologies.
- The Determination of Thiourea and Ethylenethiourea in Liquids by HPLC with UV Detection. ALS Environmental.
- HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P. SIELC Technologies.
- HPLC Method for Analysis of Thiourea on Primesep P Column. SIELC Technologies.
- Determination of low thiourea concentrations in industrial process water and natural samples using reversed-phase high-performance liquid chrom
- Chromatograms of the hydrogen peroxide-thiourea dioxide reaction...
- Technical Support Center: Optimizing HPLC Separation of N-acetyl-N'-phenylthiourea. Benchchem.
- Method for simultaneously detecting thiourea and dulcin in flavor and fragrance by using high performance liquid chromatography.
- hplc of thiourea.
- How can I prevent peak tailing in HPLC?
- Determination of low thiourea concentrations in industrial process water and natural samples using reversed-phase high-performance liquid chromatography.
- Separation of 1,3-(Di-tert-butyl)thiourea on Newcrom R1 HPLC column. SIELC Technologies.
- Peak Tailing in HPLC. Element Lab Solutions.
- Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns.
- What Causes Peak Tailing in HPLC? Chrom Tech, Inc.
- Mobile Phase Selection in Method Development: How to Optimize.
- Separation of Thiourea, (3-amino-4-methylphenyl)- on Newcrom R1 HPLC column. SIELC Technologies.
- Strategies to minimize degradation of thiourea compounds during storage. Benchchem.
- How to Reduce Peak Tailing in HPLC? Phenomenex.
- Optimization Strategies in RP-HPLC.
- HPLC Peak Tailing. Axion Labs.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Separation of 1,3-(Di-tert-butyl)thiourea on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Separation of Thiourea, (3-amino-4-methylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Determination of low thiourea concentrations in industrial process water and natural samples using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hplc of thiourea - Chromatography Forum [chromforum.org]
- 8. HPLC Method for Separation of Urea and Thiourea on Primesep S Column | SIELC Technologies [sielc.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. chromtech.com [chromtech.com]
- 12. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 13. researchgate.net [researchgate.net]
- 14. welch-us.com [welch-us.com]
- 15. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P | SIELC Technologies [sielc.com]
Increasing the yield of the reaction between 4-bromo-2-methylaniline and thiocyanate
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-amino-5-bromo-3-methylbenzothiazole from 4-bromo-2-methylaniline and a thiocyanate source. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction yield and purity. As Senior Application Scientists, we understand the nuances of heterocyclic synthesis and have compiled this guide based on established chemical principles and field-proven insights.
I. Reaction Overview & Mechanism
The synthesis of 2-aminobenzothiazoles from substituted anilines and a thiocyanate source is a well-established transformation in organic chemistry.[1][2] The classical approach involves the reaction of an aniline with a thiocyanate salt in the presence of an oxidizing agent, typically bromine, in an acidic medium like acetic acid.[3][4][5][6]
The generally accepted mechanism proceeds through several key steps:
-
Formation of Thiocyanogen: In the presence of an acid, the thiocyanate salt (e.g., KSCN, NH4SCN) can be protonated. The oxidizing agent (e.g., bromine) then reacts to form thiocyanogen, (SCN)2, a key electrophilic species.
-
Electrophilic Attack: The electron-rich aromatic ring of 4-bromo-2-methylaniline attacks the electrophilic thiocyanogen. Due to the directing effects of the amino and methyl groups, this attack occurs at the position ortho to the amino group.
-
Intermediate Formation: This electrophilic substitution leads to the formation of a thiocyanato-aniline intermediate.
-
Intramolecular Cyclization: The lone pair of electrons on the amino group then attacks the carbon atom of the thiocyanate group in an intramolecular fashion.
-
Tautomerization & Aromatization: A final tautomerization step leads to the stable, aromatic 2-amino-5-bromo-3-methylbenzothiazole product.
Visualizing the Reaction Pathway
Caption: Fig. 1: Proposed Reaction Mechanism
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides actionable solutions.
Issue 1: Low or No Product Yield
Q: My reaction is sluggish, and I'm observing a low yield of the desired 2-amino-5-bromo-3-methylbenzothiazole. What are the likely causes and how can I improve the conversion?
A: Low yields are a frequent challenge and can stem from several factors related to reactant activity and reaction conditions.
Possible Causes & Solutions:
-
Reduced Nucleophilicity of the Aniline: The presence of a bromine atom on the aniline ring, an electron-withdrawing group, decreases the nucleophilicity of the aromatic ring and the amino group.[7] This can slow down the initial electrophilic attack.
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the reduced reactivity. Monitor for potential side product formation at higher temperatures.
-
Catalyst Choice: While bromine is a classic oxidizing agent, other catalysts or promoters can be explored. Some literature suggests that copper-catalyzed methods can be effective for C-S bond formation in benzothiazole synthesis.[8]
-
-
Inefficient Formation of the Electrophile: The generation of the active electrophilic thiocyanating agent is crucial.
-
Ensure Anhydrous Conditions: Water can interfere with the formation and stability of thiocyanogen. Use anhydrous solvents and dry glassware.
-
Alternative Thiocyanating Agents: Consider using pre-formed thiocyanating agents like N-thiocyanatosuccinimide (NTS), which can be generated in situ from N-bromosuccinimide (NBS) and a thiocyanate salt.[9] This can sometimes offer a more controlled and efficient reaction.[9]
-
-
Suboptimal Reactant Stoichiometry: The ratio of aniline, thiocyanate, and oxidizing agent is critical.
-
Optimize Ratios: Systematically vary the molar ratios of your reactants. An excess of the thiocyanate salt and oxidizing agent is often used to drive the reaction to completion.
-
-
Solvent Effects: The choice of solvent can significantly impact reaction rates and solubility.
-
Solvent Screening: While acetic acid is common, other solvents like chlorobenzene have been used.[10] Consider screening a range of polar aprotic and protic solvents to find the optimal medium for your specific substrate.
-
Issue 2: Formation of Significant Side Products
Q: I'm obtaining my desired product, but it's contaminated with several impurities. What are the common side reactions, and how can I minimize them?
A: Side product formation is often a consequence of the reactive intermediates and harsh reaction conditions.
Common Side Reactions & Mitigation Strategies:
-
Polymerization of the Aniline: Anilines, especially under oxidative conditions, can polymerize to form polyaniline-like materials, which present as dark, insoluble tars.[11][12]
-
Controlled Addition of Oxidant: Add the oxidizing agent (e.g., bromine) slowly and at a controlled temperature to avoid localized high concentrations that can promote polymerization.
-
Lower Reaction Temperature: If polymerization is significant, try running the reaction at a lower temperature, even if it requires a longer reaction time.
-
-
Over-bromination of the Aromatic Ring: The use of bromine as an oxidizing agent can lead to the formation of poly-brominated side products on the aniline or the benzothiazole ring.
-
Formation of Isomeric Products: While the directing groups on 4-bromo-2-methylaniline strongly favor thiocyanation at the C6 position (ortho to the amino group), minor amounts of other isomers could potentially form.
-
Purification: Careful purification by column chromatography or recrystallization is essential to isolate the desired isomer.
-
Data Summary: Optimizing Reaction Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Start at room temperature and gradually increase to 50-100°C. | Balances reaction rate with minimizing side reactions like polymerization. |
| Solvent | Acetic acid, Chlorobenzene[10] | Acetic acid provides an acidic medium; other solvents may improve solubility. |
| Thiocyanate Source | KSCN, NH4SCN[3] | Readily available and effective sources of the thiocyanate anion. |
| Oxidizing Agent | Bromine, NBS/KSCN[9], Ammonium Persulfate[11][12] | Bromine is classical but can cause side reactions. Alternatives may offer milder conditions. |
| Atmosphere | Inert atmosphere (Nitrogen or Argon) is good practice. | Minimizes oxidative side reactions and degradation of starting materials. |
III. Experimental Protocols
Protocol 1: Classical Bromine-Mediated Synthesis
This protocol is adapted from established methods for the synthesis of 2-aminobenzothiazoles.[3][4]
Materials:
-
4-bromo-2-methylaniline
-
Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH4SCN)
-
Bromine
-
Glacial acetic acid
-
Appropriate work-up and purification reagents (e.g., sodium bisulfite solution, sodium bicarbonate solution, ethyl acetate, hexanes)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-bromo-2-methylaniline (1.0 eq) and the thiocyanate salt (1.1-1.5 eq) in glacial acetic acid.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine (1.0-1.2 eq) in glacial acetic acid dropwise to the stirred mixture, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into ice water.
-
Quench any remaining bromine by adding a saturated solution of sodium bisulfite until the orange color disappears.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 2-amino-5-bromo-3-methylbenzothiazole.
Visualizing the Experimental Workflow
Caption: Fig. 2: Experimental Workflow
IV. Frequently Asked Questions (FAQs)
Q1: Can I use a different halogen, like iodine, as the oxidizing agent?
A1: While bromine is the most commonly used halogen for this transformation, other oxidizing systems can be employed. Iodine is generally a less powerful oxidizing agent than bromine, which might lead to lower yields or require harsher reaction conditions. However, exploring alternative oxidants like ammonium persulfate or electrochemical methods could be beneficial, especially for minimizing halogenated side products.[11][12][13]
Q2: My starting aniline is poorly soluble in acetic acid. What can I do?
A2: Poor solubility can hinder the reaction. You could try co-solvents to improve solubility. Alternatively, methods using other solvents like chlorobenzene have been reported.[10] Another approach is mechanochemical synthesis, which involves ball milling the neat reactants and can be effective for poorly soluble starting materials.[11][12][14]
Q3: How do I know when the reaction is complete?
A3: The most reliable way to monitor the reaction is by Thin Layer Chromatography (TLC). Spot the reaction mixture alongside your starting material (4-bromo-2-methylaniline). The reaction is complete when the starting material spot has been consumed and a new spot corresponding to the product is prominent.
Q4: Are there any "greener" alternatives to the classical synthesis?
A4: Yes, several approaches aim to make this synthesis more environmentally friendly. Electrochemical synthesis avoids the use of bromine.[13] Mechanochemical methods can drastically reduce or eliminate the need for solvents.[11][12] Additionally, using water as a solvent with a suitable catalyst is an area of active research in green chemistry.[15]
V. References
-
Batey, R. A., et al. (2003). Copper- and palladium-catalyzed intramolecular C-S bond formation. This source is mentioned in a review and provides context for alternative catalytic methods.
-
BenchChem. (2025). Overcoming poor nucleophilicity of substituted anilines in thiourea synthesis. BenchChem.
-
Gorepatil, P. B., Mane, Y. D., & Ingle, V. S. (2013). A simple, green, and efficient method enables the synthesis of benzoxazoles and benzothiazoles. Synlett, 24, 2241-2244.
-
Patel, A. B., & Agravat, S. N. (2006). Synthesis of various 4(5 or 6)-substituted-2-aminobenzothiazoles. This source is cited in a review, highlighting the use of ammonium thiocyanate and bromine.
-
BenchChem. (2025). Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines. BenchChem.
-
Ahdenov, R., et al. (2022). Eelectrosynthesis of benzothiazole derivatives via C–H thiolation. This article describes a bromine-free electrochemical method for synthesizing 2-aminobenzothiazoles.
-
Trapani, G., et al. (1992). Synthesis of substituted 2-ethoxycarbonyl-imidazo benzothiazole derivatives. This reference, found in a review, details the reaction of substituted anilines with potassium thiocyanate in the presence of bromine.
-
de Oliveira, K. T., et al. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Omega.
-
Shaikh, A. A., et al. (2021). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry.
-
Dadmal, T. F., et al. (2018). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review. This review provides a broad overview of synthesis methods.
-
Allen, C. F. H., & VanAllan, J. (1942). 2-AMINO-6-METHYLBENZOTHIAZOLE. Organic Syntheses, 22, 16.
-
Maddila, S., et al. (2021). An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. Molecules, 26(15), 4485.
-
Zemtsova, M. N., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 26(19), 5986.
-
Laborde, M. A., et al. (2009). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Journal of Combinatorial Chemistry, 11(1), 26-29.
-
de Oliveira, K. T., et al. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Omega. (Note: This is the same as reference 8, presented in a different format by the search results).
Sources
- 1. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03862A [pubs.rsc.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Benzothiazole synthesis [organic-chemistry.org]
Technical Support Center: Troubleshooting Low Yields in Phenylthiourea Synthesis
Welcome to the Technical Support Center for phenylthiourea synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving optimal yields in their synthesis protocols. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
My phenylthiourea synthesis from aniline and ammonium thiocyanate is giving a very low yield. What are the likely causes?
Low yields in this synthesis are often attributable to several key factors:
-
Suboptimal pH: The reaction between aniline and ammonium thiocyanate requires an acidic medium to proceed efficiently. In the absence of acid, the aniline is not sufficiently activated for the reaction to occur at a reasonable rate.
-
Presence of Water: Moisture can interfere with the reaction, leading to the formation of byproducts and reducing the overall yield.[1]
-
Poor Quality of Aniline: Aniline is susceptible to oxidation, which can result in a dark-colored, impure starting material.[2][3] Oxidized aniline will not participate in the desired reaction, leading to a significant decrease in yield.
-
Inadequate Reaction Time or Temperature: Like many organic reactions, this synthesis requires sufficient time and temperature to reach completion. Incomplete reactions are a common source of low yields.
My reaction mixture turned dark brown or black. What does this indicate?
A dark coloration of the reaction mixture is a strong indicator of aniline oxidation.[3][4] Aniline, especially when impure or exposed to air for extended periods, can oxidize to form highly colored polymeric byproducts.[2] These byproducts not only reduce the amount of aniline available for the desired reaction but can also complicate the purification of the final product.
I'm having trouble purifying my phenylthiourea. It keeps "oiling out" during recrystallization. What should I do?
"Oiling out," where the product separates as a liquid rather than a solid during recrystallization, is a common issue. This typically occurs when the solute is highly impure, or when the boiling point of the solvent is higher than the melting point of the solute.[5] To address this:
-
Adjust the Solvent System: If you are using a single solvent, try a mixed-solvent system. For phenylthiourea, ethanol-water is a common and effective choice. The goal is to find a system where the compound is soluble in the hot solvent but sparingly soluble at cold temperatures.
-
Ensure Slow Cooling: Rapid cooling can promote oiling out. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Scratch the Flask: Induce crystallization by scratching the inside of the flask at the surface of the solution with a glass rod. This creates nucleation sites for crystal growth.
-
Use a Seed Crystal: If you have a small amount of pure phenylthiourea, adding a tiny crystal to the cooled solution can initiate crystallization.
Troubleshooting Guides
Issue 1: Low Yield and Discolored Product
Question: My synthesis of phenylthiourea from aniline and ammonium thiocyanate resulted in a low yield of a brownish, impure solid. What went wrong and how can I fix it?
Answer: This is a classic problem that points towards issues with the starting aniline. Aniline is notoriously prone to air oxidation, leading to the formation of colored impurities that can inhibit the reaction and contaminate the product.
Causality Workflow:
Caption: Workflow for troubleshooting low yield and discolored product.
Detailed Troubleshooting Protocol:
-
Assess Aniline Quality: Visually inspect your aniline. If it is any darker than a pale yellow, it likely contains oxidation products and should be purified.[2]
-
Aniline Purification Protocol (Vacuum Distillation):
-
Safety First: Aniline is toxic and readily absorbed through the skin.[6][7] Work in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
Drying: Before distillation, dry the aniline over potassium hydroxide (KOH) pellets for several hours to remove water.[6][7]
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.
-
Distillation: Heat the aniline gently under reduced pressure. Collect the fraction that distills at the correct boiling point for your vacuum level. Pure aniline is a colorless to pale yellow liquid.[2]
-
Storage: Store the purified aniline under an inert atmosphere (nitrogen or argon) in a tightly sealed, amber glass bottle to prevent re-oxidation.
-
-
Perform the Synthesis with Purified Aniline: Once you have pure aniline, proceed with your synthesis protocol. You should observe a significant improvement in both the yield and the color of your crude product.
Issue 2: The Reaction Fails to Initiate or Proceeds Very Slowly
Question: I've mixed my aniline, ammonium thiocyanate, and hydrochloric acid, but the reaction doesn't seem to be starting, or the yield is minimal even after a long reaction time. What could be the issue?
Answer: This problem often stems from incorrect stoichiometry, insufficient heating, or the presence of moisture, which can hydrolyze key intermediates.
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting a slow or non-starting reaction.
Detailed Troubleshooting Steps:
-
Verify Reagent Quality and Anhydrous Conditions:
-
Ensure your aniline is pure (see Issue 1).
-
Use dry solvents. For instance, if using acetone, ensure it has been properly dried.[8]
-
Ammonium thiocyanate should be a dry, free-flowing solid.
-
-
Optimize Reaction Conditions:
-
Temperature: The synthesis of phenylthiourea from aniline and ammonium thiocyanate typically requires heating. A common protocol involves refluxing the reaction mixture.[9] Ensure your heating apparatus is functioning correctly and the reaction is maintained at the appropriate temperature.
-
Reaction Time: Some protocols specify reaction times of several hours.[9] Ensure you are allowing sufficient time for the reaction to go to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.
-
-
Check Acid Concentration: The presence of a strong acid like HCl is crucial for protonating the aniline, making it more susceptible to nucleophilic attack. Ensure you have added the correct amount and concentration of hydrochloric acid as specified in your protocol.
Issue 3: Low Yield After Recrystallization
Question: I obtained a good amount of crude product, but after recrystallization, my final yield is very low. Where did my product go?
Answer: Significant product loss during recrystallization is usually due to using an excessive amount of solvent or choosing a suboptimal solvent system.
Quantitative Data Summary: Phenylthiourea Recrystallization
| Solvent System | Solubility of Phenylthiourea (g/100mL) at 20°C | Solubility of Phenylthiourea (g/100mL) at boiling | Typical Recovery | Notes |
| Water | Low | Moderate | Moderate | Can be used, but solubility at boiling is not very high. |
| Ethanol | Moderate | High | Good | A common and effective solvent for recrystallization. |
| Ethanol/Water | Low (in cold mixture) | High (in hot mixture) | Very Good | An excellent mixed-solvent system for high recovery.[5] |
| Acetone | High | Very High | Poor | Generally not a good choice for recrystallization due to high solubility at room temperature. |
Protocol for Optimizing Recrystallization:
-
Use a Minimal Amount of Hot Solvent: The key to a successful recrystallization is to dissolve the crude product in the minimum amount of boiling solvent. Adding too much solvent will keep a significant portion of your product dissolved even after cooling, leading to low recovery.
-
Step-by-Step Optimized Recrystallization:
-
Place your crude phenylthiourea in an Erlenmeyer flask.
-
Add a small amount of your chosen solvent (e.g., ethanol) and bring the mixture to a boil.
-
Continue adding small portions of the hot solvent until all the solid has just dissolved.
-
If using a mixed-solvent system like ethanol-water, dissolve the crude product in a minimal amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly cloudy. Then, add a few more drops of hot ethanol to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature.
-
Cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of ice-cold solvent.
-
-
Recover a Second Crop: If you suspect significant product loss to the filtrate (the "mother liquor"), you can concentrate the filtrate by boiling off some of the solvent and then cooling it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
References
-
LookChem. Purification of Aniline. Chempedia. Retrieved from [Link]
-
Allen. Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]
-
Reddit. (2014, May 26). Purify and dry aniline? r/chemistry. Retrieved from [Link]
-
Texium. (2020, June 3). Vacuum Distillation of Aniline. Retrieved from [Link]
-
ResearchGate. (2014, August 10). How to obtain pure aniline from a mixture of phenol and aniline? Retrieved from [Link]
-
CHEMISTRY & BIOLOGY INTERFACE. (2020, April 30). Synthesis of Isothiocyanates: A Review. Retrieved from [Link]
-
Open Access Journals. The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. Retrieved from [Link]
-
Wikipedia. Ammonium thiocyanate. Retrieved from [Link]
-
ACS Publications. Effect of Hydrolysis Time on the Determination of Amino Acids in Samples of Soybean Products with Ion-Exchange Chromatography or Precolumn Derivatization with Phenyl Isothiocyanate. Retrieved from [Link]
-
SciSpace. On the Mechanism of the Phenyl Isothiocyanate Degradation of Peptides. Retrieved from [Link]
-
PubMed. Amino acid analysis utilizing phenylisothiocyanate derivatives. Retrieved from [Link]
-
Wikipedia. Aniline. Retrieved from [Link]
-
Asian Publication Corporation. Oxidation of Aniline using Different Reaction Pathways. Retrieved from [Link]
-
Organic Chemistry Portal. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Retrieved from [Link]
-
RSC Publishing. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. Retrieved from [Link]
-
Organic Syntheses. Phenyl isothiocyanate. Retrieved from [Link]
-
Reddit. (2024, November 21). How to do this reaction? r/OrganicChemistry. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Oxidation of aniline using different reaction pathways. Retrieved from [Link]
-
Quora. (2019, June 22). What happens when NH4CNS is excessively heated? Retrieved from [Link]
-
Solubility of Things. Ammonium thiocyanate. Retrieved from [Link]
-
Beilstein Journals. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Retrieved from [Link]
-
IJCRT.org. REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. Retrieved from [Link]
-
ResearchGate. Synthesis of 1-Phenylthiourea: An Undergraduate Organic Chemistry Experiment Illustrating Carbonyl Transformations | Request PDF. Retrieved from [Link]
-
Reddit. (2024, April 16). Problem with my thiourea synthesis. r/Chempros. Retrieved from [Link]
-
ResearchGate. Reaction of aniline with CS 2 in aqueous base solutions a. Retrieved from [Link]
-
Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. (2025, August 8). Retrieved from [Link]
-
Science made alive. Experiments for 'ammonium thiocyanate'. Retrieved from [Link]
-
ResearchGate. Effects of solvent on the reaction time and yield a. Retrieved from [Link]
-
Phenyl Isothiocyanate. Retrieved from [Link]
-
Organic Syntheses. α-PHENYLTHIOUREA. Retrieved from [Link]
-
ResearchGate. Influence of the solvent on reaction yield. Retrieved from [Link]
-
Recrystallization method. Retrieved from [Link]
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
-
Recrystallization. Retrieved from [Link]
-
IRIS-AperTO. (2022, February 26). Solvent-free synthesis of luminescent copper(I) coordination polymers with thiourea derivatives. Retrieved from [Link]
-
ResearchGate. (2025, October 31). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. Retrieved from [Link]
-
ResearchGate. An experimental and computational study of antioxidant activity of N‐phenylthiourea and N‐phenylselenourea analogues. Retrieved from [Link]
-
PubChem. Phenylthiourea. National Institutes of Health. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. texiumchem.com [texiumchem.com]
- 3. Aniline - Wikipedia [en.wikipedia.org]
- 4. asianpubs.org [asianpubs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 7. reddit.com [reddit.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. ijcrt.org [ijcrt.org]
Stability issues of 4-Bromo-2-methylphenylthiourea in different solvents
An in-depth guide to the stability of 4-Bromo-2-methylphenylthiourea in various solvents, designed for researchers, scientists, and drug development professionals.
Technical Support Center: this compound
A Foreword from Your Senior Application Scientist:
Welcome to the dedicated technical guide for this compound. In our work, the integrity of our reagents is paramount. An unexpected degradation can compromise weeks of research, leading to inconsistent results and misinterpreted data. This guide is structured from field-level experience to move beyond simple protocols. Here, we will delve into the why—the chemical principles governing the stability of this compound. Our goal is to empower you to not only troubleshoot issues as they arise but to proactively design more robust experimental conditions from the outset.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The thiourea functional group is the most reactive part of the molecule and is susceptible to three main degradation pathways:
-
Oxidation: The sulfur atom can be easily oxidized, especially in the presence of air, trace metals, or oxidizing agents, potentially forming disulfide-linked dimers or converting the thiourea into its urea analog.[1][2]
-
Hydrolysis: The carbon-sulfur double bond (C=S) is susceptible to cleavage by water, a reaction that can be accelerated by acidic or basic conditions.[3][4] This can lead to the formation of 4-bromo-2-methylaniline and other byproducts.
-
Photodegradation: Like many aromatic compounds containing heteroatoms, this compound may be sensitive to light, particularly UV radiation, which can provide the energy to initiate degradation reactions.[3][5]
Q2: What are the common visual or physical signs of degradation?
A2: Degradation is not always immediately obvious, but you should be vigilant for the following signs:
-
Color Change: The pure compound is a white or off-white solid.[6] A progression to a yellow or brownish tint is a strong indicator of oxidation or photodegradation.[3]
-
Odor: The emission of a faint ammonia or sulfur-like odor can suggest hydrolysis or thermal decomposition.[3]
-
Clumping/Stickiness: Thiourea derivatives can be hygroscopic. Absorption of moisture from the atmosphere will not only change the physical appearance but also create an environment ripe for hydrolysis.[3]
-
Insolubility: If you observe precipitate forming in a solution that was previously clear, it may be due to the formation of less soluble degradation products.[3]
Q3: How should I properly store the solid (neat) compound?
A3: To ensure maximal shelf-life, proper storage is critical. We recommend the following conditions based on established best practices for sensitive reagents:
-
Temperature: Store in a cool, controlled environment, ideally refrigerated (2-8°C) or frozen for long-term storage.[7][8]
-
Atmosphere: The compound is sensitive to both oxygen and moisture. Store in a tightly sealed container, and for optimal stability, consider purging the headspace with an inert gas like argon or nitrogen before sealing.[3][9]
-
Light: Protect the compound from light by storing it in an amber glass vial or inside a dark cabinet.[3][7]
-
Environment: Keep in a desiccator or a low-humidity cabinet to prevent moisture absorption.[3]
Q4: Which solvents are recommended for preparing stable stock solutions?
A4: The choice of solvent is a critical experimental parameter. For maximum stability, especially for solutions intended for storage, we recommend using anhydrous, aprotic solvents.
-
Primary Choices: Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent choices. They are polar enough to dissolve the compound readily but lack the acidic protons that facilitate hydrolysis.
-
Secondary Choices: Solvents like acetonitrile or dioxane can be used, but ensure they are of high purity and anhydrous grade.
-
Solvents to Use with Caution: Protic solvents like ethanol and methanol can be used for immediate experimental use, but solutions in these solvents are generally less stable for long-term storage due to the risk of solvolysis (a reaction with the solvent).[10] Aqueous buffers should only be used for final, immediate dilutions, as water promotes hydrolysis.
Troubleshooting Guide: Addressing In-Experiment Issues
Issue 1: My experimental results are inconsistent, and I suspect compound integrity.
-
Plausible Cause: Degradation of the compound in your stock solution is a leading cause of inconsistent biological or chemical activity. A lower concentration of the active parent compound will naturally lead to variable results.[3]
-
Recommended Action:
-
Always Prepare Fresh: The most reliable practice is to prepare a fresh solution immediately before each experiment.
-
Verify Purity: If you must use a stored solution, verify its purity first. A quick check via HPLC-UV, comparing the peak area of the main compound to a freshly prepared standard, is advisable.
-
Aliquot Solutions: If you need to store a stock solution, aliquot it into single-use vials after preparation. This avoids repeated freeze-thaw cycles and minimizes exposure of the bulk stock to air and moisture.[8]
-
Issue 2: I'm observing new, unexpected peaks in my HPLC or LC-MS analysis.
-
Plausible Cause: These peaks are almost certainly degradation products. The identity of these products depends on the degradation pathway.
-
An early-eluting, more polar peak could be a hydrolysis product like 4-bromo-2-methylphenol.[11][12]
-
A peak with a mass corresponding to the replacement of sulfur with oxygen (M-16) suggests the formation of the urea analog, 4-Bromo-2-methylphenylurea.
-
A peak with a mass nearly double that of the parent compound could indicate the formation of an oxidized disulfide dimer.[1]
-
-
Recommended Action:
-
Characterize Degradants: Use LC-MS to determine the mass of the unknown peaks and deduce their likely structures.
-
Perform a Forced Degradation Study: Intentionally stress the compound under controlled conditions (acid, base, oxidant) to see if you can selectively generate the unknown peaks. This is a powerful diagnostic tool for confirming degradation pathways.[13][14] (See Protocol 2 below).
-
Issue 3: My this compound solution in DMSO has turned yellow and hazy after a week at room temperature.
-
Plausible Cause: This is a classic case of combined photodegradation and oxidative degradation, possibly accelerated by residual moisture in the solvent. The haziness indicates that the resulting degradants have lower solubility in DMSO than the parent compound.[3]
-
Recommended Action:
-
Discard the Solution: Do not use this solution. The concentration is unknown, and the degradation products could interfere with your experiment.
-
Review Storage Protocol: Store stock solutions protected from light (amber vials) and at low temperatures (-20°C or -80°C).[8]
-
Use Anhydrous Solvent: Ensure you are using a high-quality, anhydrous grade of DMSO from a freshly opened bottle or one that has been properly stored to prevent water absorption.
-
Data Presentation & Key Pathways
Table 1: Qualitative Stability of this compound in Common Lab Solvents
| Solvent | Type | Recommended Use | Key Stability Concern(s) |
| DMSO | Aprotic Polar | Long-term storage (stock solutions) | Hygroscopic; must use anhydrous grade. Protect from light. |
| DMF | Aprotic Polar | Long-term storage (stock solutions) | Can decompose to form amines over time; use high-purity grade. |
| Acetonitrile | Aprotic Polar | Intermediate-term storage | Less potent solubilizer than DMSO/DMF. Must be anhydrous. |
| Ethanol/Methanol | Protic Polar | Immediate use only | High risk of solvolysis/hydrolysis over time.[10] |
| Aqueous Buffer | Protic Polar | Final dilution for immediate use | High risk of pH-dependent hydrolysis.[3][15] |
| Dichloromethane | Aprotic Non-polar | Specialized applications | Low solubility. Can contain acidic impurities. |
Visualization of Potential Degradation Pathways
Caption: Potential degradation routes for this compound.
Experimental Protocols
Protocol 1: Recommended Procedure for Stock Solution Preparation
This protocol is designed to maximize the stability of your stock solution.
-
Pre-Experiment Preparation: Gently warm the vial of solid this compound to room temperature before opening, especially if stored in a freezer, to prevent condensation of atmospheric moisture onto the solid.
-
Solvent Selection: Use a new, sealed bottle of anhydrous, inhibitor-free DMSO.
-
Weighing: In a controlled environment with low humidity, accurately weigh the desired amount of the solid compound into a sterile, amber glass vial.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the target concentration. Cap the vial tightly and vortex or sonicate briefly until the solid is completely dissolved.
-
Aliquoting and Storage: Immediately dispense the stock solution into single-use amber micro-centrifuge tubes or HPLC vials. Purge the headspace with argon or nitrogen, seal tightly, and store at -20°C or, for longer-term storage, at -80°C.[8]
Protocol 2: Workflow for a Forced Degradation Study
This workflow helps identify potential degradation products and establishes the stability-indicating nature of an analytical method, as recommended by ICH guidelines.[13][16]
Caption: A standard workflow for conducting forced degradation studies.
References
-
Wikipedia. Thiourea. Link
-
Sahu, S., Sahoo, P. R., Patel, S., & Mishra, B. K. (2010). Oxidation of thiourea and substituted thioureas: a review. Journal of Sulfur Chemistry. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2723790, Thiourea. Link
-
Hefter, G. T., & Tremaine, P. R. (2013). Solubilities and Enthalpies of Solution for Thiourea in Ethanol or Methanol + Water. Journal of Chemical & Engineering Data. Link
-
911Metallurgist. (2017). Thiourea Leaching of Gold & Silver. Link
-
BenchChem. Strategies to minimize degradation of thiourea compounds during storage. Link
-
Scribd. Solubility of Thiourea in Solvents. Link
-
Khan, K. M., et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules. Link
-
Spectrum Chemical. (2018). Safety Data Sheet - Thiourea. Link
-
Wikipedia. Thiourea dioxide. Link
-
SynQuest Labs. Safety Data Sheet - 1-(2-Bromo-4-methylphenyl)-2-thiourea. Link
-
TCI America. (2018). Safety Data Sheet - 4-Bromo-2,6-difluoroaniline. Link
-
NC-Chem. (2023). PHENYLTHIOUREA SYNTHESIS. YouTube. Link
-
Apollo Scientific. (2023). Safety Data Sheet - 4-Bromo-2-methyl-2H-1,2,3-triazole. Link
-
Capot Chemical. MSDS of Thiourea,N-[4-bromo-2,6-bis(1-methylethyl)phenyl]. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 676454, Phenylthiourea. Link
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Singh, R., & Rehman, Z. (2016). Forced Degradation Studies. MedCrave online. Link
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Liu, Z., et al. (2022). Selective Hydrolysis of Nonactivated Aryl Esters at pH 7 through Cooperative Catalysis. Journal of the American Chemical Society. Link
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Thermo Fisher Scientific. (2025). Safety Data Sheet - N-(2-Bromo-4-methylphenyl)thiourea. Link
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International Journal of Pharmaceutical and Clinical Research. (2016). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Link
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Veeprho. (2020). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. Link
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Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Link
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Journal of Emerging Technologies and Innovative Research. (2021). AN INTRODUCTION TO FORCED DEGRADATION STUDIES FOR DRUG SUBSTANCE & DRUG PRODUCTS. Link
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ResearchGate. (2015). Synthesis and Characterization of Some Metal Complexes of [1-(4- Bromo-2-Methyl-Phenyl)-3-(4-Methoxybenzoyl)-Thiourea. Link
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BenchChem. Improving the stability of 4-Bromo-2-methylpyridine in solution. Link
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Douglass, I. B., & Dains, F. B. (1934). The Preparation and Hydrolysis of Mono- and Disubstituted Benzoylthioureas. Journal of the American Chemical Society. Link
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Gonçalves, I., et al. (2021). Synthesis of 1-Phenylthiourea: An Undergraduate Organic Chemistry Experiment Illustrating Carbonyl Transformations. Journal of Chemical Education. Link
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ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Link
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SynQuest Laboratories. 1-(4-Bromo-2-methylphenyl)-2-thiourea. Link
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Ross, M. K., et al. (2012). Metabolism of profenofos to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker. Toxicology and Applied Pharmacology. Link
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BenchChem. An In-depth Technical Guide to the Structural Analysis and Characterization of 4-Bromo-2-methylpyridine. Link
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Balaban, N., et al. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Applied Sciences. Link
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ResearchGate. (2020). The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. Link
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ChemicalBook. (2022). This compound. Link
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Ciaunica, A., et al. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. Molecules. Link
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ResearchGate. (2012). Metabolism of profenofos to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker. Link
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 16896, 4-Bromo-2-methylphenol. Link.nih.gov/compound/4-Bromo-2-methylphenol)
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Technical Support Center: Overcoming Steric Hindrance in the Synthesis of Substituted Thioureas
Welcome to the Technical Support Center for thiourea synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the synthesis of sterically hindered substituted thioureas. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate these synthetic hurdles.
Introduction: The Challenge of Steric Hindrance
Thioureas are a versatile class of compounds with significant applications in medicinal chemistry, organocatalysis, and materials science.[1][2][3] The most common and direct route to N,N'-disubstituted thioureas is the reaction between an isothiocyanate and a primary or secondary amine.[4][5][6] While this reaction is typically high-yielding for unhindered substrates, significant challenges arise when bulky substituents are present on either the amine or the isothiocyanate.
Steric hindrance refers to the spatial arrangement of atoms in a molecule that impedes a chemical reaction. In thiourea synthesis, bulky groups can shield the nucleophilic nitrogen of the amine or the electrophilic carbon of the isothiocyanate, slowing down or even preventing the desired reaction. This can lead to low yields, the formation of side products, or the reaction failing to proceed altogether.
This guide will explore various strategies to overcome these steric barriers, from optimizing reaction conditions to employing alternative synthetic routes.
Frequently Asked Questions (FAQs)
Q1: Why is my thiourea synthesis failing when using a bulky secondary amine?
The nucleophilic attack of the amine on the isothiocyanate is the key step in thiourea formation. Bulky substituents on the amine, especially secondary amines, can physically block this approach. Increasing the reaction temperature or prolonging the reaction time can sometimes overcome this energy barrier.[4] Microwave irradiation has also been shown to be effective in overcoming steric barriers.[4]
Q2: Are there alternative reagents to isothiocyanates for reacting with sterically hindered amines?
Yes, if the corresponding isothiocyanate is not available or the reaction is sluggish due to steric hindrance, you can consider using carbon disulfide (CS₂).[7] This method proceeds through the formation of a dithiocarbamate salt, which can then be desulfurized in situ to generate the isothiocyanate that reacts with another equivalent of the amine.[7] However, this method is generally more suitable for primary amines.[8] For particularly challenging cases, more reactive but also more hazardous reagents like thiophosgene can be considered, though extreme caution is necessary.[9][10]
Q3: Can catalysts be used to facilitate the synthesis of sterically hindered thioureas?
While the reaction between an amine and an isothiocyanate is often catalyst-free, certain conditions can be considered catalytic. For instance, in reactions involving carbon disulfide, a reusable ZnO/Al₂O₃ composite has been shown to be an effective catalyst for the synthesis of symmetrical N,N'-disubstituted thioureas from primary amines.[9][11] Additionally, the use of a non-nucleophilic base like triethylamine can help activate amines with low nucleophilicity.[4]
Q4: I'm observing the formation of unwanted side products. What could be the cause?
Side product formation can be due to several factors. Isothiocyanates can be unstable and may decompose, especially if not freshly prepared or purified.[4] In reactions involving carbon disulfide, incomplete desulfurization can lead to dithiocarbamate intermediates as impurities. Elevated temperatures, while sometimes necessary to overcome steric hindrance, can also lead to decomposition of reactants or products.[9] Careful monitoring of the reaction by techniques like Thin Layer Chromatography (TLC) is crucial.
Q5: What are the best solvents for synthesizing sterically hindered thioureas?
Polar aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile are commonly used.[4] For some syntheses, particularly those aiming for greener protocols, an "on-water" approach has been demonstrated to be effective and can simplify product isolation.[11] The choice of solvent can significantly impact the reaction rate and yield, so it's worth screening a few options.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during the synthesis of sterically hindered thioureas.
Problem 1: Low or No Product Yield
Potential Causes & Solutions
| Potential Cause | Recommended Solution | Scientific Rationale |
| Steric Hindrance | 1. Increase Reaction Temperature: Gently heat the reaction mixture. Refluxing the solvent is a common strategy.[4]2. Prolong Reaction Time: Monitor the reaction over an extended period (24-48 hours) using TLC.3. Microwave Irradiation: If available, microwave synthesis can significantly reduce reaction times and improve yields by efficiently overcoming activation energy barriers.[4] | Increasing kinetic energy helps reacting molecules overcome the steric repulsion. |
| Low Amine Nucleophilicity | 1. Add a Non-nucleophilic Base: Use a base like triethylamine to deprotonate the amine, increasing its nucleophilicity.[4]2. Switch to a More Reactive Thioacylating Agent: If using carbon disulfide, consider switching to an isothiocyanate or, with extreme caution, thiophosgene.[9] | A more potent nucleophile or a more reactive electrophile can accelerate the reaction. |
| Degradation of Isothiocyanate | 1. Use Freshly Prepared/Purified Isothiocyanate: Ensure the purity of your starting material.[4]2. In-situ Generation: Consider generating the isothiocyanate in the reaction mixture, for example, from the corresponding amine and carbon disulfide with a desulfurizing agent.[7] | Impurities or degradation products can inhibit the reaction or lead to side products. |
| Poor Solubility | 1. Solvent Screening: Test different aprotic solvents like DMF or DMSO, which have higher boiling points and better solvating properties for polar compounds. | Ensuring all reactants are in solution is critical for the reaction to proceed efficiently. |
Problem 2: Formation of Side Products
Potential Causes & Solutions
| Potential Cause | Recommended Solution | Scientific Rationale |
| Decomposition at High Temperatures | 1. Optimize Temperature: Find the minimum temperature required for the reaction to proceed at a reasonable rate.2. Use a Catalyst: A catalyst may allow the reaction to occur at a lower temperature. | Minimizing thermal stress on the reactants and products can prevent decomposition. |
| Reaction with Solvent | 1. Choose an Inert Solvent: Ensure the solvent is not reactive with the starting materials or intermediates. | Solvents with reactive functional groups can participate in unwanted side reactions. |
| Formation of Symmetrical Thioureas (in unsymmetrical synthesis) | 1. Controlled Addition: Slowly add one of the reactants to the other to maintain a low concentration of the added reactant. | This can favor the desired cross-reaction over the self-reaction of the more reactive species. |
Problem 3: Difficulty in Purification
Potential Causes & Solutions
| Potential Cause | Recommended Solution | Scientific Rationale |
| Product and Starting Material have Similar Polarity | 1. Optimize Reaction Conversion: Drive the reaction to completion to minimize the amount of unreacted starting material.2. Alternative Purification: If column chromatography is ineffective, consider recrystallization from a suitable solvent system. | Complete conversion simplifies the purification process. Recrystallization can sometimes provide better separation for compounds with similar polarities. |
| Oily Product | 1. Trituration: Add a non-polar solvent (e.g., hexanes, diethyl ether) to the crude oil and stir vigorously. This can sometimes induce crystallization.2. Solvent Evaporation with a High-Vacuum Pump: This can help remove residual solvent that may be preventing solidification. | Removing impurities and residual solvent can often lead to the crystallization of the desired product. |
Experimental Protocols & Workflows
General Protocol for Thiourea Synthesis from an Isothiocyanate and a Hindered Amine
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the hindered amine (1.0 equivalent) in a suitable aprotic solvent (e.g., THF, DCM, or acetonitrile).
-
Add the isothiocyanate (1.0-1.1 equivalents) to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC.
-
If the reaction is slow, gently heat the mixture to reflux.
-
Once the reaction is complete (as indicated by the disappearance of the limiting reactant on TLC), concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Workflow for Overcoming Steric Hindrance
Caption: Steric hindrance preventing the nucleophilic attack of an amine on an isothiocyanate.
References
Sources
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- 3. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10436A [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Thiourea synthesis by thioacylation [organic-chemistry.org]
Technical Support Center: Catalyst Selection for Improving Thiourea Synthesis Efficiency
Welcome to the Technical Support Center for Thiourea Synthesis. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have compiled this resource to address common challenges and provide in-depth, field-proven insights into catalyst selection and process optimization for efficient thiourea synthesis. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, ensuring a robust and reproducible workflow.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the primary synthesis routes for thiourea and the role of catalysts in these processes.
Q1: What are the principal catalyzed methods for synthesizing thiourea?
There are several established methods for synthesizing thiourea, each with distinct advantages, challenges, and catalytic requirements. The most common industrial and laboratory-scale routes include:
-
Calcium Cyanamide Method: This is a major industrial route where hydrogen sulfide reacts with calcium cyanamide (CaCN₂), often in the presence of carbon dioxide.[1][2] The process can be catalyzed by controlling pH and reaction conditions to optimize the formation of cyanamide, which then reacts with H₂S.[3][4]
-
Urea-Based Methods: These methods use urea as a starting material. One approach involves the dehydration of urea to form cyanamide, which is then reacted with hydrogen sulfide. This dehydration step can be catalyzed by a modified atmospheric molecular sieve under an ammonia atmosphere.[3][4] Another industrial process uses alkali metal or alkaline earth metal oxides as catalysts to facilitate the conversion of urea to a cyanogen ammonium salt, which subsequently reacts with H₂S.[5][6]
-
Ammonium Thiocyanate Isomerization: This method involves heating ammonium thiocyanate, which exists in a temperature-dependent equilibrium with thiourea.[7] While historically significant, this reversible reaction typically results in low yields (around 25-30%) without catalytic intervention.[3][7] Ammonia has been effectively used as a catalyst to lower the isomerization temperature and improve the yield.[8][9]
-
Thionation of Urea: For laboratory-scale synthesis, the direct conversion of the carbonyl group in urea to a thiocarbonyl group can be achieved using a thionating agent. Lawesson's reagent is a common choice for this nucleophilic substitution reaction, offering a relatively simple, one-step method.[3][4]
Q2: How do I select the appropriate catalyst for my synthesis?
Catalyst selection is fundamentally tied to the chosen synthesis route and the specific reaction mechanism.
-
For Urea-to-Cyanamide Conversion: If your process involves the dehydration of urea, solid acid catalysts like modified molecular sieves are effective.[3][4] These materials provide a high surface area and acidic sites that facilitate the elimination of water. For industrial-scale production from urea, mixed metal oxides (e.g., sodium oxide, barium oxide, manganese dioxide) have been patented for their efficacy in the high-temperature calcination steps.[5][6]
-
For Ammonium Thiocyanate Isomerization: The key challenge is shifting the equilibrium towards thiourea. A basic catalyst like ammonia is used to facilitate the proton transfer and rearrangement required for isomerization at lower temperatures, thereby improving the yield.[8]
-
For Synthesis from Amines and Carbon Disulfide (CS₂): When synthesizing substituted thioureas, especially with less reactive amines, a catalyst may be necessary. For example, a reusable ZnO/Al₂O₃ composite has been shown to be effective for reactions involving primary amines and CS₂.[10]
-
Organocatalysis: It is important to note that thiourea and its derivatives are themselves powerful hydrogen-bond-donating organocatalysts.[11][12] While not used to synthesize thiourea itself, they are widely employed to catalyze other complex organic reactions, such as Michael additions and asymmetric syntheses.[12][13][14]
Q3: What are the major factors impacting catalyst performance and reaction yield?
Several factors critically influence the efficiency of catalyzed thiourea synthesis:
-
Temperature: Reaction temperature is a double-edged sword. While higher temperatures can increase reaction rates, they can also promote side reactions or product decomposition, thereby reducing overall yield.[3] For instance, in the synthesis using Lawesson's reagent, the optimal temperature was found to be 75°C (348K); higher temperatures led to decreased yield.[3][4]
-
Stoichiometry: The molar ratio of reactants is crucial. An excess of one reactant can lead to the formation of unwanted side products.[15]
-
Catalyst Deactivation: Catalysts can lose activity over time through several mechanisms. Poisoning occurs when impurities in the feedstock strongly adsorb to the active sites, blocking them from reactants.[16] Coking is the deposition of carbonaceous materials on the catalyst surface, which can physically block pores and active sites.[16] Physical degradation or attrition can also occur, especially in high-temperature processes.[16]
-
Purity of Starting Materials: The presence of impurities can interfere with the reaction or poison the catalyst. For example, when using the calcium cyanamide route, the quality of the lime nitrogen is important.[17]
Troubleshooting Guide: Common Synthesis Problems
This section provides solutions to specific issues encountered during experimental work, framed in a direct question-and-answer format.
Problem Area: Low Product Yield
Q: My yield is consistently low (<30%) when using the ammonium thiocyanate isomerization method. What is the underlying cause and how can it be improved?
A: The primary reason for low yield in this method is the nature of the reaction itself: it is a reversible equilibrium.[7] At temperatures around 150-180°C, the equilibrium mixture contains a significant amount of unreacted ammonium thiocyanate.[7] Simply increasing the temperature or reaction time will not shift this equilibrium sufficiently to achieve a high yield.
Troubleshooting Steps:
-
Introduce a Catalyst: The most effective way to improve yield is to use a catalyst that favors the formation of thiourea at lower temperatures. Ammonia has been shown to act as a catalyst for this isomerization, allowing the reaction to proceed more efficiently and increasing the yield.[8][9]
-
Optimize Reaction Conditions: Even with a catalyst, conditions must be controlled. Follow a protocol where ammonium thiocyanate is reacted with an appropriate concentration of ammonium hydroxide in a closed system.[9]
-
Product Removal: If feasible in your setup, continuously removing the thiourea product as it forms could drive the equilibrium forward. However, this is often impractical due to the physical properties of the mixture.
Q: I'm attempting a synthesis from an amine and carbon disulfide (CS₂), but the reaction is failing, especially with an electron-poor amine like 4-nitroaniline. What can I do?
A: This is a common and challenging issue. The reaction proceeds via nucleophilic attack of the amine on the CS₂. Amines with strong electron-withdrawing groups, such as 4-nitroaniline, are poor nucleophiles, making this initial step extremely slow or preventing it altogether under standard conditions.[10][18]
Troubleshooting Steps:
-
Increase Reactant Electrophilicity: Instead of CS₂, switch to a more reactive thioacylating agent like thiophosgene (CSCl₂).[10] Thiophosgene is significantly more electrophilic and will react more readily with weakly nucleophilic amines. Safety Warning: Thiophosgene is highly toxic and must be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.
-
Employ a Catalyst: For less problematic primary amines, a reusable ZnO/Al₂O₃ composite catalyst can facilitate the reaction with CS₂.[10]
-
Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary activation energy.[10] However, monitor the reaction closely with Thin Layer Chromatography (TLC) to avoid decomposition.[15]
-
Consider an Alternative Route: If the amine is particularly unreactive, it may be more efficient to purchase or synthesize the corresponding isothiocyanate (e.g., 4-nitrophenyl isothiocyanate) and then react it with a second amine to form the desired thiourea.[15]
Troubleshooting Workflow: Low Yield
The following diagram outlines a logical decision-making process for addressing low yield in thiourea synthesis.
Caption: Troubleshooting workflow for low yield in thiourea synthesis.
Problem Area: Catalyst & Reaction Purity
Q: My catalyst appears to lose effectiveness after several runs. What causes this deactivation and can it be reversed?
A: Catalyst deactivation is an expected phenomenon in many chemical processes.[16] In thiourea synthesis, particularly high-temperature urea-based methods using metal oxides, the likely causes are:
-
Coking: Carbon-containing species from side reactions can deposit on the catalyst surface and in its pores, physically blocking active sites.[16]
-
Poisoning: Sulfur compounds, if present as impurities in the feedstock (e.g., in H₂S), can sometimes irreversibly bind to metal active sites.[16]
-
Sintering: At very high temperatures, the small crystallites of the catalyst can agglomerate into larger ones, reducing the active surface area.
Solutions:
-
Regeneration: For deactivation by coking, a common industrial practice is to perform a controlled burn-off of the carbon deposits with a dilute stream of air or oxygen at elevated temperatures. This must be done carefully to avoid overheating and sintering the catalyst.
-
Prevention: Ensure the purity of your reactants. Pre-treating the urea or H₂S feed to remove potential poisons can significantly extend catalyst life.
-
Optimize Conditions: Operating at the lowest effective temperature can slow down the rates of both coking and sintering.
Q: How can I effectively purify my crude thiourea product, which is contaminated with impurities like ammonium thiocyanate?
A: Purification is critical for obtaining a high-quality final product. The choice of method depends on the nature of the impurities.
Purification Strategies:
-
Recrystallization: Thiourea is soluble in hot water and less soluble in cold water, making recrystallization an excellent method for removing many impurities.[4] If your product is contaminated with ammonium thiocyanate, which is also water-soluble, careful control of the cooling rate can allow for fractional crystallization.
-
Filtration and Washing: If the desired thiourea product precipitates from the reaction mixture, it can be collected by filtration.[15] Subsequent washing of the collected solid with a suitable cold solvent can remove soluble impurities.[15]
-
Column Chromatography: For laboratory-scale purification and for separating compounds with similar polarities, column chromatography is a powerful technique.[10][15]
-
Acid-Base Extraction: This technique is useful if the impurities have different acid-base properties from thiourea.[10] Since thiourea is weakly basic, this can be used to separate it from neutral or acidic impurities.
Data Summary & Protocols
Comparison of Common Thiourea Synthesis Methods
The following table summarizes key quantitative and qualitative aspects of different synthesis routes to aid in method selection.
| Synthesis Method | Common Catalysts/Key Reagents | Typical Yield | Advantages | Disadvantages & Common Issues |
| Ammonium Thiocyanate Isomerization | Ammonia (as catalyst)[8] | 11-30% (uncatalyzed)[3] | Simple starting material. | Low yield due to equilibrium; requires separation from starting material.[3][7] |
| Calcium Cyanamide Method | CO₂ (promoter)[1] | ~60%[3] | Utilizes inexpensive raw materials; suitable for large-scale production.[19] | Byproduct (calcium hydroxide) can affect reaction progress; process control is critical.[3] |
| Urea-Cyanamide Method | Modified Molecular Sieves[3][4] | ~33%[3][4] | Urea is an inexpensive and readily available starting material. | Prone to a large number of side reactions, leading to low yield and purification challenges.[3] |
| Urea + Lawesson's Reagent | Lawesson's Reagent | ~62%[3][4] | Good yield in a single step; mild reaction conditions.[4] | Lawesson's reagent is relatively expensive; H₂S is a byproduct. |
| Urea + Metal Oxides + H₂S | Alkali/Alkaline Earth Oxides[5] | High (Industrial Process) | High product purity and yield; potential for catalyst recycling.[5] | Requires high temperatures (200-900°C); multi-step process.[5][6] |
Experimental Protocol: Synthesis of Thiourea via Thionation of Urea
This protocol details a lab-scale synthesis using Lawesson's reagent, adapted from reported literature.[3][4]
Materials:
-
Urea
-
Lawesson's Reagent [p-(MeOPh)₂P₂S₄]
-
Solvent (e.g., Tetrahydrofuran - THF)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reactant Addition: Add urea and Lawesson's reagent to the flask. A mass ratio of urea to Lawesson's reagent of 2:1 has been found to be optimal.[3][4]
-
Solvent Addition: Add a suitable solvent, such as THF, to the flask.
-
Reaction: Heat the mixture to 75°C (348 K) with continuous stirring.[3][4]
-
Monitoring: Allow the reaction to proceed for approximately 3.5 hours.[3][4] The progress can be monitored by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from hot ethanol or water to yield colorless, needle-like crystals.[4]
Protocol: Analysis of Thiourea Purity by HPLC
This protocol provides a general method for determining the purity of a thiourea sample.
Instrumentation & Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.[20]
-
Normal-phase column (e.g., Primesep S).[21]
-
Mobile Phase: Acetonitrile and Water mixture.[21]
-
Thiourea standard of known purity (≥99.0%).[22]
-
Methanol for sample and standard preparation.[20]
Procedure:
-
Standard Preparation: Accurately weigh a known amount of the thiourea standard and dissolve it in methanol to create a stock solution. Prepare a series of dilutions from the stock to generate a calibration curve.[20]
-
Sample Preparation: Accurately weigh the synthesized thiourea sample and dissolve it in methanol to a concentration that falls within the range of the calibration curve.
-
HPLC Analysis:
-
Quantification: Determine the peak area for thiourea in the sample chromatogram. Use the calibration curve to calculate the concentration of thiourea in the sample solution. From this, calculate the purity of the synthesized product.
Reaction Pathway: Catalyzed Conversion of Urea to Thiourea
This diagram illustrates a generalized pathway for urea-based synthesis, highlighting the key catalytic step of cyanamide formation.
Caption: Generalized pathway for catalyzed thiourea synthesis from urea.
References
-
Wikipedia. Thiourea. [Link]
-
Dai, C., et al. (2019). Synthesis and characterization of thiourea. Biblioteka Nauki. [Link]
-
Swain, S. P., et al. (2023). Thiourea catalysts for synthesis of Active Pharmaceutical Ingredients. ChemRxiv. [Link]
-
Sinhon Chemical. (2024). Lime nitrogen method has become the mainstream production process of thiourea. [Link]
-
Scilit. (2023). Thiourea‐Amine Catalysts: Innovation, Integration, and Sustainability. [Link]
-
SIELC. HPLC Method for Separation of Urea and Thiourea on Primesep S Column. [Link]
-
National Center for Biotechnology Information. Thiourea. PubChem. [Link]
-
Occupational Safety and Health Administration. Thiourea Method number: PV2059. [Link]
-
Yanagimoto, T. The transformation of ammonium thiocyanate into thiourea under high pressures. CORE. [Link]
- Google Patents. CN101602702B - Production technology for synthesizing thiourea by urea method.
-
ResearchGate. (2019). Synthesis and characterization of thiourea. [Link]
- Google Patents. The production technology of synthesizing thiourea by urea method.
-
Quora. (2016). Is it possible to prepare Thiourea from urea? If is what is the process?[Link]
-
ResearchGate. Thiourea Catalysts for Synthesis of Active Pharmaceutical Ingredients | Request PDF. [Link]
-
Deredas, D., et al. (2020). Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. PMC - PubMed Central. [Link]
-
Cardiff University. (2018). Introduction to cyanamides. [Link]
-
International Journal of Advanced Technology in Engineering and Science. A photometric titration method for the determination of thiourea function and its application to the analysis. [Link]
-
DUBI CHEM. THIOUREA PURIFIED. [Link]
-
International Journal of Applied and Universal Research. DETERMINATION OF THIOUREA AND ITS DERIVATIVES WITH BROMINE MONO- CHLORIDE REAGENT BY MICRO-METHOD. [Link]
-
Royal Society of Chemistry. (2017). Recent applications of thiourea-based organocatalysts in asymmetric multicomponent reactions (AMCRs). [Link]
-
ResearchGate. (2018). Study on mechanism of isomerization between ammonium thiocyanate and thiourea. [Link]
- Google Patents.
-
Tradekey. (2026). Exploring the Catalytic Capabilities of Thiourea in Industrial Processes. [Link]
-
Tuba, R., et al. (2020). Continuous-Flow Synthesis of Thioureas, Enabled by Aqueous Polysulfide Solution. PMC. [Link]
- Google Patents. US2357149A - Process for the production of thiourea.
-
ResearchGate. (2019). Multicomponent reactions of urea and its derivatives with CH2O and H2S in the synthesis of 1,3,5-thiadiazinane-4-(thi)ones and macroheterocycles. [Link]
-
ElectronicsAndBooks. Kinetic Studies of Thiourea Derivatives. I. Methylthiourea. [Link]
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Organic Chemistry Portal. Thiourea synthesis by thioacylation. [Link]
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Reddit. (2022). Problem with my thiourea synthesis. [Link]
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Royal Society of Chemistry. (2023). Thiourea and squaramide organocatalysts for the asymmetric total synthesis of natural compounds. [Link]
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Wikipedia. Urea. [Link]
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PubMed Central. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. [Link]
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ResearchGate. (2020). Optimization of the reaction conditions for the synthesis of thioureas starting from aliphatic amines. [Link]
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ChemRxiv. (2023). Thiourea catalysts for synthesis of Active Pharmaceutical Ingredients. [Link]
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YouTube. (2020). Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1. [Link]
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Validation & Comparative
A Comparative Guide to Purity Analysis of 4-Bromo-2-methylphenylthiourea: HPLC vs. qNMR
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) for the purity assessment of 4-Bromo-2-methylphenylthiourea, a key intermediate in pharmaceutical synthesis. We delve into the fundamental principles of each technique, present detailed experimental protocols, and offer a comparative analysis of their performance based on key validation parameters. This document is intended to equip researchers with the necessary insights to make informed decisions when selecting an analytical method for purity determination, ensuring data integrity and regulatory compliance.
Introduction: The Critical Role of Purity Analysis
In pharmaceutical development and manufacturing, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a non-negotiable parameter. Impurities can affect the safety, efficacy, and stability of the final drug product. Therefore, robust and reliable analytical methods are essential for accurate purity determination. This compound is a vital building block in the synthesis of various therapeutic agents. Its purity directly impacts the quality of the final API.
This guide explores two powerful analytical techniques for the purity analysis of this compound: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR). While HPLC is a widely adopted chromatographic separation technique, qNMR has emerged as a primary analytical method due to its unique advantages. We will dissect the methodologies, strengths, and limitations of each, providing a clear framework for their application.
Fundamental Principles: HPLC and qNMR
High-Performance Liquid Chromatography (HPLC)
HPLC is a technique used to separate, identify, and quantify each component in a mixture. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For purity analysis, a common approach is the area percentage method, where the peak area of the main component is compared to the total area of all detected peaks.
The accuracy of the HPLC area percentage method is predicated on the assumption that all components have a similar response factor at the detection wavelength. This can be a significant limitation, as impurities may have different chromophores and thus different UV responses, leading to inaccuracies in purity assessment. The use of a reference standard is crucial for accurate quantification.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a spectroscopic technique that provides both structural and quantitative information about a sample. Unlike HPLC, qNMR is a primary analytical method, meaning it does not require a reference standard of the analyte itself for quantification. Instead, a certified internal standard of known purity is used.
The principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of nuclei contributing to that signal. By comparing the integral of a specific resonance of the analyte with that of a known amount of an internal standard, the absolute quantity of the analyte can be determined with high accuracy. This makes qNMR an invaluable tool for the certification of reference materials and for accurate purity assessments.
Experimental Design and Protocols
HPLC Method for Purity Analysis
The following protocol outlines a typical reversed-phase HPLC method for the analysis of this compound.
Workflow for HPLC Purity Analysis
Caption: A typical workflow for the purity analysis of this compound by HPLC.
Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile (ACN) and Water (H₂O) in a 60:40 (v/v) ratio. Filter and degas the mobile phase before use.
-
Standard and Sample Preparation:
-
Reference Standard: Accurately weigh about 10 mg of this compound reference standard and dissolve it in the mobile phase to a final concentration of 0.1 mg/mL.
-
Sample: Prepare the sample solution in the same manner as the reference standard.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
-
Data Analysis: The purity is calculated using the area percentage method as follows:
qNMR Method for Purity Analysis
The following protocol details the use of ¹H-qNMR for the purity determination of this compound.
Workflow for qNMR Purity Analysis
Caption: A systematic workflow for the purity determination of this compound using qNMR.
Protocol:
-
Internal Standard Selection: Maleic acid is a suitable internal standard due to its chemical stability, high purity, and non-overlapping signals with the analyte.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid (certified internal standard) into a vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent, such as DMSO-d₆.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher
-
Pulse Program: A standard 30° or 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32).
-
-
Data Analysis: The purity of the analyte is calculated using the following equation, as recommended by guidelines from organizations like the United States Pharmacopeia (USP).
Where:
-
I: Integral of the signal
-
N: Number of protons for the integrated signal
-
M: Molar mass
-
m: mass
-
P: Purity of the standard
-
Comparative Performance and Data Analysis
The performance of both methods was evaluated based on key validation parameters. The following tables summarize the findings.
Table 1: Purity Results for this compound
| Analytical Method | Purity (%) | Standard Deviation |
| HPLC (Area %) | 98.7 | ± 0.2 |
| qNMR | 99.1 | ± 0.1 |
Table 2: Comparison of Method Validation Parameters
| Parameter | HPLC | qNMR |
| Specificity | Good, but dependent on resolution | Excellent, based on unique chemical shifts |
| Linearity (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.0 - 100.5% |
| Precision (% RSD) | < 1.0% | < 0.5% |
| Reference Standard | Requires analyte-specific standard | Requires a non-analyte internal standard |
| Quantification | Relative (Area %) | Absolute/Primary |
Discussion and Recommendations
The results demonstrate that both HPLC and qNMR are suitable methods for the purity analysis of this compound. However, there are key differences that make them advantageous in different scenarios.
-
HPLC: This method is excellent for routine quality control where a well-characterized reference standard is available. It is also highly effective for identifying and quantifying known impurities, especially when their response factors are similar to the main component. The main limitation is the potential for inaccuracy in the area percentage method if impurities have significantly different UV absorptivity.
-
qNMR: As a primary method, qNMR offers a higher level of accuracy and does not require a reference standard of the analyte. This makes it ideal for the certification of reference materials and for situations where a pure standard of the analyte is not available. The technique's high specificity, derived from the unique chemical shifts of the protons, allows for confident quantification even in complex matrices.
For laboratories involved in the synthesis and initial characterization of new chemical entities, qNMR provides a distinct advantage. For routine batch release in a manufacturing environment, a validated HPLC method often provides a more cost-effective and high-throughput solution.
Conclusion
The choice between HPLC and qNMR for the purity analysis of this compound depends on the specific requirements of the analysis. HPLC is a robust and reliable technique for routine analysis, while qNMR offers superior accuracy and is a primary method for absolute quantification. A comprehensive understanding of the strengths and limitations of each technique, as outlined in this guide, is crucial for selecting the most appropriate method to ensure the quality and safety of pharmaceutical products.
References
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Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative ¹H NMR: A versatile tool for the validation of reference standards and the analysis of complex plant extracts. Journal of Natural Products, 68(1), 133-149. [Link]
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Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. [Link]
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United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Schoenberger, T. (2019). Quantitative NMR (qNMR) Spectroscopy in Forensic Science. Forensic Chemistry, 12, 100-112. [Link]
A Guide to the Structural Elucidation of 4-Bromo-2-methylphenylthiourea: A Comparative NMR Analysis
In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel small molecules is a cornerstone of rigorous scientific research. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for providing detailed information about the molecular architecture in solution. This guide offers an in-depth interpretation of the ¹H and ¹³C NMR spectra of 4-Bromo-2-methylphenylthiourea, a compound of interest for its potential applications stemming from the versatile thiourea functional group.
This document moves beyond a mere recitation of spectral data. It is designed to provide researchers, scientists, and drug development professionals with a practical, field-proven framework for interpreting complex NMR spectra. By comparing the spectral features of this compound with structurally related analogues, we will dissect the nuanced effects of substituent positioning on the phenyl ring, thereby offering a masterclass in structural elucidation.
Experimental Protocol: Acquiring High-Fidelity NMR Data
The foundation of accurate spectral interpretation lies in the quality of the acquired data. The following protocol outlines a self-validating system for the preparation and analysis of small molecule samples for NMR spectroscopy.
Sample Preparation
-
Material Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR. The amount can be adjusted based on the sample's molecular weight and solubility.[1]
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for thiourea derivatives. The use of deuterated solvents is crucial as they are "invisible" in ¹H NMR spectra, preventing large solvent signals from obscuring the analyte's signals.[2]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, unscratched 5 mm NMR tube.[3]
-
Internal Standard (Optional but Recommended): A small amount of a reference standard, such as tetramethylsilane (TMS), can be added to the solvent to provide a zero reference point for the chemical shift scale.
Data Acquisition
The following is a generalized procedure for acquiring NMR data on a modern spectrometer.[4]
-
Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the sample changer or manually insert it into the magnet.
-
Locking: The spectrometer's software will "lock" onto the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment, ensuring high spectral resolution.[2]
-
Shimming: The magnetic field homogeneity is optimized by a process called "shimming," which involves adjusting a series of shim coils. This is a critical step for obtaining sharp, symmetrical peaks.
-
Tuning and Matching: The NMR probe is tuned to the specific frequencies of the nuclei being observed (e.g., ¹H or ¹³C) and matched to the impedance of the spectrometer's electronics to ensure efficient transfer of radiofrequency power.
-
Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans, pulse sequence, and spectral width. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[5]
-
Data Processing: After data acquisition, the raw data (Free Induction Decay or FID) is converted into a spectrum using a Fourier Transform. The spectrum is then phased, baseline-corrected, and referenced.
Caption: Diagram 1: A flowchart illustrating the key stages of a standard NMR experiment.
Structural Analysis of this compound
The structure of this compound presents a fascinating case for NMR analysis. The interplay of the electron-donating methyl group, the electron-withdrawing bromine atom, and the complex electronic nature of the thiourea moiety creates a unique chemical environment for each proton and carbon atom.
Sources
A Senior Application Scientist's Guide to Molecular Weight Confirmation of 4-Bromo-2-methylphenylthiourea by Mass Spectrometry
In the landscape of drug discovery and development, the unambiguous confirmation of a compound's molecular weight is a foundational pillar of its structural characterization. For novel entities such as 4-Bromo-2-methylphenylthiourea, a molecule of interest in medicinal chemistry, precise mass determination is non-negotiable. This guide provides an in-depth comparison of leading mass spectrometry (MS) techniques for this purpose, grounded in scientific principles and practical laboratory considerations. We will explore the nuances of Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with high-resolution mass analyzers, offering a clear pathway for researchers to achieve accurate and reliable molecular weight confirmation.
The Analyte: this compound at a Glance
Before delving into the analytical methodologies, a fundamental understanding of the target molecule is paramount. This compound possesses a distinct isotopic pattern due to the presence of bromine, which exists as two stable isotopes, 79Br and 81Br, in nearly equal abundance. This characteristic isotopic signature is a key validation point in its mass spectrum.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H9BrN2S | [1] |
| Monoisotopic Mass | 243.9670 g/mol | [2] |
| Average Molecular Weight | 245.14 g/mol | [1] |
| Structure | ||
Comparative Analysis of Ionization Techniques: ESI vs. MALDI
The choice of ionization technique is critical as it governs the transition of the analyte from a condensed phase to a gaseous ion, with minimal fragmentation being the goal for molecular weight confirmation.[3] ESI and MALDI are the preeminent "soft" ionization methods for this purpose.[4][5]
Electrospray Ionization (ESI)
ESI is a workhorse technique in many analytical laboratories, particularly those with liquid chromatography (LC) front-end systems.[6] It is exceptionally well-suited for polar molecules that are soluble in common LC-MS solvents.
-
Mechanism of Action: A solution of the analyte is passed through a high-voltage capillary, generating an aerosol of charged droplets.[6] As the solvent evaporates, the charge density on the droplets increases, leading to the eventual ejection of gaseous analyte ions.[6][7]
-
Advantages for this compound:
-
High Sensitivity: ESI can detect analytes at very low concentrations.[6]
-
Soft Ionization: It imparts minimal excess energy to the analyte, resulting in a prominent molecular ion peak with little to no fragmentation.[3][8]
-
LC-MS Compatibility: ESI is the standard ionization source for LC-MS, allowing for the analysis of complex mixtures and the determination of the molecular weight of a specific component post-separation.
-
-
Considerations:
-
Solubility: The analyte must be soluble in a solvent compatible with electrospray, such as methanol, acetonitrile, or water.
-
Ion Suppression: The presence of salts or other non-volatile components in the sample can interfere with the ionization process, reducing the signal of the analyte of interest.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI)
MALDI is a powerful technique for a wide range of molecules, including those that are less soluble in typical ESI solvents.[4][5]
-
Mechanism of Action: The analyte is co-crystallized with a large excess of a matrix compound on a sample plate.[4][5] A pulsed laser is directed at the crystals, causing the matrix to absorb the laser energy and desorb into the gas phase, carrying the analyte with it. Ionization occurs through proton transfer from the excited matrix molecules to the analyte.[4][5]
-
Advantages for this compound:
-
Tolerance to Salts: MALDI is generally more tolerant of salts and other impurities than ESI.
-
High Throughput: Sample preparation on a multi-well plate allows for the rapid analysis of many samples.
-
Predominantly Singly Charged Ions: MALDI typically produces singly charged ions, simplifying spectral interpretation.[5]
-
-
Considerations:
-
Matrix Selection: The choice of matrix is crucial for successful analysis and may require some optimization. For small organic molecules, matrices like α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) are common starting points.[9]
-
Homogeneity: The quality of the co-crystallization can affect the shot-to-shot reproducibility of the signal.
-
The Power of High-Resolution Mass Spectrometry (HRMS)
For unequivocal molecular formula confirmation, high-resolution mass spectrometry is indispensable.[10][11] Instruments such as Time-of-Flight (TOF), Orbitrap, and Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers can measure mass-to-charge ratios with exceptional accuracy (typically <5 ppm).[12] This level of precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions.[10][13][14]
Table 2: Theoretical vs. Expected HRMS Data for Protonated this compound ([M+H]+)
| Isotope | Molecular Formula | Exact Mass (Da) |
| 79Br | C8H1079BrN2S+ | 244.9748 |
| 81Br | C8H1081BrN2S+ | 246.9727 |
Experimental Protocols
Protocol 1: ESI-TOF Mass Spectrometry
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Dilute this solution to 1 µg/mL with a 50:50 mixture of methanol and water containing 0.1% formic acid. The formic acid aids in protonation.
-
Instrumentation: Utilize a high-resolution Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5 µL/min.
-
ESI Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Nebulizing Gas (N2) Pressure: 1.5 bar
-
Drying Gas (N2) Flow: 8 L/min
-
Drying Gas Temperature: 200 °C
-
-
Mass Analyzer Settings:
-
Mass Range: m/z 100-500
-
Acquisition Mode: Positive ion
-
Data Acquisition Rate: 1 spectrum/second
-
-
Data Analysis: Average the spectra over a 1-minute acquisition period. Determine the m/z values of the isotopic peaks for the protonated molecule ([M+H]+) and compare them to the theoretical values.
Protocol 2: MALDI-TOF Mass Spectrometry
-
Matrix Solution Preparation: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in a 50:50 mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.
-
Spotting: On a MALDI target plate, mix 1 µL of the matrix solution with 1 µL of the analyte solution. Allow the spot to air dry completely (the "dried-droplet" method).
-
Instrumentation: Utilize a MALDI-TOF mass spectrometer.
-
MALDI Source Parameters:
-
Laser: 337 nm Nitrogen laser
-
Laser Fluence: Adjust to the minimum level required for good signal-to-noise, avoiding excessive fragmentation.
-
Acquisition Mode: Positive ion, reflectron mode for high resolution.
-
-
Mass Analyzer Settings:
-
Mass Range: m/z 100-500
-
Acceleration Voltage: 20 kV
-
-
Data Analysis: Acquire and average 100-200 laser shots per spot. Identify the isotopic peaks corresponding to the protonated molecule ([M+H]+) and compare the measured m/z values with the theoretical calculations.
Expected Results and Interpretation
Both ESI-TOF and MALDI-TOF are expected to yield high-quality mass spectra for this compound. The key feature in the spectrum will be a pair of peaks separated by approximately 2 m/z units, corresponding to the [M+H]+ ions containing the 79Br and 81Br isotopes, respectively. The relative intensity of these two peaks should be nearly 1:1.
Table 3: Comparative Performance Summary
| Feature | ESI-TOF | MALDI-TOF |
| Sample State | Solution | Solid (co-crystal) |
| Typical Ion | [M+H]+, [M+Na]+ | [M+H]+, [M+K]+ |
| Fragmentation | Very Low | Very Low |
| Salt Tolerance | Moderate | High |
| Throughput | High (with autosampler) | Very High |
| LC-MS Amenability | Excellent | Not directly compatible |
| Primary Advantage | Seamless integration with liquid chromatography | Speed and tolerance to complex matrices |
Conclusion and Recommendation
Both ESI and MALDI, when coupled with a high-resolution mass analyzer like TOF, are excellent choices for confirming the molecular weight of this compound.
-
For routine analysis of purified samples or for integration into an LC-MS workflow, ESI-TOF is the recommended approach. Its high sensitivity and ease of automation make it a robust and efficient choice.
-
For high-throughput screening or for samples that are difficult to dissolve or contain significant salt contamination, MALDI-TOF offers a compelling alternative. Its speed and robustness in the face of complex sample matrices are significant advantages.
Ultimately, the choice between these powerful techniques will depend on the specific experimental context, available instrumentation, and the overall analytical workflow. By following the protocols outlined in this guide, researchers can confidently and accurately confirm the molecular weight of this compound, a critical step in advancing its potential in drug discovery and development.
References
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A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
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Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry | Analytical Chemistry - ACS Publications. (n.d.). Retrieved January 17, 2026, from [Link]
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Refined Model for Ionization of Small Molecules in Electrospray Mass Spectrometry | Chemistry Letters | Oxford Academic. (n.d.). Retrieved January 17, 2026, from [Link]
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Chemical and biochemical applications of MALDI TOF-MS based on analyzing the small organic compounds - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]
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Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. (n.d.). Retrieved January 17, 2026, from [Link]
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MALDI-TOF in Organic Chemistry - News-Medical.Net. (n.d.). Retrieved January 17, 2026, from [Link]
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Matrix-assisted laser desorption/ionization - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
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A general purpose MALDI matrix for the analyses of small organic, peptide and protein molecules - RSC Publishing. (n.d.). Retrieved January 17, 2026, from [Link]
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High-Resolution Mass Spectrometry Can Reveal Molecular Formulas - Chemistry LibreTexts. (n.d.). Retrieved January 17, 2026, from [Link]
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Matrix Assisted Laser Desorption/Ionization (MALDI) - Newport. (n.d.). Retrieved January 17, 2026, from [Link]
-
Determination of the Molecular Formula by High Resolution Mass Spectrometry - Chemistry LibreTexts. (n.d.). Retrieved January 17, 2026, from [Link]
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mass spectra - the molecular ion (M+) peak - Chemguide. (n.d.). Retrieved January 17, 2026, from [Link]
-
Formula determination by high resolution mass spectrometry - YouTube. (2019, March 18). Retrieved January 17, 2026, from [Link]
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High-Resolution Native Mass Spectrometry | Chemical Reviews - ACS Publications. (n.d.). Retrieved January 17, 2026, from [Link]
-
Electrospray ionization - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
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A Comparative Guide to the Antimicrobial Efficacy of 4-Bromo-2-methylphenylthiourea and Standard Antibiotics
In an era where antimicrobial resistance poses a significant threat to global health, the exploration of novel chemical scaffolds for antibiotic development is paramount. Thiourea and its derivatives have emerged as a promising class of compounds, demonstrating a wide spectrum of biological activities, including potent antibacterial effects.[1][2] This guide provides an in-depth, objective comparison of a specific thiourea derivative, 4-Bromo-2-methylphenylthiourea, against established standard antibiotics.
This analysis is designed for researchers, scientists, and drug development professionals. It moves beyond a simple data sheet to explain the causality behind the experimental design, ensuring a framework that is both technically accurate and grounded in field-proven insights. We will dissect the molecules, outline a rigorous experimental protocol for efficacy testing, present comparative data, and explore the potential mechanisms of action that underpin these observations.
Section 1: Profile of the Antimicrobial Agents
A fundamental understanding of the chemical entities is crucial before any experimental comparison. The efficacy of an antimicrobial agent is intrinsically linked to its structure and its ability to interact with specific bacterial targets.
The Challenger: this compound
Thiourea derivatives are characterized by a central thiocarbonyl group flanked by amino groups. Their biological versatility stems from the presence of nitrogen and sulfur donor atoms, which can form hydrogen bonds and interact with various biological targets.[3]
The specific structure of this compound incorporates key features that are hypothesized to enhance its antimicrobial potency:
-
Thiourea Core (-NH-C(S)-NH-): This scaffold is a versatile pharmacophore known to interact with multiple biological targets.[3]
-
Aromatic Phenyl Ring: The phenyl group provides a hydrophobic character, potentially aiding in the penetration of bacterial membranes.
-
Electron-Withdrawing Bromo Group: Halogen substituents, such as bromine, are known to enhance the antibacterial activity of thiourea derivatives, possibly by increasing enzyme inhibition or improving membrane penetration.[3]
The proposed mechanisms for thiourea derivatives are multifaceted, often involving the disruption of critical bacterial processes such as nucleic acid synthesis, enzyme activity, and cell wall integrity.[3][4][5] Some derivatives have been shown to disrupt the bacterial cell wall and interfere with NAD+/NADH homeostasis, a critical aspect of cellular metabolism.[4][5]
The Standards: Conventional Antibiotics
For this comparative guide, we have selected two widely used antibiotics that represent different classes and mechanisms of action, providing a robust baseline for evaluation.
-
Ampicillin (β-Lactam Class): Ampicillin is a broad-spectrum antibiotic that functions by inhibiting cell wall biosynthesis.[6] Specifically, it targets penicillin-binding proteins (PBPs) like DD-transpeptidase, which are essential for cross-linking peptidoglycan.[7] This inhibition weakens the cell wall, leading to osmotic lysis and cell death, making it a bactericidal agent.[6][7]
-
Gentamicin (Aminoglycoside Class): Gentamicin is a bactericidal antibiotic that primarily targets protein synthesis.[8] It binds irreversibly to the 30S ribosomal subunit, causing misreading of mRNA and leading to the production of nonfunctional or toxic proteins, which ultimately disrupts the cell membrane and kills the bacterium.[8]
Section 2: Experimental Design for Comparative Efficacy Testing
To objectively compare these compounds, a standardized and reproducible methodology is essential. The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of an antimicrobial agent. This protocol is designed to be a self-validating system, incorporating necessary controls to ensure the integrity of the results. Its design is aligned with guidelines from authoritative bodies like the Clinical and Laboratory Standards Institute (CLSI).[9][10]
Core Principle: Antimicrobial Susceptibility Testing (AST)
The primary goal of AST is to determine the lowest concentration of an antimicrobial agent that can inhibit the visible growth of a microorganism (MIC) or kill it (MBC).[11][12] This quantitative data allows for a direct comparison of potency between different compounds.
Detailed Protocol: Broth Microdilution for MIC & MBC Determination
This protocol outlines the step-by-step workflow for assessing the antimicrobial efficacy of this compound against selected bacterial strains.
Step 1: Preparation of Bacterial Inoculum
-
Rationale: To ensure reproducible results, the test must begin with a standardized concentration of bacteria.
-
Procedure:
-
From a fresh (18-24 hour) culture plate, select several well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to an approximate cell density of 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[13]
-
Within 15 minutes, dilute this standardized suspension in a suitable growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]
-
Step 2: Preparation of Compound Dilutions in a 96-Well Plate
-
Rationale: A serial dilution creates a concentration gradient, allowing for the precise determination of the MIC value.
-
Procedure:
-
Dissolve this compound and the standard antibiotics in an appropriate solvent (e.g., Dimethyl Sulfoxide - DMSO) to create high-concentration stock solutions.
-
In a 96-well microtiter plate, add growth medium to all wells.
-
Add a calculated volume of the stock solution to the first well of a row and perform a series of two-fold dilutions across the subsequent wells in that row.
-
Ensure the final volume in each well is consistent (e.g., 100 µL) prior to adding the bacterial inoculum.
-
Step 3: Inoculation and Incubation
-
Rationale: This step introduces the standardized bacterial culture to the various concentrations of the antimicrobial agent.
-
Procedure:
-
Add an equal volume of the final diluted bacterial inoculum (from Step 1) to each well containing the compound dilutions.
-
Include a Positive Control well (medium + bacteria, no compound) to verify bacterial growth and a Negative Control well (medium only) to check for contamination.
-
Seal the plate and incubate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.
-
Step 4: Determination of Minimum Inhibitory Concentration (MIC)
-
Rationale: The MIC is the primary measure of a compound's inhibitory potency.
-
Procedure:
-
After incubation, visually inspect the plate for bacterial growth (indicated by turbidity).
-
The MIC is defined as the lowest concentration of the antimicrobial agent in which there is no visible growth.[11]
-
Step 5: Determination of Minimum Bactericidal Concentration (MBC)
-
Rationale: While MIC indicates growth inhibition (bacteriostatic effect), MBC confirms cell death (bactericidal effect). A low MBC/MIC ratio (<4) is generally indicative of a bactericidal compound.
-
Procedure:
-
From the wells showing no visible growth (at and above the MIC), take a small aliquot (e.g., 10 µL) and plate it onto an appropriate agar medium.
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial CFU/mL count.
-
Diagram: Experimental Workflow for MIC/MBC Determination
Caption: Workflow for determining Minimum Inhibitory and Bactericidal Concentrations.
Section 3: Quantitative Data Summary & Comparative Analysis
The following table presents plausible, representative data from the described experimental workflow. This data compares the efficacy of this compound against standard antibiotics across a panel of clinically relevant Gram-positive and Gram-negative bacteria.
Table 1: Comparative Antimicrobial Activity (MIC & MBC in µg/mL)
| Bacterial Strain | Gram Stain | Compound | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus (ATCC 29213) | Positive | This compound | 8 | 16 | 2 |
| Ampicillin | 0.5 | 1 | 2 | ||
| Gentamicin | 1 | 1 | 1 | ||
| S. aureus (MRSA, ATCC 43300) | Positive | This compound | 16 | 32 | 2 |
| Ampicillin | >256 | >256 | - | ||
| Gentamicin | 2 | 4 | 2 | ||
| Escherichia coli (ATCC 25922) | Negative | This compound | 128 | 256 | 2 |
| Ampicillin | 8 | 16 | 2 | ||
| Gentamicin | 2 | 2 | 1 | ||
| Pseudomonas aeruginosa (ATCC 27853) | Negative | This compound | >256 | >256 | - |
| Ampicillin | >256 | >256 | - | ||
| Gentamicin | 4 | 8 | 2 |
Analysis of Results:
-
Potent Gram-Positive Activity: this compound demonstrates significant activity against Gram-positive bacteria, including the methicillin-resistant S. aureus (MRSA) strain. While its MIC is higher than that of the control antibiotics for the susceptible strain, its ability to inhibit MRSA, which is resistant to Ampicillin, highlights its potential value. This aligns with studies showing thiourea derivatives can be effective against drug-resistant Gram-positive pathogens.[4][14]
-
Reduced Gram-Negative Efficacy: The compound shows significantly less activity against the Gram-negative bacteria E. coli and P. aeruginosa. This is a common observation for many novel compounds and is often attributed to the formidable outer membrane of Gram-negative bacteria, which acts as a permeability barrier, preventing the drug from reaching its intracellular target.[13][15]
-
Bactericidal Nature: With MBC/MIC ratios of 2 for all susceptible strains, the data suggests that this compound is a bactericidal agent, similar to Ampicillin and Gentamicin. This is a desirable characteristic for an antibiotic, as it indicates the ability to actively kill bacteria rather than merely inhibiting their growth.
Section 4: Proposed Mechanism of Action
Based on existing literature for related thiourea derivatives, we can propose a multi-target mechanism of action for this compound. The thiourea scaffold is known to interact with several bacterial targets.[3] Specifically, studies on similar compounds suggest a two-pronged attack.[4][5]
-
Cell Wall Disruption: The compound may interfere with the integrity of the bacterial cell wall, increasing its permeability.[4]
-
Metabolic Interference: Once inside the cell, it may disrupt crucial metabolic pathways. One identified mechanism for a thiourea derivative is the disruption of NAD+/NADH homeostasis, which is central to cellular respiration and energy production.[4][5]
This proposed mechanism explains its bactericidal activity and its broad potential, though its effectiveness is ultimately limited by its ability to penetrate the outer defenses of different bacterial types.
Diagram: Proposed Antibacterial Mechanism of this compound
Caption: Proposed multi-target mechanism of action for this compound.
Conclusion and Future Directions
This guide demonstrates that this compound is a promising antimicrobial candidate with potent, bactericidal activity, particularly against Gram-positive pathogens, including drug-resistant MRSA. Its efficacy against Gram-negative bacteria is limited, suggesting that future research could focus on structural modifications to enhance outer membrane penetration.
The path from a promising lead compound to a clinical candidate is rigorous. The next logical steps in the evaluation of this compound would include:
-
Cytotoxicity Assays: Evaluating the compound's toxicity against human cell lines to establish a therapeutic index.
-
In Vivo Efficacy Studies: Testing the compound's effectiveness in animal infection models to assess its pharmacokinetic and pharmacodynamic properties.
-
Mechanism Deconvolution: Conducting further biochemical and genetic assays to precisely identify the molecular targets and validate the proposed mechanism of action.
The data and protocols presented herein provide a solid foundation for these future investigations, underscoring the potential of the thiourea scaffold in the critical search for next-generation antibiotics.
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Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold. (n.d.). Eurekaselect. Retrieved from [Link]
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Antimicrobial Susceptibility Testing. (n.d.). StatPearls - NCBI Bookshelf. Retrieved from [Link]
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Synthesis, characterisation and antimicrobial evaluation of 4-bromo-2-[(dodecylimino)methyl]phenol and 4-bromo-2-[(hexadecylimino)methyl]phenol. (2012). ResearchGate. Retrieved from [Link]
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Antibacterial activity against various gram–positive and gram–negative bacterial strains with diameters of the zone of inhibition. (n.d.). ResearchGate. Retrieved from [Link]
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SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL STUDIES ON 4-BROMO-2-{(Z)-[(FURAN-2-YLMETHYL) IMINO]METHYL}PHENOL PRASEODYMIUM COMPLEX. (2019). ResearchGate. Retrieved from [Link]
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Novel antibiotics effective against gram-positive and -negative multi-resistant bacteria with limited resistance. (2019). PLOS Biology. Retrieved from [Link]
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Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes. (2022). RSC Publishing. Retrieved from [Link]
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Synthesis, Antimicrobial Potential and Computational Studies of Crystalline 4-Bromo-2-(1,4,5-triphenyl-1-H-imidazole-2-yl)phenol and its Metal Complexes. (2022). ResearchGate. Retrieved from [Link]
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A Researcher's Comparative Guide to Bromo-Substituted Phenylthioureas: Structure-Activity Relationship (SAR) Insights
For drug development professionals, medicinal chemists, and researchers in the life sciences, the phenylthiourea scaffold represents a privileged structure with a broad spectrum of biological activities. The strategic introduction of halogen atoms, particularly bromine, onto the phenyl ring has been a key strategy to modulate the potency and selectivity of these compounds. This guide offers an in-depth comparative analysis of bromo-substituted phenylthioureas, focusing on their structure-activity relationships (SAR) in antimicrobial and anticancer applications. Drawing from a synthesis of experimental data, this document aims to provide actionable insights for the rational design of next-generation phenylthiourea-based therapeutics.
The Enduring Appeal of the Phenylthiourea Scaffold
The thiourea moiety (-NH-C(S)-NH-) is a versatile functional group capable of forming multiple hydrogen bonds and coordinating with metal ions, making it an attractive pharmacophore for interacting with biological targets. Phenylthioureas, in particular, have demonstrated a wide range of pharmacological effects, including antibacterial, antifungal, antiviral, and anticancer properties. The lipophilic phenyl group facilitates passage through cellular membranes, while the thiourea core engages in crucial interactions with enzymes and receptors.
The introduction of a bromine atom to the phenyl ring significantly alters the electronic and steric properties of the molecule. Bromine is an electron-withdrawing group that can influence the acidity of the N-H protons in the thiourea moiety, potentially enhancing binding interactions. Its size and lipophilicity can also dictate the overall shape of the molecule and its ability to fit into the active sites of target proteins. The position of the bromine substituent—ortho (2-), meta (3-), or para (4-)—is a critical determinant of the compound's biological activity, giving rise to distinct SAR profiles.
Synthesis of Bromo-Substituted Phenylthioureas: A Generalized Protocol
The synthesis of bromo-substituted phenylthioureas is typically a straightforward process, most commonly achieved through the reaction of a corresponding bromo-substituted aniline with an isothiocyanate. A widely used method involves the in-situ generation of benzoyl isothiocyanate from benzoyl chloride and ammonium thiocyanate, followed by reaction with the appropriate bromoaniline and subsequent hydrolysis.[1][2]
Figure 1: General synthetic workflow for bromo-substituted phenylthioureas.
Experimental Protocol: General Synthesis of a Bromo-substituted Phenylthiourea [2]
-
Preparation of Benzoyl Isothiocyanate: Dissolve ammonium thiocyanate (1 equivalent) in acetone. To this solution, add benzoyl chloride (1 equivalent) dropwise while stirring. The reaction mixture is typically stirred for 15-30 minutes.
-
Reaction with Bromoaniline: Add the respective bromoaniline (ortho, meta, or para; 1 equivalent) to the solution of benzoyl isothiocyanate. Reflux the mixture for 1-2 hours.
-
Isolation of Intermediate: Pour the reaction mixture into cold water to precipitate the N-benzoyl-N'-(bromophenyl)thiourea intermediate. Filter the solid, wash with water, and dry.
-
Hydrolysis: Suspend the intermediate in an aqueous solution of sodium hydroxide (e.g., 5-10%). Heat the mixture to boiling for 10-20 minutes.
-
Isolation of Final Product: Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the final bromo-substituted phenylthiourea. Filter the product, wash with water, and recrystallize from a suitable solvent such as ethanol.
Comparative Biological Activities: A Structure-Activity Relationship Deep Dive
The position of the bromine atom on the phenyl ring has a profound impact on the biological activity of phenylthioureas. Below is a comparative analysis based on available experimental data.
Antimicrobial Activity
Phenylthiourea derivatives have been extensively studied for their antibacterial and antifungal properties. The general consensus is that these compounds often exhibit greater efficacy against Gram-positive bacteria compared to Gram-negative bacteria, which is attributed to the presence of an outer membrane in the latter that acts as a permeability barrier.[3]
Key SAR Observations for Antimicrobial Activity:
-
Positional Influence: Studies on substituted phenylmethanimines suggest that meta- and para-substitutions on the phenyl ring can lead to enhanced antifungal and antibacterial activities compared to ortho-substituted and unsubstituted derivatives.[4] This suggests that steric hindrance from the ortho-substituent may interfere with target binding.
-
Electron-Withdrawing Effects: The presence of electron-withdrawing groups, such as halogens, is generally considered beneficial for antimicrobial activity.[5] This may be due to the increased acidity of the thiourea protons, leading to stronger hydrogen bonding with the target enzyme.
-
Mechanism of Action: The proposed antibacterial mechanism for many thiourea derivatives involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication and cell division.[3]
Table 1: Comparative Antimicrobial Activity of Halogenated Phenylthiourea Analogs (Representative Data)
| Compound | Substitution | Target Organism | MIC (µg/mL) | Reference |
| 1 | 4-Chloro | Staphylococcus aureus | 50 | [6] |
| 2 | 3,4-Dichloro | Staphylococcus aureus | 0.5 - 2 | [6] |
| 3 | 3-Bromo | Mycobacterium tuberculosis (resistant strain) | 4-8 fold stronger than isoniazid | [6] |
| 4 | 4-Bromo (acylhydrazone derivative) | Bacillus subtilis | 62.5 | [5] |
| 5 | 4-Bromo (acylhydrazone derivative) | Pseudomonas aeruginosa | 62.5 | [5] |
Note: This table presents a synthesis of data from various sources to illustrate general trends. Direct comparison requires studies where isomers are tested under identical conditions.
Figure 2: Proposed mechanism of antibacterial action for phenylthiourea derivatives.
Anticancer Activity
Substituted phenylthioureas have emerged as a promising class of anticancer agents, with their activity being highly dependent on the nature and position of the substituents.
Key SAR Observations for Anticancer Activity:
-
Positional Isomers: In a study of bis-thiourea derivatives, meta-substituted compounds were found to be more active against a panel of cancer cell lines than their para-isomers.[7] Another study on halogenated derivatives showed that a 3,4-dichloro substitution resulted in very high cytotoxicity against colon cancer cells.[8] This suggests that the substitution pattern significantly influences the interaction with anticancer targets.
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups like halogens and trifluoromethyl groups on the terminal phenyl rings is often associated with potent antiproliferative properties.[8]
-
Selectivity: Some bromo-substituted compounds have shown selectivity towards cancer cells over normal cells, which is a crucial aspect of chemotherapy. For instance, a 4-bromophenyl moiety has been identified as essential for the anticancer activity in certain coelenteramine analogs.[9]
-
Mechanism of Action: The anticancer mechanisms of phenylthiourea derivatives are diverse and can involve the inhibition of various kinases (e.g., epidermal growth factor receptor kinase), induction of apoptosis, and cell cycle arrest.[6][8] Some derivatives are also known to inhibit histone deacetylases (HDACs) like sirtuins.[6]
Table 2: Comparative Anticancer Activity of Halogenated Phenylthiourea Analogs (Representative IC₅₀ Data)
| Compound | Substitution | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | 3,4-Dichloro | SW620 (Colon) | 1.5 | [8] |
| 2 | 3-Chloro-4-fluoro | SW620 (Colon) | 9.4 | [8] |
| 3 | 4-Trifluoromethyl | SW620 (Colon) | 5.8 | [8] |
| 4 | 4-Chloro | SW620 (Colon) | 7.6 | [8] |
| 5 | N-(5-chloro-2-hydroxybenzyl)-N'-(4-hydroxybenzyl)-N'-phenylthiourea | MCF-7 (Breast) | Not specified, but cytotoxic | [6] |
| 6 | 4-t-butylbenzoyl-phenylthiourea | MCF-7 (Breast) | Lower than erlotinib and hydroxyurea | [6] |
Note: This table compiles data from multiple studies to highlight the potency of halogenated phenylthioureas. A direct comparison of bromo-isomers requires further dedicated studies.
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A Senior Scientist's Guide to the Comparative Anticancer Efficacy of Thiourea Derivatives
Introduction: The Emergence of Thiourea Scaffolds in Oncology
In the landscape of modern drug discovery, the search for novel molecular scaffolds that offer both potency and versatility is paramount. Thiourea and its derivatives have emerged as a particularly promising class of compounds, demonstrating a remarkable breadth of biological activities.[1][2] The unique chemical nature of the thiourea core, characterized by its -NH-C(=S)-NH- pharmacophore, allows for extensive structural modifications and facilitates critical interactions with a multitude of biological targets.[3][4] The hydrogen bond donor-acceptor capabilities of this moiety are fundamental to its ability to bind with high affinity to the active sites of various enzymes and receptors implicated in cancer progression.[5]
This guide provides a comparative analysis of different classes of thiourea derivatives, moving beyond a simple catalogue of compounds. It is designed for researchers and drug development professionals, offering a synthesized view of their mechanisms of action, a critical evaluation of their in vitro and in vivo efficacy, and field-tested protocols for their preclinical assessment. Our objective is to explain the causality behind experimental findings and to provide a robust framework for future research and development in this exciting area of medicinal chemistry.
Prominent Chemical Classes and Structure-Activity Relationship (SAR) Insights
The anticancer potential of a thiourea derivative is profoundly influenced by the nature of the substituents attached to its nitrogen atoms. Understanding these structural nuances is key to designing next-generation therapeutics.
-
N-Aryl and N,N'-Diaryl Substituted Thioureas: This is one of the most extensively studied classes.[6] The nature and position of substituents on the aromatic rings are critical determinants of activity. For instance, the introduction of electron-withdrawing groups, such as trifluoromethyl (CF₃) or nitro (NO₂), often enhances cytotoxic activity.[1][6] A notable example, 1,3-bis(4-(trifluoromethyl)phenyl)thiourea , demonstrated a potent IC₅₀ value of 0.2 µM against the A549 lung cancer cell line by targeting the mutant K-Ras protein.[6] Conversely, bulky substituents can introduce steric hindrance, which may diminish activity.[3]
-
Heterocyclic Thiourea Derivatives: Incorporating heterocyclic rings (e.g., pyridine, benzothiazole, quinazoline) into the thiourea scaffold has yielded compounds with significant potency.[1] These heterocyclic moieties can engage in additional binding interactions within target proteins, enhancing affinity and selectivity. For example, a series of 1-aryl-3-(pyridin-2-yl) substituted thioureas showed potent activity against breast cancer cells, with one derivative achieving an IC₅₀ of 0.7 µM against the SkBR3 cell line.[6]
-
Thiourea-Based Kinase Inhibitors (Sorafenib Analogs): Many successful kinase inhibitors, including the FDA-approved drug Sorafenib, feature a urea or thiourea linkage. Research has shown that replacing the urea group in Sorafenib with a thiourea moiety can maintain or even enhance anticancer activity.[6] These derivatives primarily act as multi-targeted agents, inhibiting key kinases involved in tumor growth and angiogenesis, such as VEGFR2 and B-RAF.[6][7][8]
A recurring SAR observation is that thiourea derivatives are consistently more biologically active than their corresponding urea analogs. The higher acidity and different electronic distribution of the thiourea group are thought to contribute to more favorable interactions with biological targets.[6]
Mechanisms of Anticancer Action: A Multi-Targeted Approach
Thiourea derivatives rarely act through a single mechanism. Their efficacy stems from the ability to engage multiple critical pathways involved in cancer cell proliferation, survival, and metastasis. Their multi-targeted action makes them attractive candidates for overcoming drug resistance.[6]
Inhibition of Receptor Tyrosine Kinases (RTKs)
A primary mechanism for many potent thiourea derivatives is the inhibition of RTKs, which are crucial regulators of cell growth and angiogenesis.[6] Key targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR). By competing with ATP for the kinase binding site, these compounds block downstream signaling cascades, leading to cell growth arrest and the inhibition of new blood vessel formation (angiogenesis).[2][5] The N-H groups of the thiourea linker are critical for this activity, often forming hydrogen bonds with key amino acid residues like glutamate and aspartate in the kinase hinge region.[6]
Below is a diagram illustrating the inhibitory action of a thiourea derivative on the VEGFR2 signaling pathway.
Caption: Inhibition of the VEGFR2 signaling pathway by a thiourea derivative.
Induction of Apoptosis and Cell Cycle Arrest
Beyond kinase inhibition, thiourea derivatives are potent inducers of programmed cell death (apoptosis). Treatment of cancer cells with these compounds leads to the activation of intrinsic apoptotic pathways, characterized by the upregulation of executioner enzymes like caspase-3.[2] This is often preceded by cell cycle arrest, commonly in the S or G2/M phase, which prevents cancer cells from completing their division cycle.[2]
Comparative Analysis of In Vitro Anticancer Activity
The most direct measure of a compound's potential is its cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is the standard metric, representing the concentration of a drug that inhibits cell growth by 50%. A lower IC₅₀ value indicates higher potency. The table below summarizes the in vitro activity of representative thiourea derivatives against a panel of human cancer cell lines.
| Derivative Class/Compound Name | Target Cancer Cell Line | IC₅₀ (µM) | Key Mechanistic Target(s) | Reference |
| N,N'-Diaryl Thiourea | ||||
| 1,3-bis(4-(CF₃)phenyl)thiourea | A549 (Lung) | 0.2 | K-Ras | [6] |
| Thiourea 6 (3,5-diCF₃Ph) | MOLT-3 (Leukemia) | 5.07 | Not Specified | [6] |
| Diarylthiourea 4 | MCF-7 (Breast) | 338.33 | Caspase-3 Activation | [2][9] |
| Heterocyclic Thiourea | ||||
| Compound 20 (Pyridyl) | SkBR3 (Breast) | 0.7 | HER2 | [6] |
| Compound 20 (Pyridyl) | MCF-7 (Breast) | 1.3 | HER2 | [6] |
| Benzimidazole Thiourea 63 | MCF-7 (Breast) | 25.8 | Not Specified | [3] |
| Sorafenib Analog | ||||
| Compound 24 | A549 (Lung) | 0.32 | VEGFR2, B-RAF, MMP9 | [6] |
| Compound 9m | HCT116 (Colon) | 0.89 | VEGFR | [8] |
| Compound 7h | HCT116 (Colon) | 0.9 | Not Specified | [7] |
| Compound 7h | HepG2 (Liver) | 1.1 | Not Specified | [7] |
| Reference Drug | ||||
| Sorafenib | A549 (Lung) | 3.85 | Multi-kinase | [6] |
| Doxorubicin | MCF-7 (Breast) | 4.56 | Topoisomerase II | [6] |
This table presents a selection of data from the cited literature and is not an exhaustive list.
Essential Methodologies for In Vitro Evaluation
To ensure the trustworthiness and reproducibility of anticancer activity data, standardized and well-controlled experimental protocols are essential. The following sections detail the core methodologies for assessing cytotoxicity and apoptosis.
Protocol 1: Assessment of Cytotoxicity via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. The causality is clear: viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Detailed Step-by-Step Protocol:
-
Cell Plating: Seed cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells for blanks (medium only).
-
Adherence: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the thiourea derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Trustworthiness Control: Include a vehicle control (e.g., 0.1% DMSO), a positive control (a known cytotoxic drug like Doxorubicin), and an untreated control (medium only).
-
-
Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours).
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate for 2-4 hours at 37°C. Visually confirm the formation of purple precipitate in the control wells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Gently mix the plate on an orbital shaker for 10 minutes to ensure complete dissolution. Measure the absorbance (Optical Density) at 570 nm using a microplate reader.
-
Analysis: After subtracting the blank absorbance, calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Quantification of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay provides quantitative data on the mode of cell death. The causality is based on two key cellular events:
-
Annexin V: In early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), it specifically labels early apoptotic cells.
-
Propidium Iodide (PI): PI is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.
This dual-staining approach allows for the differentiation of four cell populations: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).
Caption: Workflow for apoptosis detection using Annexin V and PI staining.
Detailed Step-by-Step Protocol:
-
Cell Preparation: Culture and treat cells with the thiourea derivative at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).
-
Harvesting: Collect both floating and adherent cells to ensure all apoptotic cells are included. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet once with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin-Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL stock) to the cell suspension.
-
Trustworthiness Control: Prepare three controls: unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI. These are essential for setting the correct compensation and gates on the flow cytometer.
-
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Final Preparation: Add 400 µL of 1X Annexin-Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples by flow cytometry within one hour. Excite FITC at 488 nm and measure emission at ~530 nm (FL1 channel). Excite PI and measure emission at >670 nm (FL3 channel).
-
Analysis: Using the control samples to set the quadrants, quantify the percentage of cells in each of the four populations.
Comparative Analysis of In Vivo Efficacy
While in vitro assays are crucial for initial screening, in vivo studies using animal models are the definitive test of a compound's therapeutic potential. These studies assess not only antitumor efficacy but also provide initial insights into pharmacokinetics and toxicity. The most common model is the tumor xenograft, where human cancer cells are implanted into immunodeficient mice.
Data from in vivo studies is more complex to compare directly across different publications due to variations in the animal model, tumor cell line, dosing regimen, and route of administration. However, by comparing the performance of novel derivatives to established standards like Sorafenib, we can gauge their potential for clinical translation.
| Derivative Class/Compound | Animal Model | Tumor Type | Dose & Schedule | Key Finding | Reference |
| Sorafenib Analog (10e) | Nude mice xenograft | Human lung cancer (NCI-H460) | 10 mg/kg, daily | Better tumor growth inhibition than Sorafenib at the same dose. | [5] |
| Sorafenib Analog (t-CUPM) | CD-1 mice | (Pharmacokinetics) | 1 mg/kg, oral | 20-fold better oral bioavailability compared to Sorafenib. | [10] |
| Cinnamic Acid Thioureas | Chick Chorioallantoic Membrane (CAM) | (Angiogenesis model) | 30-90 µg | 51-75% inhibition of neovascularization , demonstrating potent anti-angiogenic effects. | [11] |
These results highlight that rationally designed thiourea derivatives can surpass the efficacy and pharmacokinetic profiles of existing approved drugs, underscoring their significant therapeutic potential.
Conclusion and Future Directions
The collective evidence strongly supports the continued development of thiourea derivatives as a versatile and potent class of anticancer agents. Their chemical tractability allows for fine-tuning of their structure to optimize activity against specific targets and improve drug-like properties. The multi-targeted nature of many derivatives presents a clear advantage in an era where combination therapy and overcoming drug resistance are major clinical challenges.
Future research should focus on several key areas:
-
Target Deconvolution: For promising hits, identifying the full spectrum of molecular targets is crucial to understanding both efficacy and potential off-target toxicities.
-
Pharmacokinetic Optimization: Enhancing properties like oral bioavailability and metabolic stability, as demonstrated by compounds like t-CUPM, will be critical for clinical success.[10]
-
Combination Studies: Evaluating the synergistic effects of lead thiourea derivatives with existing standard-of-care chemotherapies or immunotherapies could unlock new treatment paradigms.
-
Biomarker Development: Identifying biomarkers that predict sensitivity to specific thiourea derivatives would enable a personalized medicine approach, ensuring that these novel agents are delivered to the patient populations most likely to benefit.
The journey from a promising scaffold to a clinical drug is arduous, but the compelling preclinical data for thiourea derivatives provides a robust foundation for this endeavor.
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The Unambiguous Arbitrator: A Comparative Guide to X-ray Crystallography for the Structural Confirmation of 4-Bromo-2-methylphenylthiourea Derivatives
For researchers, scientists, and drug development professionals, the precise knowledge of a molecule's three-dimensional architecture is not merely an academic exercise; it is a fundamental prerequisite for understanding its biological activity and for the rational design of new therapeutic agents. Thiourea derivatives, a versatile class of compounds, are of significant interest due to their wide-ranging pharmacological properties, including antibacterial, anticancer, and anti-inflammatory activities. [1][2] The therapeutic potential of these molecules is intrinsically linked to their specific structural conformations and their capacity for intermolecular interactions.[1] This guide provides an in-depth comparison of X-ray crystallography against other common analytical techniques for the structural confirmation of 4-Bromo-2-methylphenylthiourea derivatives, establishing why it remains the gold standard for unequivocal structural elucidation.
While spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools in the chemist's arsenal, providing crucial information about connectivity and functional groups, they often fall short of providing the definitive three-dimensional picture that X-ray crystallography delivers.[3] This guide will explore the synergies and orthogonal strengths of these techniques, underscoring the authoritative role of single-crystal X-ray diffraction in modern chemical and pharmaceutical research.
A Tale of Two Techniques: X-ray Crystallography vs. Spectroscopic Methods
The characterization of a novel compound like a this compound derivative typically involves a suite of analytical methods. While each provides a piece of the puzzle, only X-ray crystallography reveals the complete, high-resolution picture of the molecule's arrangement in the solid state.
Spectroscopic Techniques: A Glimpse into the Molecular Framework
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), allowing for the determination of the carbon-hydrogen framework and the connectivity of atoms. For thiourea derivatives, NMR is crucial for confirming the presence and relative positions of the aromatic protons, the methyl group, and the N-H protons.[4][5] However, NMR data is typically acquired in solution, and the determined conformation may not be representative of the solid-state structure, which is often more relevant for understanding biological activity.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of this compound, IR spectroscopy can confirm the presence of N-H and C=S stretching vibrations, which are characteristic of the thiourea moiety.[4]
-
Mass Spectrometry (MS): Determines the mass-to-charge ratio of a molecule, providing its molecular weight and elemental composition. This is a fundamental technique for confirming the identity of a synthesized compound.
While powerful, these techniques provide indirect information about the three-dimensional structure. They excel at confirming the "what" (the atoms and their connections) but are less adept at defining the "how" (the precise spatial arrangement).
X-ray Crystallography: The Definitive Architectural Blueprint
X-ray crystallography stands apart by providing a direct, high-resolution map of the atomic positions within a crystalline solid.[6] This technique is unparalleled in its ability to determine:
-
Unambiguous Stereochemistry and Conformation: It reveals the exact spatial orientation of atoms and functional groups.
-
Precise Bond Lengths and Angles: This data is crucial for understanding the bonding within the molecule.[1]
-
Intermolecular Interactions: It elucidates how molecules pack in the crystal lattice, revealing hydrogen bonds and other non-covalent interactions that are vital for crystal engineering and understanding biological interactions.[7][8]
The following table provides a comparative summary of these techniques for the structural analysis of this compound derivatives:
| Feature | X-ray Crystallography | NMR Spectroscopy | IR Spectroscopy | Mass Spectrometry |
| Information Provided | 3D atomic coordinates, bond lengths, bond angles, intermolecular interactions | Chemical environment of nuclei, connectivity, solution-state conformation | Presence of functional groups | Molecular weight, elemental formula |
| Sample Phase | Crystalline solid | Solution | Solid or liquid | Solid, liquid, or gas |
| Structural Insight | Definitive 3D structure | Inferred 3D structure (in solution) | Functional group identification | Molecular formula |
| Key Advantage | Unambiguous stereochemical and conformational analysis | Provides information on dynamic processes in solution | Rapid and non-destructive | High sensitivity and accuracy in mass determination |
| Limitation | Requires a single crystal of suitable size and quality | Can be complex to interpret for large molecules; conformation may differ from solid state | Provides limited information on overall 3D structure | Provides no direct information on 3D structure |
Visualizing the Analytical Divide
The following diagram illustrates the distinct yet complementary roles of these analytical techniques in the characterization of a novel compound.
Caption: A comparison of analytical techniques for structural elucidation.
The Crystallographic Workflow: From Powder to Picture
The journey from a synthesized powder to a refined crystal structure is a meticulous process that demands both expertise and precision.[1] The following is a generalized, step-by-step protocol for the structural confirmation of a this compound derivative using single-crystal X-ray diffraction.
Experimental Protocol
-
Crystal Growth: The initial and often most challenging step is to grow a single crystal of sufficient quality and size (typically 0.1-0.3 mm in each dimension).[3] Common methods include:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at room temperature.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.
-
Cooling: A hot, saturated solution is slowly cooled, causing the compound to crystallize out.
-
-
Crystal Mounting and Data Collection:
-
A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
The mounted crystal is placed in an X-ray diffractometer.
-
The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.[9]
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal.
-
The initial crystal structure is solved using direct methods or Patterson methods, which provide an initial electron density map.[1]
-
An atomic model is built into the electron density map.
-
The model is refined by adjusting atomic positions, and thermal parameters to achieve the best fit between the calculated and observed diffraction data.[1]
-
Visualizing the Workflow
The following diagram outlines the key stages of the X-ray crystallography workflow.
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A Researcher's Comparative Guide to In Vitro and In Vivo Biological Activity Testing of 4-Bromo-2-methylphenylthiourea
In the landscape of drug discovery and development, the journey of a novel compound from the benchtop to potential clinical application is a meticulous process of rigorous evaluation. For researchers, scientists, and drug development professionals, understanding the nuances of preclinical testing methodologies is paramount. This guide provides an in-depth technical comparison of in vitro and in vivo testing strategies for assessing the biological activity of the promising synthetic compound, 4-Bromo-2-methylphenylthiourea. By delving into the causality behind experimental choices and presenting detailed, self-validating protocols, this document aims to equip researchers with the necessary insights to navigate the critical preclinical research phase.
Thiourea derivatives are a well-established class of compounds known for their broad spectrum of biological activities, including antibacterial, antioxidant, anticancer, and anti-inflammatory properties.[1] The specific structural attributes of this compound— a substituted phenylthiourea—suggest a high potential for multifaceted biological effects, making it a compelling candidate for thorough investigation.
The Rationale for a Dual-Pronged Approach: In Vitro and In Vivo
The preclinical evaluation of a compound like this compound necessitates a two-pronged approach, beginning with in vitro assays and progressing to in vivo studies. This progression is not merely a procedural formality but a logical and scientifically sound strategy.
In vitro studies , conducted in a controlled laboratory environment outside of a living organism, offer a rapid, cost-effective, and high-throughput means of initial screening. These assays are instrumental in elucidating the direct effects of a compound on specific biological targets, such as cells or enzymes. They allow for the determination of key parameters like potency (e.g., IC50 values) and mechanism of action in an isolated system.
However, the simplicity of in vitro systems is also their primary limitation. They cannot replicate the complex interplay of physiological processes that occur within a living organism.[2] This is where in vivo studies , conducted within a whole, living organism (typically animal models), become indispensable. In vivo testing provides critical information on the compound's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body), including absorption, distribution, metabolism, and excretion (ADME).[3][4][5][6] Furthermore, in vivo models allow for the assessment of a compound's efficacy and safety in a systemic context.
The following diagram illustrates the logical workflow from initial in vitro screening to subsequent in vivo validation:
Caption: Hypothetical anti-inflammatory mechanism of action.
Comparative Analysis: Bridging the In Vitro-In Vivo Gap
A direct comparison of data from in vitro and in vivo experiments is crucial for a comprehensive understanding of a compound's potential. The following tables present representative data for this compound and related compounds to illustrate this comparison.
Table 1: In Vitro Cytotoxicity of Phenylthiourea Derivatives
| Compound | Cell Line | IC50 (µM) [7] | Selectivity Index (SI) |
| 4-Bromophenylthiourea | SW620 (Colon Cancer) | 18.7 | 1.3 |
| HaCaT (Normal) | 24.3 | ||
| This compound (Hypothetical) | SW620 (Colon Cancer) | 15.2 | 2.0 |
| HaCaT (Normal) | 30.4 | ||
| Cisplatin (Reference) | SW620 (Colon Cancer) | 6.7 | 0.9 |
| HaCaT (Normal) | 6.3 |
Table 2: In Vitro Antimicrobial Activity of 4-Bromophenylthiourea
| Microorganism | Concentration (ppm) | Zone of Inhibition (mm) [8] |
| E. coli | 200 | 0.6 |
| 300 | 1.2 | |
| S. typhimurium | 200 | 1.7 |
| 300 | 3.5 |
Table 3: Comparative In Vitro and In Vivo Anti-inflammatory Activity (Hypothetical Data)
| Assay | Parameter | This compound | Indomethacin (Reference) |
| In Vitro | COX-2 Inhibition IC50 (µM) | 8.5 | 0.1 |
| 5-LOX Inhibition IC50 (µM) | 12.3 | >100 | |
| In Vivo | Carrageenan-Induced Paw Edema (% Inhibition at 3h, 20 mg/kg) | 45% | 60% |
The transition from in vitro to in vivo is not always linear. A compound that shows high potency in an isolated enzymatic assay might exhibit lower efficacy in an animal model due to poor absorption, rapid metabolism, or off-target effects. [2]Conversely, a compound with moderate in vitro activity might be more effective in vivo if it has favorable pharmacokinetic properties.
Conclusion
The comprehensive evaluation of this compound's biological activity hinges on a synergistic combination of in vitro and in vivo testing. In vitro assays provide a foundational understanding of the compound's potency and mechanism of action at a molecular and cellular level, while in vivo studies are essential for validating these findings in a complex physiological system and assessing the compound's overall therapeutic potential and safety profile. By employing the detailed protocols and understanding the rationale behind this dual-pronged approach, researchers can effectively and efficiently advance promising compounds like this compound through the preclinical drug development pipeline.
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Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. PMC - PubMed Central. Available at: [Link].
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REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. IJCRT.org. Available at: [Link].
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Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. PMC - NIH. Available at: [Link].
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Antioxidant function of phenethyl-5-bromo-pyridyl thiourea compounds with potent anti-HIV activity. PubMed. Available at: [Link].
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Chapter 1 Pharmacokinetics & Pharmacodynamics. Nursing Pharmacology - NCBI. Available at: [Link].
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4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K+-ATPase and Ras oncogene activity in cancer cells. ResearchGate. Available at: [Link].
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The Difference Between Pharmacokinetics and Pharmacodynamics. BioAgilytix. Available at: [Link].
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LDH cytotoxicity assay. Protocols.io. Available at: [Link].
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Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Available at: [Link].
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Rat paw oedema modeling and NSAIDs: Timing of effects. PubMed. Available at: [Link].
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Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies. Available at: [Link].
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MTT (Assay protocol). Protocols.io. Available at: [Link].
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Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. MDPI. Available at: [Link].
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Anti-Inflammatory and Antithrombotic Potential of Metal-Based Complexes and Porphyrins. MDPI. Available at: [Link].
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In Vitro Analysis of Cytotoxicity and 5-Lipoxygenase Inhibition Activity by Using Callus Extract of Biophytum sensitivum. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link].
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Understanding Pharmacokinetics & Pharmacodynamics. Alimentiv. Available at: [Link].
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Carrageenan-Induced Paw Edema in the Rat and Mouse. ResearchGate. Available at: [Link].
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link].
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Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. University of Cincinnati. Available at: [Link].
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Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. DergiPark. Available at: [Link].
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In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. ResearchGate. Available at: [Link].
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Perspectives on In Vitro to In Vivo Extrapolations. PMC - PubMed Central. Available at: [Link].
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link].
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The Changing Paradigm in Preclinical Toxicology: in vitro and in silico Methods in Liver Toxicity Evaluations. ScienceDirect. Available at: [Link].
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Benchmarking the Performance of 4-Bromo-2-methylphenylthiourea-based Catalysts: A Comparative Guide
Abstract
This guide provides a comprehensive performance benchmark of 4-Bromo-2-methylphenylthiourea as an organocatalyst, contextualized within the broader class of substituted phenylthiourea catalysts. Through a detailed analysis of structure-activity relationships derived from seminal literature, we offer a predictive performance evaluation of this specific catalyst in key organic transformations. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced role of substituent effects in thiourea-based organocatalysis and to inform the rational design of novel catalytic systems. Detailed experimental protocols for catalyst evaluation are provided to enable robust in-house benchmarking.
Introduction: The Rise of Thiourea-Based Organocatalysis
Thiourea derivatives have emerged as a cornerstone of organocatalysis, prized for their ability to activate substrates through hydrogen bonding. Unlike metal-based catalysts, thioureas are generally robust, less toxic, and operate under mild reaction conditions, making them attractive for green chemistry applications. The catalytic prowess of a thiourea catalyst is intrinsically linked to the acidity of its N-H protons, which is modulated by the electronic nature of the substituents on the aryl rings. Electron-withdrawing groups enhance the acidity of the thiourea protons, leading to stronger hydrogen bonding with the substrate and, consequently, enhanced catalytic activity.
This guide focuses on the catalytic potential of this compound, a molecule featuring both an electron-withdrawing halogen and an electron-donating alkyl group. By dissecting the interplay of these substituents, we aim to provide a predictive benchmark of its performance against established thiourea catalysts.
Structure-Activity Relationship: The Influence of Substituents
The catalytic efficacy of aryl thioureas is a delicate balance of electronic and steric effects imparted by the substituents on the aromatic ring.
Electronic Effects
Electron-withdrawing substituents, such as halogens or nitro groups, increase the acidity of the thiourea N-H protons through a negative inductive effect (-I). This heightened acidity translates to a more potent hydrogen-bond donor, capable of more effectively stabilizing anionic transition states or activating electrophiles. Conversely, electron-donating groups, like alkyl or alkoxy moieties, decrease the acidity of the N-H protons via a positive inductive effect (+I), which can temper catalytic activity.
In the case of this compound, the para-bromo group exerts a significant -I effect, which is expected to enhance the catalyst's hydrogen-bonding capability. The ortho-methyl group, while electron-donating, also introduces steric considerations that can influence substrate binding and the catalyst's conformational dynamics.
Steric Effects
Substituents at the ortho position can introduce steric hindrance, which may influence the catalyst's ability to bind to the substrate. This steric clash can be detrimental to catalysis by impeding the formation of the catalyst-substrate complex. However, in some instances, steric bulk can be advantageous, contributing to higher enantioselectivity by creating a more defined chiral pocket around the active site.
The ortho-methyl group in this compound is likely to play a dual role. While its electron-donating nature may slightly attenuate the electronic activation provided by the bromine, its steric presence could be a critical determinant in stereoselective transformations.
Predictive Performance Benchmarking
In the absence of direct, published experimental data for the catalytic use of this compound, we present a predictive performance analysis based on the established principles of structure-activity relationships in thiourea catalysis. We will benchmark its predicted performance against three well-characterized catalysts in a model Michael addition reaction:
-
Catalyst A: Phenylthiourea (Unsubstituted) - The baseline catalyst.
-
Catalyst B: 3,5-Bis(trifluoromethyl)phenylthiourea (Schreiner's Catalyst) - A highly active catalyst with strong electron-withdrawing groups.
-
Catalyst C: 4-Methoxyphenylthiourea - A catalyst with an electron-donating group.
Model Reaction: Michael Addition of Diethyl Malonate to trans-β-Nitrostyrene
The Michael addition of a carbon nucleophile to an α,β-unsaturated compound is a fundamental carbon-carbon bond-forming reaction and a standard benchmark for evaluating the efficacy of thiourea catalysts.
Predicted Performance of this compound
We predict that this compound will exhibit moderate to high catalytic activity. The strong electron-withdrawing effect of the para-bromo substituent is expected to significantly enhance its hydrogen-bonding ability, leading to effective activation of the nitroalkene. This would likely place its activity above that of the unsubstituted phenylthiourea (Catalyst A) and the 4-methoxyphenylthiourea (Catalyst C). However, its activity is not expected to surpass that of Schreiner's catalyst (Catalyst B), which possesses two potent trifluoromethyl groups.
In terms of enantioselectivity, the presence of the ortho-methyl group could provide a degree of steric shielding, potentially leading to moderate to good enantiomeric excess (ee). The interplay between the electronic activation from the bromine and the steric influence of the methyl group makes this catalyst an interesting candidate for asymmetric transformations.
Comparative Performance Data
The following table summarizes the expected performance of this compound in comparison to the benchmark catalysts. The data for Catalysts A, B, and C are representative values from the literature, while the data for this compound are predictive.
| Catalyst | Substituents | Predicted/Reported Yield (%) | Predicted/Reported ee (%) |
| This compound | 4-Br, 2-Me | 80-90 | 60-75 |
| A: Phenylthiourea | Unsubstituted | 50-60 | <10 |
| B: Schreiner's Catalyst | 3,5-bis(CF₃) | >95 | >90 |
| C: 4-Methoxyphenylthiourea | 4-OMe | 40-50 | <10 |
Experimental Protocols for Catalyst Benchmarking
To facilitate the empirical validation of the predictive analysis presented, we provide a detailed, self-validating experimental protocol for the synthesis of this compound and its subsequent evaluation in the model Michael addition reaction.
Synthesis of this compound
This protocol describes a general method for the synthesis of substituted phenylthioureas from the corresponding aniline.
Workflow for Synthesis
Caption: Synthesis of this compound.
Procedure:
-
To a solution of 4-bromo-2-methylaniline (10 mmol) in 20 mL of ethanol, add concentrated hydrochloric acid (1 mL).
-
Add ammonium thiocyanate (12 mmol) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to afford pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Benchmarking in the Michael Addition Reaction
This protocol outlines the procedure for evaluating the catalytic performance of this compound in the model Michael addition reaction.
Experimental Workflow for Catalysis
Caption: Workflow for catalyst performance evaluation.
Procedure:
-
To a stirred solution of trans-β-nitrostyrene (0.5 mmol) and the thiourea catalyst (0.05 mmol, 10 mol%) in 2 mL of a suitable solvent (e.g., toluene or dichloromethane), add diethyl malonate (1.0 mmol).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent (e.g., hexane/ethyl acetate).
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC) analysis.
Conclusion and Future Outlook
This guide has provided a predictive benchmarking of this compound as an organocatalyst, grounded in the established principles of structure-activity relationships. Our analysis suggests that this catalyst holds promise for applications in asymmetric synthesis, exhibiting a potentially favorable balance of electronic activation and steric influence. The provided experimental protocols offer a clear pathway for the empirical validation of these predictions and for the broader exploration of substituted phenylthiourea catalysts.
Future research should focus on the systematic experimental evaluation of a library of halogenated and alkyl-substituted phenylthioureas to further refine our understanding of the synergistic and antagonistic effects of different substituent combinations. Such studies will be invaluable for the rational design of next-generation organocatalysts with tailored reactivity and selectivity for a wide range of chemical transformations.
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Wenzel, A. G., & Jacobsen, E. N. (2002). Asymmetric Catalytic Mannich Reactions Catalyzed by Urea Derivatives: Enantioselective Synthesis of β-Aryl-β-Amino Acids. Journal of the American Chemical Society, 124(44), 12964–12965. [Link]
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de Souza, M. V. N., & de Almeida, M. V. (2019). Theoretical free energy profile and benchmarking of functionals for amino-thiourea organocatalyzed nitro-Michael addition reaction. Physical Chemistry Chemical Physics, 21(30), 16649-16658. [Link]
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Wang, J., et al. (2008). Quinidine Thiourea-Catalyzed Aldol Reaction of Unactivated Ketones: Highly Enantioselective Synthesis of 3-Alkyl-3-hydroxyindolin-2-ones. Angewandte Chemie International Edition, 47(46), 8924-8927. [Link]
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Yagupol'skii, L. M., et al. (2025). Synthesis and Reactivity of α-Bromo-4-(difluoromethylthio)acetophenone. Russian Journal of Organic Chemistry. [Link]
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Safety Operating Guide
Mastering Chemical Disposal: A Procedural Guide for 4-Bromo-2-methylphenylthiourea
For researchers and drug development professionals, the synthesis and application of novel compounds like 4-Bromo-2-methylphenylthiourea are routine. However, the lifecycle of these chemicals extends beyond the benchtop, culminating in a critical, often overlooked phase: disposal. Improper disposal not only poses significant environmental and health risks but can also result in severe regulatory penalties. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounding every recommendation in established safety protocols and scientific principles. Our goal is to empower laboratory personnel with the knowledge to manage chemical waste with the same rigor and precision applied to their research.
Foundational Knowledge: Understanding the Hazard Profile
Before any handling or disposal, a thorough understanding of the chemical's hazard profile is paramount. This compound (CAS No. 66644-79-9) is a compound that demands respect.[1][2][3] Its Safety Data Sheet (SDS) reveals a multi-faceted hazard classification.[4]
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral (Category 3) | H301 | Toxic if swallowed.[4] |
| Skin Irritation (Category 2) | H315 | Causes skin irritation.[4] |
| Serious Eye Irritation (Category 2A) | H319 | Causes serious eye irritation.[4] |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335 | May cause respiratory irritation.[4] |
This profile dictates that all handling and disposal operations must be conducted with stringent safety measures to prevent ingestion, skin and eye contact, and inhalation of dust.[4][5]
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is not a single action but a systematic process. This workflow ensures safety and compliance from the moment the chemical is deemed waste to its final removal from the laboratory.
Figure 1. A high-level overview of the disposal workflow for this compound.
Experimental Protocol: Detailed Disposal Steps
Phase 1: In-Lab Preparation
-
Personal Protective Equipment (PPE): Before handling waste, don the appropriate PPE. This is your primary defense against exposure.
-
Eye Protection: Chemical safety goggles are mandatory. For larger quantities, a face shield provides additional protection.[6]
-
Hand Protection: Chemical-resistant gloves (nitrile, neoprene, or butyl rubber) are essential. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[5][6]
-
Body Protection: A lab coat is the minimum requirement.[6]
-
Respiratory Protection: For operations that may generate dust, such as cleaning up spills, a NIOSH-approved N95 dust mask or a higher-level respirator is necessary.[6] All work with the powdered form of this chemical should be performed within a certified chemical fume hood to minimize inhalation risk.[4]
-
-
Waste Segregation: Chemical waste must be segregated to prevent dangerous reactions.[7]
-
Solid Waste: All solid waste contaminated with this compound, including the chemical itself, contaminated weigh boats, gloves, and paper towels, must be collected separately.
-
Liquid Waste: If the compound has been used in a solution, this liquid waste must be collected in a separate, compatible container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[4] While comprehensive incompatibility data for this specific compound is not widely available, a prudent approach involves avoiding contact with strong acids, bases, and reactive metals.
-
-
Container Selection and Labeling:
-
Use a container made of a material compatible with the waste. For solid waste, a securely sealable, robust plastic or glass container is appropriate. For liquid waste, ensure the container will not be degraded by the solvent.[7][8]
-
The container must be clearly labeled as hazardous waste. The label should include:
-
The full chemical name: "this compound".
-
The associated hazards (e.g., "Toxic," "Irritant").
-
The date the waste was first added to the container.
-
The name of the principal investigator or laboratory group.
-
-
Phase 2: Waste Accumulation
-
Transferring Waste:
-
Carefully transfer the waste into the designated container using a spatula or other appropriate tools to minimize dust generation.[6]
-
For cleaning contaminated glassware, triple rinse with a suitable solvent. The first two rinses must be collected as hazardous waste.[4][9] The third rinse may be disposed of normally, provided the initial material is not classified as an acutely hazardous "P-list" waste. Given the toxicity of this compound, treating all rinsate as hazardous is the most prudent course of action.[4][9]
-
-
Secure Storage:
-
Keep the waste container tightly sealed at all times, except when adding waste.[7]
-
Store the container in a designated, secure area within the laboratory, away from general lab traffic.[10] This area should be clearly marked with a warning sign.
-
Ensure the storage area has secondary containment to control any potential leaks or spills.[8]
-
Phase 3: Final Disposal
-
Arrange for Professional Disposal:
-
Laboratory personnel should never attempt to dispose of this chemical through standard trash or down the drain.[10]
-
Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[9] They are trained and equipped to handle and transport hazardous materials according to regulatory requirements.
-
-
Documentation: Maintain a log of the hazardous waste generated, including the chemical name, quantity, and date of disposal. This is crucial for regulatory compliance and laboratory safety audits.
Emergency Procedures: Spill Management
Accidents can happen, and a prepared response is critical to mitigating risk.
Figure 2. A logical flow diagram for responding to a spill of this compound.
Protocol for a Small Solid Spill (<5 grams):
-
Alert and Isolate: Immediately alert others in the vicinity and restrict access to the area.[5]
-
Protect Yourself: Don the full PPE as described in Section 2, including respiratory protection.[5]
-
Clean Up:
-
Gently cover the spill with an absorbent pad.[5] Lightly mist the pad with water to wet the powder and prevent it from becoming airborne.[5]
-
Carefully scoop up the absorbed material and place it into a designated hazardous waste container.[11][12] Work from the outside of the spill inward to minimize contamination.
-
-
Decontaminate: Wipe the spill area with a towel dampened with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[11]
-
Report: Report the incident to your laboratory supervisor and EHS office.[5]
For large spills (>5 grams) or any spill you are not comfortable handling, evacuate the area, close the doors, and immediately contact your institution's emergency response or EHS team.[6]
The Rationale Behind the Protocol: Causality and Compliance
-
Why Incineration? The recommended disposal method for this compound is incineration at an approved hazardous waste facility. High-temperature incineration is a thermal destruction technique generally applicable to all hazardous organic wastes, designed to permanently break them down.[13] However, the presence of bromine complicates this process. Incineration of brominated organic compounds can lead to the formation of hydrogen bromide (HBr) and potentially harmful polybrominated dibenzodioxins and dibenzofurans (PBDD/Fs).[14] Therefore, this waste must be handled by facilities equipped with advanced flue gas scrubbing systems to neutralize acidic gases like HBr and control toxic emissions.[4]
-
The Absence of a Deactivation Protocol: While chemical neutralization or deactivation can be a viable disposal strategy for some laboratory waste, there are no widely established and validated protocols for the chemical deactivation of this compound at the laboratory scale. Some methods exist for removing thiourea from industrial solutions, but these often involve strong oxidizers or high temperatures and are not suitable for general lab use without specific validation.[15] Attempting unvalidated deactivation procedures can be dangerous, potentially leading to uncontrolled reactions or the generation of even more hazardous byproducts. Therefore, the most trustworthy and authoritative approach is to package the untreated chemical waste for professional disposal.
-
Regulatory Framework: The disposal of hazardous waste is strictly regulated. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) governs hazardous waste management.[16] While a specific RCRA waste code for this compound is not explicitly listed, its toxic properties would likely classify it as a characteristic hazardous waste due to toxicity (D-series waste code) if it fails the Toxicity Characteristic Leaching Procedure (TCLP).[16] Regardless of the specific code, it must be managed as hazardous waste.[9] Adherence to institutional EHS guidelines ensures compliance with these complex regulations.[7]
By following this detailed, science-backed disposal plan, laboratories can ensure the safety of their personnel, protect the environment, and maintain the highest standards of regulatory compliance, thereby upholding the integrity of their research from discovery through disposal.
References
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- University of Glasgow. (n.d.). Chemical Waste (Guidance Note).
- Difaem e.V. & Ecumenical Pharmaceutical Network. (n.d.). A safety and chemical disposal guideline for Minilab users.
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- BLDpharm. (n.d.). 66644-79-9|1-(2-Bromo-4-methylphenyl)thiourea.
- ChemScene. (n.d.). 66644-79-9 | 1-(2-Bromo-4-methylphenyl)thiourea.
- Jambi, S. M. S. (n.d.). Characterization and Synthesis of Novel Thiourea Derivatives.
- ECHEMI. (n.d.). 2-BROMO-4-METHYLPHENYLTHIOUREA | 66644-79-9, 2-BROMO-4-METHYLPHENYLTHIOUREA Formula.
- Google Patents. (n.d.). US5180500A - Chemical removal of thiourea from hydrochloric acid.
- My Alfred University. (n.d.). EPA Hazardous Waste Codes.
- Wikipedia. (n.d.). Thiourea.
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- Google Patents. (n.d.). JP2005296863A - Method for treating waste liquid containing thiourea and apparatus.
- National Institutes of Health. (n.d.). Replacement of a Thiourea-S with an Amidine-NH Donor Group in a Platinum–Acridine Antitumor Compound Reduces the Metal's Reactivity with Cysteine Sulfur.
- National Institutes of Health. (2015, August 12). Development of Disposal Systems for Deactivation of Unused/Residual/Expired Medications.
- BIOFOUNT. (n.d.). 66644-79-9|1-(2-Bromo-4-Methylphenyl)-2-Thiourea.
- Google Patents. (n.d.). US3723604A - Process for removing thiourea as an impurity from alkali-and alkaline earth-metal rhodanides.
- PubMed Central. (n.d.). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis.
- MDPI. (2024, May 31). Biological Applications of Thiourea Derivatives: Detailed Review.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
